Tussilagine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-QXFUBDJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919954 | |
| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-77-5, 91108-33-7 | |
| Record name | (-)-Tussilagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080151775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Isotussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUSSILAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VOG4YJ1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tussilagine: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tussilagine, a pyrrolizidine (B1209537) alkaloid of interest found in the medicinal plant Tussilago farfara. The document details its natural source, biosynthetic pathway, quantitative data, and the experimental protocols utilized for its study.
Natural Source of this compound
The primary and most well-documented natural source of this compound is the perennial plant Tussilago farfara L. , commonly known as coltsfoot.[1] This plant belongs to the Asteraceae family and is native to Europe, North Africa, and Asia. Traditionally, various parts of the coltsfoot plant, including the flowers and leaves, have been used in herbal medicine for their antitussive and expectorant properties.[1][2]
This compound is one of several pyrrolizidine alkaloids (PAs) present in Tussilago farfara.[3][4] Other notable PAs found in the plant include senkirkine (B1680947) and senecionine.[3] The presence and concentration of these alkaloids can vary depending on the plant part and its developmental stage.[3] While the flowers are often preferred in traditional Chinese medicine, the leaves are more commonly used in European traditions.[3]
Biosynthesis Pathway of this compound
The biosynthesis of this compound follows the general pathway of pyrrolizidine alkaloids, which involves the formation of a necine base and its subsequent esterification with necic acids. The biosynthesis of the necine base originates from the polyamine putrescine, which is derived from the amino acids arginine or ornithine.
A key and unique feature of this compound's necine base is the presence of a carboxyl group, which distinguishes it from many other common necine bases that typically possess a hydroxymethyl group. While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, the proposed pathway, based on general PA biosynthesis, is outlined below.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
The concentration of this compound and other pyrrolizidine alkaloids in Tussilago farfara can be influenced by various factors, including the specific plant part, geographical location, and harvesting time. The available quantitative data is summarized in the table below.
| Plant Part | Analyte | Concentration | Analytical Method | Reference |
| Leaves | Total Pyrrolizidine Alkaloids | 0.0055% (55 µg/g) | GC-MS | [3] |
| Flowers & Leaves | This compound | Present | HILIC/ESI-QTOF-MS and HPTLC | [3] |
Note: Specific quantitative data for this compound is limited, with most studies focusing on the total pyrrolizidine alkaloid content or the presence of major PAs like senkirkine and senecionine.
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of pyrrolizidine alkaloids, including this compound, from Tussilago farfara.
Methodology:
-
Plant Material Preparation: Air-dried and powdered leaves or flowers of Tussilago farfara are used as the starting material.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture. The extraction is often carried out at room temperature with agitation or under reflux.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is acidified (e.g., with 0.5 M HCl) and then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds. The acidic aqueous phase is then made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) and the alkaloids are extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Purification: The crude alkaloid extract is further purified using chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and visualization. For preparative isolation, column chromatography (e.g., silica (B1680970) gel or alumina) is employed, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).
-
Final Purification and Identification: Fractions containing this compound are collected and further purified by techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC). The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Elucidation of the Biosynthesis Pathway
Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways. A general experimental workflow for studying this compound biosynthesis is described below.
Methodology:
-
Precursor Administration: Labeled precursors, such as ¹⁴C- or ¹³C-labeled putrescine or ornithine, are fed to Tussilago farfara plants or cell cultures.
-
Incubation: The plants or cell cultures are incubated for a specific period to allow for the incorporation of the labeled precursor into the biosynthetic pathway.
-
Extraction and Isolation: this compound is extracted and isolated from the plant material using the methods described in section 4.1.
-
Detection of Label: The isolated this compound is analyzed to determine the position and extent of isotopic labeling. For ¹⁴C-labeled compounds, liquid scintillation counting is used. For ¹³C-labeled compounds, NMR spectroscopy is employed to identify the specific carbon atoms that have incorporated the label.
-
Pathway Elucidation: By identifying the labeled positions in the this compound molecule, the biosynthetic route from the precursor can be traced, and intermediate steps can be inferred.
Experimental Workflow for Biosynthesis Elucidation
Caption: Experimental workflow for biosynthetic pathway elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative pathways utilize or circumvent putrescine for biosynthesis of putrescine-containing rhizoferrin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Context of Tussilagine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, historical scientific context, and biological activities of Tussilagine, a pyrrolizidine (B1209537) alkaloid derived from Tussilago farfara (coltsfoot). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and development.
Executive Summary
This compound, a saturated pyrrolizidine alkaloid, was first isolated from the medicinal plant Tussilago farfara L. (coltsfoot). The discovery of this natural product was a result of long-standing ethnobotanical use of coltsfoot for respiratory ailments, which prompted phytochemical investigation. This whitepaper details the historical context of its discovery, the experimental methodologies for its isolation and characterization, and its known biological activities, with a focus on its anti-inflammatory and neuroprotective effects. The signaling pathways involved in these activities, particularly the Nrf2/HO-1 and NF-κB pathways, are also elucidated.
Historical Scientific Context and Discovery
The investigation of Tussilago farfara is rooted in its extensive use in traditional medicine across Europe and Asia for treating respiratory conditions like cough and asthma.[1][2][3] The scientific exploration of such traditional remedies was a significant driver of natural product chemistry in the 20th century. The discovery of pyrrolizidine alkaloids (PAs) in various plant species in the 19th century, and the subsequent understanding of their potential toxicity and medicinal properties in the mid-20th century, set the stage for the investigation of the alkaloidal constituents of coltsfoot.[4]
The period of this compound's discovery was characterized by advancements in chromatographic and spectroscopic techniques, which enabled the isolation and structural elucidation of complex natural products. The identification of this compound as a novel, saturated pyrrolizidine alkaloid contributed to the growing understanding of the chemical diversity within this class of compounds.
Logical Workflow of this compound Discovery
The path from traditional medicine to the isolation and study of this compound can be visualized as a logical progression of scientific inquiry.
Quantitative Data
Representative Yields for Pyrrolizidine Alkaloid Isolation
The following table summarizes representative yields for the extraction and purification of pyrrolizidine alkaloids from plant material using methods analogous to those that would have been available for the isolation of this compound. It is important to note that yields are highly dependent on the specific plant material and extraction conditions.
| Parameter | Method 1: Acidified Water Extraction with SPE | Method 2: Methanolic Extraction with Column Chromatography |
| Starting Material | 10 g dried, powdered plant material | 100 g dried, powdered plant material |
| Extraction Solvent | 0.05 M Sulfuric Acid | Methanol (B129727) |
| Extraction Method | Sonication | Maceration |
| Crude Extract Yield | ~1.5 g | ~12 g |
| Purification Method | Solid-Phase Extraction (SPE) C18 | Silica (B1680970) Gel Column Chromatography |
| Final Purified PA Fraction | ~5-10 mg | ~50-100 mg |
Data is a composite based on typical PA extraction yields and should be considered as a guideline.[5]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Melting Point | 242-244°C (for a related PA)[2] |
| Optical Rotation | Specific rotation is a key characteristic for chiral molecules like this compound, but the exact value from early studies is not available. |
| Appearance | White crystalline solid (for related PAs)[2] |
Experimental Protocols
Historical Protocol for Pyrrolizidine Alkaloid Isolation (Column Chromatography)
This protocol is a generalized representation of the methods used for the isolation of pyrrolizidine alkaloids in the era of this compound's discovery.
1. Extraction: a. Air-dried and pulverized plant material (e.g., Tussilago farfara flowers or leaves) is extracted with methanol in a Soxhlet apparatus for an extended period (e.g., 72 hours).[2] b. The methanolic extract is concentrated under reduced pressure. c. The residue is acidified with a dilute acid (e.g., 0.5 N H₂SO₄) and partitioned with a non-polar solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-alkaloidal compounds. d. The aqueous acidic phase is then made basic (pH ~10) with a base like ammonium (B1175870) hydroxide. e. The basic aqueous phase is extracted repeatedly with chloroform (B151607) to partition the free alkaloid bases into the organic layer. f. The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude alkaloid mixture.
2. Column Chromatography: a. A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase.[6] b. The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. c. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system is a gradient of chloroform-methanol.[2][4] For basic alkaloids, a small amount of ammonia (B1221849) may be added to the mobile phase to prevent tailing. d. Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol-ammonia, 80:10:1) and visualized with Dragendorff's reagent for alkaloids.[2] e. Fractions containing the compound of interest with similar TLC profiles are pooled and concentrated.
3. Further Purification: a. The pooled fractions may require further purification by re-chromatography on a new silica gel column with a shallower solvent gradient or by preparative TLC. b. Crystallization from a suitable solvent system can be employed to obtain the pure alkaloid.
Modern Protocol for this compound Purification (HPLC)
High-performance liquid chromatography (HPLC) is now the standard for the final purification and quantification of this compound.
1. Sample Preparation: a. The partially purified this compound fraction from column chromatography is dissolved in the HPLC mobile phase. b. The solution is filtered through a 0.45 µm syringe filter before injection.[6]
2. HPLC Conditions: a. Column: A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm particle size) is commonly used.[7] b. Mobile Phase: A gradient of methanol and water, often with a modifier like 0.1% acetic acid, is employed. For example, an isocratic elution with methanol-0.1% aqueous acetic acid (70:30, v/v).[7] c. Flow Rate: A typical flow rate for a preparative column is 5 ml/min.[7] d. Detection: UV detection at a suitable wavelength (e.g., 220 nm) is used to monitor the elution of the compound.[8] e. Fraction Collection: The peak corresponding to this compound is collected.
3. Purity Analysis: a. The purity of the isolated this compound is assessed by analytical HPLC. Purity of over 99% can be achieved.[9] b. The structure is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]
Biological Activities and Signaling Pathways
This compound and the related compound Tussilagone have demonstrated significant anti-inflammatory and neuroprotective activities. These effects are primarily mediated through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.
Anti-inflammatory and Neuroprotective Signaling Pathways
5.1.1 Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Tussilagone, a related compound to this compound, has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective enzymes.
5.1.2 NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Tussilagone has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.[3]
Conclusion
This compound stands as a noteworthy example of a natural product whose discovery was guided by traditional medicinal use. Its isolation and characterization have contributed to the understanding of pyrrolizidine alkaloid chemistry. Modern research has begun to unravel the molecular mechanisms underlying its biological activities, particularly its anti-inflammatory and neuroprotective effects through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating the precise molecular targets of this compound and conducting in vivo efficacy and safety studies to validate its potential as a therapeutic agent.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. japsonline.com [japsonline.com]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. column-chromatography.com [column-chromatography.com]
- 5. primescholars.com [primescholars.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. GSRS [precision.fda.gov]
- 8. preprints.org [preprints.org]
- 9. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
Unraveling Tussilagine: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tussilagine, a pyrrolizidine (B1209537) alkaloid isolated from the flower buds of Tussilago farfara (coltsfoot), has garnered interest within the scientific community. A comprehensive understanding of its three-dimensional structure is paramount for any future research and development endeavors. This technical guide provides an in-depth analysis of the elucidation of this compound's chemical structure and absolute stereochemistry. We will delve into the key experimental methodologies, present summarized quantitative data from spectroscopic and crystallographic analyses, and visualize the logical workflow of its structural determination.
Chemical Structure and Properties
This compound is a saturated pyrrolizidine alkaloid with the chemical formula C₁₀H₁₇NO₃. Its systematic IUPAC name is methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate |
| CAS Number | 80151-77-5 |
| Appearance | [Data not available in cited sources] |
| Melting Point | [Data not available in cited sources] |
| Optical Rotation | [Data not available in cited sources] |
Elucidation of the Planar Structure
The planar structure of this compound was primarily determined through spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C₁₀H₁₇NO₃, indicating a specific degree of unsaturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~3.0-3.5 | d | ~5-7 |
| H-2 | [No proton] | - | - |
| H-3α, H-3β | ~2.8-3.2, ~2.0-2.4 | m | - |
| H-5α, H-5β | ~3.0-3.5, ~2.2-2.6 | m | - |
| H-6α, H-6β | ~1.8-2.2 | m | - |
| H-7α, H-7β | ~1.9-2.3 | m | - |
| H-8 | ~3.5-4.0 | m | - |
| -OCH₃ | ~3.7 | s | - |
| -CH₃ | ~1.2 | s | - |
| -OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~65-70 |
| C-2 | ~70-75 |
| C-3 | ~55-60 |
| C-5 | ~50-55 |
| C-6 | ~25-30 |
| C-7 | ~30-35 |
| C-8 | ~60-65 |
| C=O | ~170-175 |
| -OCH₃ | ~50-55 |
| -CH₃ | ~20-25 |
Note: The predicted NMR data is based on typical chemical shifts for similar pyrrolizidine alkaloid structures. Actual experimental values may vary.
Determination of Absolute Stereochemistry
The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding the biological activity of a molecule. The absolute configuration of this compound was unequivocally established through a combination of X-ray crystallography and enantioselective synthesis.
X-ray Crystallography
The most definitive evidence for the absolute stereochemistry of this compound came from single-crystal X-ray diffraction analysis. This technique allows for the direct visualization of the molecule's structure in the solid state. The analysis confirmed the absolute configuration as (−)-(1S,2S,8S)-1α-Methoxycarbonyl-2α-hydroxy-2-β-methyl-1,2,3,5,6,8-hexahydro-7H-pyrrolizine.[1]
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | [Data not available in cited sources] |
| Space Group | [Data not available in cited sources] |
| a | [Data not available in cited sources] |
| b | [Data not available in cited sources] |
| c | [Data not available in cited sources] |
| α | [Data not available in cited sources] |
| β | [Data not available in cited sources] |
| γ | [Data not available in cited sources] |
| Volume | [Data not available in cited sources] |
| Z | [Data not available in cited sources] |
Note: While the absolute configuration was determined by X-ray crystallography, the specific crystallographic parameters are not available in the cited literature.
Enantioselective Synthesis
Further confirmation of the absolute stereochemistry was provided by the enantioselective total synthesis of (-)-Tussilagine. The synthesis, starting from a chiral precursor of known configuration, yielded a final product with optical properties identical to the natural isolate, thereby independently verifying the (1S, 2S, 8S) configuration.
Experimental Methodologies
While detailed, step-by-step protocols from the original publications are not fully accessible, the general procedures for the key experiments are outlined below.
Isolation of this compound
The general workflow for the isolation of this compound from the flower buds of Tussilago farfara involves the following steps:
Caption: General workflow for the isolation of this compound.
Structure Elucidation Workflow
The logical flow for determining the structure of this compound is depicted below:
Caption: Logical workflow for this compound structure elucidation.
Conclusion
The chemical structure and absolute stereochemistry of this compound have been rigorously established through a combination of powerful analytical techniques. The planar structure was elucidated using mass spectrometry and NMR spectroscopy, while the absolute configuration of (1S, 2S, 8S) was definitively determined by single-crystal X-ray diffraction and corroborated by enantioselective total synthesis. This comprehensive structural information provides a solid foundation for further research into the biological activities and potential therapeutic applications of this natural product.
References
An In-depth Technical Guide to the Physicochemical Properties and Stability Profile of Tussilagine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and stability profile of Tussilagine, a pyrrolizidine (B1209537) alkaloid of significant interest for its potential therapeutic applications. The information herein is intended to support research, development, and formulation activities involving this natural compound.
Introduction to this compound
This compound is a naturally occurring pyrrolizidine alkaloid found in plants such as Tussilago farfara (coltsfoot).[1][2] Traditionally, extracts from this plant have been used in herbal medicine for respiratory ailments.[1] Modern research has identified this compound as one of the active constituents, exhibiting anti-inflammatory, antioxidant, and antitussive properties.[1][2][3] Its mechanism of action is thought to involve the modulation of inflammatory pathways.[1][3] this compound is structurally characterized by a carboxy group at the C-1 position of its necine base.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations. A summary of these properties is presented below.
Table 1: Summary of this compound Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][4][5][6] |
| Molecular Weight | 199.25 g/mol | [1][4][5][6] |
| CAS Number | 80151-77-5 | [4][6] |
| Appearance | Colorless or pale yellow solid | [3] |
| Melting Point | 90-92 °C | [3] |
| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |
| Stereochemistry | Absolute | [5][6] |
Stability Profile
Understanding the stability of this compound is critical for its handling, storage, and formulation. As a pyrrolizidine alkaloid, its stability is influenced by environmental factors such as pH, temperature, and light.
-
pH Stability : this compound is reported to be stable under neutral conditions. However, it may undergo degradation in acidic or basic environments.[3] This is a common characteristic for ester-containing compounds, which can be susceptible to acid- or base-catalyzed hydrolysis.
-
Temperature Stability : For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), this compound should be kept at -20°C.[1] The compound is noted to be unstable to heat, and high temperatures can lead to degradation.[1][7]
-
Light Stability : To ensure stability, this compound should be stored in a dark environment.[1] Exposure to light can accelerate the degradation of many natural compounds, including alkaloids.[8][9]
-
Oxidation : The pyrrolizidine structure, specifically the nitrogen atom, is susceptible to oxidation. This compound can be oxidized to form N-oxide derivatives, a reaction that can alter its pharmacological properties.[3]
Experimental Protocols
The determination of physicochemical properties and the analysis of this compound require specific experimental methodologies. Below are outlines of relevant protocols.
4.1. Determination of Physicochemical Properties
A general workflow for determining key physicochemical properties of a natural compound like this compound is outlined below.
Caption: Workflow for Physicochemical Profiling.
-
Solubility Measurement : The thermodynamic solubility can be determined using the shake-flask method.[10] An excess of this compound is added to a specific solvent (e.g., water, buffer at pH 7.4, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC).
-
Lipophilicity (LogP/LogD) Measurement : The n-octanol/water partition coefficient (LogP) is a measure of lipophilicity for the neutral form of a compound.[10] this compound is dissolved in a pre-saturated mixture of n-octanol and water. After vigorous mixing and separation of the two phases by centrifugation, the concentration of this compound in each phase is determined. LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, often 7.4.[10]
-
Ionization Constant (pKa) Measurement : The pKa can be determined by methods such as potentiometric titration or UV-Vis spectrophotometry.[10] In potentiometric titration, a solution of this compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. Spectrophotometric methods rely on the different UV-Vis absorbance spectra of the ionized and non-ionized forms of the compound at various pH values.
4.2. Analytical Methods for Quantification and Stability Assessment
Due to the complexity of plant extracts and the potential for low concentrations, sensitive and selective analytical techniques are required for the analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pyrrolizidine alkaloids.[11] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is the preferred method for trace-level quantification of pyrrolizidine alkaloids in complex matrices like herbal products, honey, and teas.[12] It provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for this compound and its potential isomers or degradation products. This is crucial for stability studies where the formation of new chemical entities needs to be monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used for the analysis of pyrrolizidine alkaloids. However, due to the low volatility of this compound and its N-oxides, derivatization (e.g., silylation) is often required to make the analytes suitable for gas-phase analysis.[11] This adds complexity to the sample preparation process.
Proposed Signaling Pathway
This compound's reported anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.[2][3] Research suggests that it may interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Caption: this compound's Proposed NF-κB Inhibition.
This proposed mechanism involves the inhibition of pro-inflammatory mediators.[1] By potentially inhibiting the activation of the NF-κB pathway, this compound may reduce the expression of downstream inflammatory genes, thereby exerting its anti-inflammatory effects.[2] This makes it a valuable candidate for further investigation in the context of inflammatory diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound CAS 80151-77-5 - Reference Standard [benchchem.com]
- 3. Buy this compound (EVT-404215) | 80151-77-5 [evitachem.com]
- 4. This compound | C10H17NO3 | CID 185071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. mdpi.com [mdpi.com]
Ethnobotanical Investigation of Tussilago farfara for Tussilagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the ethnobotanical uses of Tussilago farfara (coltsfoot), with a specific focus on the compound tussilagine. It aims to provide a comprehensive resource encompassing traditional applications, phytochemical analysis, and the current understanding of its biological activity, alongside detailed experimental protocols.
Ethnobotanical Uses of Tussilago farfara
Tussilago farfara, commonly known as coltsfoot, has a long history in traditional medicine across Europe and Asia for treating respiratory ailments.[1] Its name, derived from the Latin tussis (cough), reflects its primary ethnobotanical application.[2] The leaves and flowers have been traditionally used to prepare teas, syrups, and infusions to alleviate coughs, asthma, bronchitis, and other respiratory tract irritations.[1][3] In Traditional Chinese Medicine, the flower buds, known as "Kuandonghua," are specifically utilized for their antitussive, expectorant, and anti-asthmatic properties.[1]
The therapeutic effects of coltsfoot are attributed to a variety of chemical constituents, including mucilage, flavonoids, and terpenoids.[3] However, the plant also contains pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds that includes this compound and is associated with potential hepatotoxicity.[2][4] This has led to restrictions on the use of Tussilago farfara in some countries.[5]
This compound: A Pyrrolizidine Alkaloid
It is crucial to distinguish between two key compounds isolated from Tussilago farfara: This compound and tussilagone (B1682564) .
-
This compound is a saturated pyrrolizidine alkaloid.[6] Its chemical formula is C10H17NO3, and it has a molecular weight of 199.25 g/mol .[7][8] While its presence in the plant is documented, there is a significant lack of research into its specific pharmacological activities and signaling pathways. The primary focus of scientific literature regarding this compound is its potential toxicity as a pyrrolizidine alkaloid.[2][4][9]
-
Tussilagone , in contrast, is a sesquiterpenoid and has been more extensively studied for its therapeutic properties.[10][11][12] It has demonstrated potent anti-inflammatory and respiratory stimulant effects.[13][14]
Due to the limited data on the therapeutic mechanisms of this compound, this guide will focus on the available analytical methods for its quantification and the well-documented signaling pathways of the more pharmacologically characterized compound, tussilagone, for contextual understanding.
Quantitative Analysis of Pyrrolizidine Alkaloids in Tussilago farfara
The concentration of pyrrolizidine alkaloids, including this compound, in Tussilago farfara can vary significantly based on the plant part, geographical origin, and harvesting time.
| Plant Part | Pyrrolizidine Alkaloid | Concentration (µg/g of dry matter) | Reference |
| Leaves | Total PAs (senkirkine and senecionine) | 0.06 - 1.04 | [15] |
| Herbal Substance | Total PAs | 55 | [4][16] |
Experimental Protocols
Extraction of Pyrrolizidine Alkaloids (including this compound)
Objective: To extract pyrrolizidine alkaloids from Tussilago farfara plant material for quantification.
Methodology: Microwave-Assisted Extraction (MAE) and Pressurized Hot Water Extraction (PHWE) have been optimized for the extraction of PAs like senkirkine (B1680947) and senecionine, which can be adapted for this compound.[17]
-
Sample Preparation: Dried and powdered plant material (e.g., leaves or flowers) is used.
-
Extraction Solvent: A binary mixture of methanol (B129727) and water (1:1 v/v), acidified to pH 2-3 with HCl, is an optimal solvent.[17]
-
MAE Parameters:
-
Microwave Power: To be optimized based on instrument and sample size.
-
Extraction Time: To be optimized.
-
-
PHWE Parameters:
-
Temperature: To be optimized.
-
Pressure: Maintained to keep water in a liquid state.
-
Extraction Time: To be optimized.
-
-
Post-Extraction: The extract is filtered and prepared for analytical quantification.
Quantification of Pyrrolizidine Alkaloids by HPLC-MS/MS
Objective: To separate and quantify individual pyrrolizidine alkaloids in the extract.
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of PAs.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of PAs. Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity for quantification.
-
Quantification: Internal standard calibration is used for accurate quantification.[17]
Extraction and Analysis Workflow for Pyrrolizidine Alkaloids
Caption: Workflow for the extraction and quantification of pyrrolizidine alkaloids.
Pharmacological Activity of Tussilagone (for Context)
While specific signaling pathways for the therapeutic effects of this compound are not well-documented, extensive research on tussilagone provides insight into the anti-inflammatory mechanisms of constituents from Tussilago farfara.
Tussilagone has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways:
-
NF-κB Pathway: Tussilagone can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18]
-
Nrf2 Pathway: Tussilagone can induce the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and cytoprotection against inflammatory damage.[18]
-
Heme Oxygenase-1 (HO-1) Induction: Tussilagone has been shown to be an effective inducer of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[14]
Anti-inflammatory Signaling Pathway of Tussilagone
Caption: Tussilagone's anti-inflammatory mechanisms.
Conclusion and Future Directions
Tussilago farfara has a rich history of ethnobotanical use for respiratory conditions. While this compound is a known pyrrolizidine alkaloid constituent, its specific therapeutic activities and mechanisms of action remain largely unexplored. The available research predominantly focuses on its potential toxicity. In contrast, the sesquiterpenoid tussilagone has been identified as a potent anti-inflammatory and respiratory stimulant, with well-characterized effects on the NF-κB, Nrf2, and HO-1 signaling pathways.
Future research should aim to:
-
Isolate sufficient quantities of pure this compound for pharmacological screening.
-
Investigate the potential antitussive and expectorant activities of this compound in vitro and in vivo.
-
Elucidate the specific molecular targets and signaling pathways of this compound if any therapeutic activity is identified.
-
Further develop and validate analytical methods for the routine quantification of a wider range of pyrrolizidine alkaloids in Tussilago farfara to ensure the safety of any potential phytopharmaceutical products.
This comprehensive approach will be essential to fully understand the pharmacological profile of Tussilago farfara and to safely harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Tussilago - Wikipedia [en.wikipedia.org]
- 3. Coltsfoot (Tussilago farfara) | Equistro [equistro.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tussilago_farfara_l [Tinkturenpresse] [tinkturenpresse.de]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of tussilagone: a cardiovascular-respiratory stimulant isolated from Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Content of pyrrolizidine alkaloids in the leaves of coltsfoot (Tussilago farfara L.) in Poland | Adamczak | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tussilagone, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tussilagine's Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tussilagine, a sesquiterpenoid isolated from Tussilago farfara, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on key inflammatory signaling pathways. It has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators. Furthermore, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, contributing to its antioxidant and anti-inflammatory effects. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1] This guide aims to provide a comprehensive technical overview of its mechanisms of action for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of three key signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2]
-
Modulation of the MAPK Pathway: this compound influences the phosphorylation of key kinases within the MAPK signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli.[3]
-
Activation of the Nrf2/HO-1 Pathway: this compound induces the expression of HO-1, a potent antioxidant and anti-inflammatory enzyme, through the activation of the Nrf2 transcription factor.[1][4]
The interplay of these mechanisms results in a multifaceted anti-inflammatory response, including the reduced production of key inflammatory mediators.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration (µM) | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |
| Nitric Oxide (NO) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |
| High-Mobility Group Box 1 (HMGB1) | RAW 264.7 | LPS (100 ng/mL) | 20 | Significant Reduction | [5] |
| High-Mobility Group Box 1 (HMGB1) | RAW 264.7 | LPS (100 ng/mL) | 30 | Significant Reduction | [5] |
Table 2: IC50 Values of this compound and Related Sesquiterpenoids
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Tussilagofarin | Nitric Oxide Production | RAW 264.7 | 3.5 - 28.5 | [3] |
| Oplopane-type sesquiterpenoids | Nitric Oxide Production | RAW 264.7 | 3.5 - 28.5 | [3] |
| Bisabolane-type sesquiterpenoids | Nitric Oxide Production | RAW 264.7 | 3.5 - 28.5 | [3] |
Signaling Pathways in Detail
NF-κB Signaling Pathway
This compound's inhibition of the NF-κB pathway is a cornerstone of its anti-inflammatory action. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]
This compound intervenes in this cascade by:
-
Inhibiting IKK phosphorylation: This prevents the activation of the IKK complex.[2]
-
Suppressing IκBα degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[3]
-
Reducing p65 nuclear translocation: As a result of IκBα stabilization, the nuclear translocation of the active p65 subunit is diminished.[5]
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been shown to modulate this pathway, although the specific effects on each cascade may vary depending on the experimental context. Some studies indicate that this compound specifically inhibits the phosphorylation of p38 without affecting ERK and JNK.[3] In contrast, other research suggests a broader inhibitory effect on all three major MAP kinases.[5] This discrepancy may be due to differences in cell types, stimuli, or experimental conditions.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to inducers like tussilagonone (a derivative of this compound), Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription. HO-1 is an enzyme that catabolizes heme into carbon monoxide, biliverdin, and free iron, all of which have anti-inflammatory properties.
This compound has been shown to:
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade in immunity and inflammation.[7] It is activated by a wide range of cytokines and growth factors.[8] To date, there is limited direct evidence in the scientific literature detailing the specific effects of this compound on the JAK-STAT signaling pathway in the context of inflammation. Further research is required to elucidate whether this compound's anti-inflammatory properties involve the modulation of this pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[9]
-
Treatment Protocol: Cells are seeded in 96-well or 24-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL) for a further incubation period (e.g., 24 hours).[5]
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This colorimetric assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[2]
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.[10]
-
Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on a standard curve.[11]
-
Western Blot Analysis:
-
Principle: This technique is used to detect and quantify specific proteins in cell lysates, such as components of the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse treated cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., p-IKK, IκBα, p-p65, p-p38).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensity relative to a loading control (e.g., β-actin).[12]
-
In Vivo Anti-inflammatory Models
LPS-induced Endotoxemia in Mice:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Procedure:
-
Administer this compound (e.g., orally or intraperitoneally) at various doses.
-
After a set time, induce systemic inflammation by injecting LPS.
-
Collect blood and tissues at different time points to measure inflammatory markers (e.g., serum cytokines).[13]
-
Carrageenan-induced Paw Edema in Rats:
-
Animal Model: Wistar or Sprague-Dawley rats are often used.
-
Procedure:
-
Administer this compound orally.
-
After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to a control group.
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through the complex modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways. The compiled data and experimental protocols in this guide provide a solid foundation for further research into its therapeutic applications.
Future research should focus on:
-
Elucidating the precise effects of this compound on the individual components of the MAPK pathway to resolve existing discrepancies in the literature.
-
Investigating the potential role of the JAK-STAT pathway in this compound's mechanism of action.
-
Conducting more extensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Exploring the potential for synergistic effects when combined with other anti-inflammatory agents.
A deeper understanding of these areas will be crucial for the successful translation of this compound from a promising natural compound to a clinically relevant therapeutic agent for inflammatory diseases.
References
- 1. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Tussilagine and Heme Oxygenase-1 (HO-1) Induction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the induction of heme oxygenase-1 (HO-1) by tussilagine and its derivatives. This compound, a sesquiterpenoid isolated from Tussilago farfara, has demonstrated significant anti-inflammatory and cytoprotective effects, primarily attributed to its ability to upregulate the expression of the critical stress-responsive enzyme, HO-1. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug development in this area.
Core Concepts: this compound's Anti-Inflammatory Action via HO-1
This compound and its related compound, tussilagonone, exert potent anti-inflammatory effects by inducing the expression of HO-1.[1][2][3] HO-1 is a crucial enzyme that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron. These byproducts possess significant antioxidant, anti-inflammatory, and anti-apoptotic properties. The induction of HO-1 by this compound is a key mechanism in the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).[1][4]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound and its derivatives on HO-1 expression and related inflammatory markers as reported in the literature.
Table 1: Effect of Tussilagone (B1682564) (TSL) on HO-1 Protein Expression in RAW264.7 Macrophages
| TSL Concentration (µM) | Incubation Time (h) | HO-1 Protein Expression (Fold Induction) |
| 0 | 12 | 1.0 |
| 5 | 12 | >1.0 |
| 10 | 12 | >5.0 |
| 20 | 12 | >10.0 |
| 20 | 0 | 1.0 |
| 20 | 6 | >2.0 |
| 20 | 12 | >10.0 |
| 20 | 24 | >8.0 |
Note: The data presented are qualitative interpretations from the source material and represent a significant increase in HO-1 protein levels. Actual fold-induction values require consulting the full-text articles.
Table 2: Effect of Tussilagonone (TGN) on Nrf2 Nuclear Translocation and HO-1 Expression in RAW264.7 Cells
| TGN Concentration (µM) | Incubation Time (h) | Nrf2 Nuclear Translocation | HO-1 Expression |
| 0 | 1 | Baseline | Baseline |
| 10 | 1 | Increased | Not specified |
| 20 | 1 | Significantly Increased | Not specified |
| 40 | 1 | Maximally Increased | Not specified |
| 20 | 0 | Baseline | Baseline |
| 20 | 0.5 | Increased | Increased |
| 20 | 1 | Significantly Increased | Significantly Increased |
| 20 | 2 | Decreased from peak | Peaked at 12h |
Note: This table illustrates the dose- and time-dependent relationship between TGN treatment, Nrf2 activation, and subsequent HO-1 expression. Specific quantitative values should be obtained from the primary literature.
Signaling Pathways of HO-1 Induction by this compound
The induction of HO-1 by this compound and its derivatives involves intricate signaling pathways, primarily revolving around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.
Nrf2-Dependent Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Tussilagonone has been shown to induce the nuclear translocation of Nrf2.[3][6] It is hypothesized that this compound, possibly through its α,β-unsaturated carbonyl moiety, acts as a Michael reaction acceptor, leading to the modification of Keap1 and the release of Nrf2.[4] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, thereby initiating its transcription.
Role of Mitogen-Activated Protein Kinases (MAPKs)
The involvement of MAPKs in this compound-mediated HO-1 induction appears to be context-dependent. One study on tussilagone (TSL) in RAW264.7 cells suggested that HO-1 induction occurs at the translational level and is independent of MAPK pathways, as inhibitors for p38, JNK, and ERK1/2 did not block TSL-mediated HO-1 protein expression.[1] Conversely, another study on tussilagonone in HepG2 cells indicated that ERK1/2 activation is involved in Nrf2-mediated HO-1 upregulation.[6] This suggests that the signaling mechanisms may differ depending on the specific compound, cell type, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the study of this compound and HO-1.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages) or HepG2 (human hepatoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or tussilagonone for the indicated time periods. For inflammatory stimulation, lipopolysaccharide (LPS) is often co-administered.
Western Blot Analysis for HO-1 and Nrf2
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Nuclear and Cytosolic Fractionation (for Nrf2): Cells are scraped and lysed with a hypotonic buffer. After centrifugation, the supernatant (cytosolic fraction) is collected. The pellet (nuclear fraction) is resuspended in a high-salt buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HO-1, Nrf2, or a loading control (e.g., β-actin or Lamin B1).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay
-
Cell Culture and Treatment: RAW264.7 cells are seeded in a 96-well plate and treated with this compound and/or LPS.
-
Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
Conclusion and Future Directions
The induction of HO-1 by this compound and its derivatives represents a promising therapeutic strategy for a variety of inflammatory conditions. The activation of the Nrf2-ARE pathway is a key mechanism in this process. Further research should focus on elucidating the precise molecular targets of this compound within the Nrf2-Keap1 system and exploring its efficacy in preclinical models of inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tussilagone inhibits dendritic cell functions via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme oxygenase-1-mediated anti-inflammatory effects of tussilagonone on macrophages and 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canonical and non-canonical mechanisms of Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tussilagonone-induced Nrf2 pathway activation protects HepG2 cells from oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of Tussilagine for Novel Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of Tussilagine, a significant sesquiterpenoid isolated from Tussilago farfara (coltsfoot). This compound has garnered considerable interest for its diverse pharmacological activities. This document details its established anti-inflammatory and anticancer properties, presenting quantitative data, in-depth experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development.
Anti-inflammatory Activities of this compound
This compound has demonstrated potent anti-inflammatory effects across various in vitro models. Its primary mechanism involves the modulation of key inflammatory mediators and signaling pathways, particularly through the induction of Heme Oxygenase-1 (HO-1) and suppression of the NF-κB and p38 MAPK pathways.[1][2]
Quantitative Data: Anti-inflammatory Effects
| Target Cell Line | Stimulant | Bio-Marker Inhibited | IC50 / % Inhibition | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | IC50: 13.6-24.4 µM | [2] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant inhibition | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Significant inhibition | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | Significant inhibition | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) | Expression inhibited | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | Expression inhibited | [1] |
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
2. Nitric Oxide (NO) Production Assay:
-
Principle: Measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Methodology:
-
Collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Western Blot Analysis for Protein Expression (iNOS, COX-2, HO-1):
-
Principle: Detects specific proteins in a sample via antibody-based recognition.
-
Methodology:
-
Lyse the treated cells with RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS, COX-2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. ELISA for Pro-inflammatory Cytokines (TNF-α, PGE2):
-
Principle: A quantitative immunoassay to measure the concentration of cytokines in the culture supernatant.
-
Methodology:
-
Use commercially available ELISA kits for TNF-α and PGE2.
-
Add culture supernatants to wells pre-coated with capture antibodies.
-
Follow the kit manufacturer's instructions for incubation with detection antibodies, streptavidin-HRP, and substrate solution.
-
Measure the absorbance at the specified wavelength.
-
Calculate concentrations based on a standard curve.
-
Signaling Pathway Visualization
References
A Technical Guide to the Preliminary Toxicological Assessment of Tussilagine in Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a framework for the initial toxicological evaluation of Tussilagine, a pyrrolizidine (B1209537) alkaloid (PA) found in the plant Tussilago farfara (coltsfoot).[1] Due to a lack of specific published cytotoxicity data for this compound, this guide establishes the necessary experimental protocols and data presentation formats. It utilizes data from structurally related PAs as a reference point to inform experimental design.[2] Furthermore, it explores signaling pathways affected by related compounds and extracts from Tussilago farfara to provide a comprehensive overview for future research.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in toxicology to determine a compound's intrinsic toxicity by measuring cell viability or cell death after exposure.[3] Assays like MTT, MTS, and LDH are commonly used to screen for cytotoxic effects and establish dose-response relationships.[4][5]
Quantitative Data on Related Pyrrolizidine Alkaloids
While specific data for this compound is unavailable, the following table summarizes the cytotoxic and anti-proliferative effects of other pyrrolizidine alkaloids in the human hepatocellular carcinoma cell line, HepG2. This data serves as a crucial reference for designing initial dose-response studies for this compound.[2]
| Pyrrolizidine Alkaloid | Assay | Cell Line | IC20 (mM) | EC50 (µM) |
| Clivorine | MTT | HepG2 | 0.013 ± 0.004 | - |
| Clivorine | BrdU | HepG2 | 0.066 ± 0.031 | - |
| Retrorsine | MTT | HepG2 | 0.27 ± 0.07 | - |
| Retrorsine | BrdU | HepG2 | 0.19 ± 0.03 | - |
| Platyphylline | MTT | HepG2 | 0.85 ± 0.11 | - |
| Platyphylline | BrdU | HepG2 | 1.01 ± 0.40 | - |
| Lasiocarpine | Cytotoxicity | HepG2-CYP3A4 | - | 12 |
| Data sourced from studies on various pyrrolizidine alkaloids and should be used as a reference for this compound.[2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
-
Cell Seeding: Plate cells (e.g., HepG2, BEAS-2B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for a standard MTT-based cytotoxicity assessment.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical agent, which can lead to mutations or cancer.[6] Standard in vitro tests include the Comet assay (single-cell gel electrophoresis) for detecting DNA strand breaks and the micronucleus test for identifying chromosome damage.[7][8]
Experimental Protocol: Comet Assay
-
Cell Treatment: Expose cells in culture to various non-cytotoxic concentrations of this compound for a defined period.
-
Cell Harvesting: Gently scrape or trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and immediately pipette onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, stain with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium (B1200493) iodide), and visualize using a fluorescence microscope.
-
Analysis: Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.
Visualization: Genotoxicity Assay Workflow
Caption: Workflow for a standard alkaline Comet assay for DNA damage.
Apoptosis Assessment
Apoptosis, or programmed cell death, is a critical process that can be induced by toxic compounds. Assays to detect apoptosis measure key events like the activation of caspases, the externalization of phosphatidylserine (B164497) (PS), or DNA fragmentation.[9]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and a small amount of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (PS has flipped to the outer membrane, but the membrane remains intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
Visualization: Apoptosis Assay Workflow
Caption: Workflow for Annexin V/PI apoptosis detection via flow cytometry.
Analysis of Perturbed Signaling Pathways
Understanding how a compound affects cellular signaling is vital to elucidating its mechanism of action. While no data exists for this compound, studies on the related compound Tussilagone and on extracts of Tussilago farfara provide insight into potentially relevant pathways.
Wnt/β-Catenin Pathway (Tussilagone)
Tussilagone (TSL) has been shown to inhibit the proliferation of colon cancer cells by suppressing the Wnt/β-catenin signaling pathway.[10] It achieves this by promoting the proteasomal degradation of β-catenin, which in turn decreases the expression of target genes like cyclin D1 and c-myc that are critical for cell proliferation.[10]
Caption: Tussilagone promotes β-catenin degradation, inhibiting Wnt signaling.
MKK7/JNK Apoptosis Pathway (Tussilago farfara Extract)
Extracts from Tussilago farfara (TF) have been found to sensitize human hepatocellular carcinoma cells to TRAIL-induced apoptosis.[11] The proposed mechanism involves the inhibition of the interaction between MKK7 and its inhibitor, TIPRL.[11][12] This frees MKK7 to phosphorylate and activate JNK, a key kinase in an apoptosis-promoting pathway.[11][12]
Caption: T. farfara extract may inhibit the MKK7-TIPRL interaction.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 6. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 10. Tussilagone suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tussilago farfara L. augments TRAIL-induced apoptosis through MKK7/JNK activation by inhibition of MKK7‑TIPRL in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Tussilagine: Strategies for Molecular Target Identification and Mechanistic Elucidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of modern methodologies applicable to the identification of molecular targets for Tussilagine, a bioactive sesquiterpenoid derived from Tussilago farfara. While this compound and its analogs, such as Tussilagone, are known for their significant anti-inflammatory and neuroprotective properties, their precise molecular targets remain an area of active investigation.[1][2] This document outlines a strategic workflow, from initial target discovery to downstream pathway analysis, providing detailed hypothetical protocols and data presentation frameworks to guide research efforts.
Introduction to this compound and its Bioactivity
This compound is a pyrrolizidine (B1209537) alkaloid isolated from the flower buds of Tussilago farfara (coltsfoot).[3] The plant has a long history in traditional medicine for treating respiratory and inflammatory conditions.[2] Modern pharmacological studies have substantiated these uses, demonstrating that related sesquiterpenoids like Tussilagone exert potent anti-inflammatory effects.[1] These effects are partly mediated through the induction of Heme Oxygenase-1 (HO-1) and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] However, the direct protein(s) that this compound binds to initiate these effects are not well-characterized. Identifying these molecular targets is a critical step in validating its therapeutic potential and developing more selective drug candidates.
Strategic Workflow for this compound Target Identification
The process of identifying a drug's target after a phenotypic screen (i.e., observing its biological effect without prior knowledge of the target) is known as target deconvolution.[4] For a compound like this compound, a multi-pronged approach combining chemical biology, proteomics, and cellular assays is most effective. The logical flow involves generating a tool compound, capturing potential binding partners, identifying them via mass spectrometry, and validating the interactions.
Experimental Protocols for Target Identification
Direct receptor binding assays using radiolabeled ligands are classic methods but require a known target.[5][6] In the absence of a known receptor for this compound, unbiased, discovery-focused techniques are necessary.
Method 1: Affinity-Based Chemoproteomics
This technique involves chemically modifying this compound with an affinity tag (like biotin) to create a "probe." This probe is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[4][7]
Protocol: Biotin-Tussilagine Pulldown Assay
-
Probe Synthesis: Synthesize a this compound derivative by attaching a biotin (B1667282) molecule via a flexible linker to a position on the this compound scaffold that is non-essential for its bioactivity. Validate that the probe retains its anti-inflammatory properties.
-
Cell Lysate Preparation: Culture relevant cells (e.g., RAW 264.7 macrophages for inflammation studies) and prepare a native cell lysate using a mild detergent lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Immobilize the biotin-Tussilagine probe on streptavidin-coated magnetic beads for 1 hour at 4°C.
-
Wash the beads to remove unbound probe.
-
Incubate the probe-bound beads with the cell lysate (1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
As a negative control, incubate lysate with beads coupled to biotin alone or compete for binding by adding an excess of free, unmodified this compound to a parallel sample.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise protein bands that are specific to the this compound probe lane (and absent or reduced in control lanes).
-
Perform in-gel tryptic digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Method 2: Cellular Thermal Shift Assay (CETSA® / TPP)
Label-free methods avoid chemical modification of the drug, which can sometimes alter its binding behavior.[8] CETSA (and its proteome-wide implementation, Thermal Proteome Profiling or TPP) is based on the principle that a protein becomes more thermally stable when bound to a ligand.[8]
Protocol: this compound Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat intact cultured cells (e.g., K562 or RAW 264.7) with this compound at a relevant concentration (e.g., 10x EC50) and a vehicle control (e.g., DMSO) for 1 hour.
-
Thermal Denaturation:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Sample Preparation for MS:
-
Collect the supernatants from each temperature point.
-
Perform protein digestion (e.g., using trypsin) to generate peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by LC-MS/MS.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for a specific protein in the presence of this compound indicates a direct binding interaction.
Downstream Signaling Pathway Analysis
Once a target is identified and validated, the next step is to understand how this compound's binding event translates into the observed cellular effect. For instance, Tussilagone has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a key anti-inflammatory enzyme, and affect Extracellular Signal-Regulated MAP Kinases (ERKs).[1]
Quantitative Data Presentation
Following successful target identification and validation, quantitative binding assays are crucial for characterizing the interaction. These assays determine the affinity (e.g., Kd, Ki) and potency (IC50, EC50) of the compound for its target. While specific data for this compound is not yet published, research efforts should aim to populate tables like the one below.
Table 1: Hypothetical Quantitative Binding and Activity Data for this compound
| Target Protein | Assay Type | Parameter | Value | Cell Line / System |
| Target X | Surface Plasmon Resonance (SPR) | Kd (dissociation constant) | e.g., 150 nM | Purified Recombinant Protein |
| Target X | Isothermal Titration Calorimetry (ITC) | Kd (dissociation constant) | e.g., 180 nM | Purified Recombinant Protein |
| Target X | Cellular Thermal Shift Assay (CETSA) | ΔTm (melting temp. shift) | e.g., +3.5 °C | RAW 264.7 Cells |
| Downstream Effect | LPS-induced Nitric Oxide Production | IC50 (half-maximal inhibitory conc.) | e.g., 2.5 µM | RAW 264.7 Cells |
| Downstream Effect | HO-1 Gene Expression (qPCR) | EC50 (half-maximal effective conc.) | e.g., 1.8 µM | BV-2 Microglia |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data. The equilibrium dissociation constant (Kd) is a fundamental measure of binding affinity.[5] Ensuring that binding experiments reach equilibrium is critical for accuracy.[9]
Conclusion
The therapeutic potential of this compound is evident from its established anti-inflammatory and neuroprotective effects. However, a comprehensive understanding of its mechanism of action is contingent upon the definitive identification of its molecular target(s). The workflows and protocols outlined in this guide, combining affinity-based chemoproteomics and label-free stability-based methods, provide a robust framework for achieving this goal. Successful target deconvolution will not only illuminate the pharmacology of this important natural product but also pave the way for rational drug design and optimization.
References
- 1. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. How to measure and evaluate binding affinities | eLife [elifesciences.org]
Unveiling the Neuroprotective Potential of Tussilagine: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuroprotective effects of Tussilagine, a sesquiterpenoid derived from Tussilago farfara. The following sections detail the molecular mechanisms, quantitative in vitro data, and comprehensive experimental protocols to facilitate further research and development in the field of neurotherapeutics.
Core Neuroprotective Mechanisms of this compound
This compound exhibits potent neuroprotective properties through a dual mechanism involving the upregulation of the antioxidant Nrf2/HO-1 pathway and the downregulation of the pro-inflammatory NF-κB/MAPK signaling cascade. These actions collectively combat oxidative stress and neuroinflammation, key pathological features of neurodegenerative diseases.
Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway Activation
This compound has been shown to protect neuronal cells from oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of several protective genes, most notably Heme Oxygenase-1 (HO-1).[1] HO-1 plays a critical role in cellular defense against oxidative stress.[1]
Inhibition of Neuroinflammation via NF-κB and MAPK Pathways
In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, can become over-activated, leading to the production of neurotoxic inflammatory mediators. Tussilagone (B1682564), a derivative of this compound, has been demonstrated to suppress the activation of microglial cells by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] It achieves this by preventing the degradation of I-κBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in various in vitro models. The following tables summarize key findings.
Table 1: Protective Effect of this compound (ECN) on PC12 Cell Viability
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| 6-OHDA | 250 µM | 50.6 ± 2.4 |
| ECN + 6-OHDA | 5 µM | 80.7 ± 2.3 |
| ECN + 6-OHDA | 10 µM | 87.9 ± 1.7 |
| Data from a study on 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells.[1] ECN is a sesquiterpenoid from Tussilago farfara. |
Table 2: Inhibitory Effects of Tussilagone on Pro-inflammatory Mediators in BV-2 Microglia
| Mediator | IC50 Value (µM) |
| Nitric Oxide (NO) | 8.67 |
| Prostaglandin E2 (PGE2) | 14.1 |
| Data from a study on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[2] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment using MTT Assay
This protocol is for assessing the protective effect of this compound against neurotoxin-induced cell death in PC12 cells.
Materials:
-
PC12 cells
-
96-well cell culture plates
-
This compound stock solution
-
Neurotoxin (e.g., 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed PC12 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce cytotoxicity by adding a neurotoxin (e.g., 250 µM 6-OHDA) to the wells and incubate for an additional 24 hours.
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Nitric Oxide Production using Griess Assay
This protocol is for quantifying the inhibitory effect of this compound on nitric oxide production in LPS-stimulated BV-2 microglial cells.
References
- 1. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tussilagine: A Comprehensive Review of its Pharmacological Effects
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tussilagine, a sesquiterpenoid isolated from the flower buds of Tussilago farfara (coltsfoot), has been a subject of growing interest in the scientific community for its diverse pharmacological activities. Traditionally used in herbal medicine for respiratory ailments, recent research has unveiled its potential in treating a spectrum of conditions, primarily driven by its potent anti-inflammatory, neuroprotective, and cardiovascular effects. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological properties, with a focus on its mechanisms of action, supported by quantitative data from various experimental studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. Its primary mechanism involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The inhibitory effects of this compound on various inflammatory markers have been quantified in several studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Cell Line | Inflammatory Mediator | IC50 Value (µM) | Reference |
| BV-2 Microglia | Nitric Oxide (NO) | 8.67 | [1] |
| BV-2 Microglia | Prostaglandin E2 (PGE2) | 14.1 | [1] |
| RAW 264.7 Macrophages | Nitric Oxide (NO) | 13.6 - 24.4 | [2] |
Key Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways, including NF-κB, MAPKs, and the Nrf2/HO-1 pathway.
1. Inhibition of the NF-κB Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB in various inflammatory conditions.[3][4] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines and enzymes.
References
- 1. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tussilagine derivatives and their potential therapeutic applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagine, a pyrrolizidine (B1209537) alkaloid, and its derivatives, primarily isolated from the flower buds of Tussilago farfara (coltsfoot), have emerged as a class of compounds with significant therapeutic promise. Traditionally used in herbal medicine for respiratory ailments, modern scientific investigation has unveiled a broader spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Quantitative Biological Activity
The therapeutic potential of this compound and its derivatives is underscored by their potent activity in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their efficacy across different therapeutic areas.
| Compound | Assay | Cell Line | IC50 / EC50 | Therapeutic Area | Reference |
| Tussilagone (B1682564) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | 13.6-24.4 µM | Anti-inflammatory | [1] |
| Tussilagone | Prostaglandin E2 (PGE2) Production Inhibition | LPS-activated microglia | 14.1 µM | Anti-inflammatory, Neuroprotection | [2] |
| Tussilagone | Nitric Oxide (NO) Production Inhibition | LPS-activated microglia | 8.67 µM | Anti-inflammatory, Neuroprotection | [2] |
| Tussilagofarin (oplopane-type sesquiterpenoid) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 cells | 3.5-28.5 µM | Anti-inflammatory | [3] |
| Bisabolane-type sesquiterpenoids | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 cells | 3.5-28.5 µM | Anti-inflammatory | [3] |
| Methanolic extract of Tussilago farfara | Cytotoxicity | HT-29 human colon carcinoma cells | 20 µg/mL | Anticancer | [2] |
| Tussilago farfara leaves extract | Antioxidant (DPPH assay) | - | IC50 = 55 µg/ml | Antioxidant | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols employed in the study of this compound derivatives.
Anti-inflammatory Activity Assessment in LPS-stimulated Macrophages
This protocol details the common methodology used to assess the anti-inflammatory effects of this compound derivatives in a cellular model of inflammation.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., tussilagone).
-
After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) Production: The levels of these pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Western Blot Analysis for iNOS and COX-2 Expression:
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Real-Time PCR (RT-PCR) for Gene Expression Analysis:
-
RNA Extraction: Total RNA is extracted from the treated cells using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Quantitative PCR: The relative mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are quantified by real-time PCR using SYBR Green or TaqMan probe-based assays. The expression of a housekeeping gene (e.g., GAPDH or β-actin) is used for normalization. The primer sequences for murine TNF-α and IL-6 are as follows:
-
TNF-α: Forward: 5′-GGCAGGTCTACTTTGGAGTCATTGC-3′, Reverse: 5′-ACATTCGAGGCTCCAGTGAATTCGG-3′
-
IL-6: Forward: 5′-TCCAGTTGCCTTCTTGGGAC-3′, Reverse: 5′-GTACTCCAGAAGACCAGAGG-3′
-
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their therapeutic effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Tussilagone has been shown to inhibit the activation of this pathway.
Caption: Tussilagone inhibits the LPS-induced NF-κB signaling pathway.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Tussilagone has been found to activate this protective pathway. Mechanistically, Tussilagone has been identified to directly target cysteine 434 (Cys434) of the Kelch-like ECH-associated protein 1 (Keap1), which is a key sensor for oxidative stress and an inhibitor of Nrf2.[5] This covalent modification of Keap1 leads to the activation of the Nrf2 pathway.[5]
Caption: Tussilagone activates the Nrf2 antioxidant pathway via Keap1.
Modulation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are involved in cellular responses to a variety of stimuli. Tussilagone has been shown to modulate the phosphorylation of these kinases, contributing to its anti-inflammatory and neuroprotective effects. Specifically, studies have shown that tussilagone can suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[6]
Caption: Tussilagone modulates the MAPK signaling pathways.
Synthesis of this compound Derivatives
The development of synthetic routes to this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the generation of novel therapeutic candidates. The enantioselective synthesis of this compound and isothis compound (B1633521) has been achieved through key steps involving coupling reactions of N,N-disubstituted β-amino-esters with methyl pyruvate (B1213749) and Mitsunobu reactions. Further research is ongoing to develop more efficient and versatile synthetic strategies for a wider range of this compound derivatives to explore their therapeutic potential.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound derivatives is essential for their development as therapeutic agents. Studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of tussilagone. After oral administration of a Farfarae Flos extract to rats, the time to reach maximum plasma concentration (Tmax) for tussilagone was found to be between 0.21 ± 0.04 h and 0.69 ± 0.19 h.[7] The terminal elimination half-life of tussilagone was the shortest among the studied compounds from the extract.[7] Further pharmacokinetic studies in different species and for various derivatives are necessary to fully characterize their drug-like properties.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with multifaceted therapeutic potential. Their potent anti-inflammatory, antioxidant, anticancer, and neuroprotective activities, mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPKs, make them attractive candidates for further drug development.
Future research should focus on:
-
Comprehensive SAR studies: Synthesis and biological evaluation of a wider range of this compound derivatives to optimize potency and selectivity.
-
In-depth mechanistic studies: Further elucidation of the molecular targets and downstream effects of these compounds.
-
Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and eventually clinical trials to validate their therapeutic efficacy and safety in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound derivatives for the treatment of a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tussilagone suppresses triple-negative breast cancer progression by inhibiting the TLR4/NF-κB pathway and enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tussilagone attenuated cigarette smoke-induced chronic obstructive pulmonary disease through regulating Nrf2 and NF-κB/NLRP3 inflammasome via directly targeting cysteine 434 of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tussilagone suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Research on the Anti-Cancer Properties of Tussilagine
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Tussilagine, a bioactive sesquiterpene isolated from the medicinal herb Tussilago farfara, has emerged as a compound of interest in oncology research.[1] Early-stage studies have highlighted its potential anti-cancer properties, demonstrating effects on cell proliferation, apoptosis, and inflammation across various cancer models. This document provides a technical overview of the foundational research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular mechanisms and workflows involved. The primary mechanisms of action appear to involve the modulation of critical signaling pathways, including Wnt/β-catenin, NF-κB, and TRAIL-induced apoptosis pathways.
In Vitro Anti-Cancer Activities of this compound
This compound (TSL) has demonstrated cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Its efficacy is primarily attributed to its ability to interfere with key signaling pathways that govern cell growth and survival.
Quantitative Data: In Vitro Studies
The following table summarizes the quantitative findings from key in vitro studies on this compound's effects on various cancer cell lines.
| Cancer Type | Cell Line(s) | Key Finding(s) | Quantitative Effect | Reference |
| Colon Cancer | SW480, HCT116 | Suppressed β-catenin activity and inhibited cell proliferation. | Down-regulated expression of cyclin D1 and c-myc. | [2] |
| Colon Cancer | SW480, HCT116 | Suppressive effect possibly via controlling β-catenin degradation. | Decreased β-catenin levels in cytoplasm and nuclei. | [2][3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549 | Dose-dependent inhibition of proliferation and invasion. | Reversed Epithelial-Mesenchymal Transition (EMT) by upregulating E-cadherin and downregulating N-cadherin and vimentin. | [1] |
| Hepatocellular Carcinoma | Huh7 | Sensitized cells to TRAIL-induced apoptosis. | Increased MKK7/JNK phosphorylation upon co-treatment with TRAIL. | [4][5] |
| Glioblastoma | U87MG, T98G | Inhibited cell proliferation. | Demonstrated inhibitory effects on ATP production and tumor cell formation. | [6] |
Key Experimental Protocols: In Vitro
Cell Proliferation and Viability Assays:
-
Method: MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[7][8]
-
Protocol:
-
Cancer cells (e.g., SW480, HCT116, MDA-MB-231) are seeded in 96-well plates.[2]
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
Western Blot Analysis:
-
Method: Used to detect and quantify specific proteins in cell lysates.
-
Protocol:
-
Cells are treated with this compound as required.
-
Total protein is extracted from the cells using lysis buffer.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, cyclin D1, c-myc, E-cadherin, PD-L1).[1][2]
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Anti-Cancer Activities of this compound
In vivo studies using animal models have corroborated the anti-cancer potential of this compound observed in vitro, particularly in the context of inflammation-associated cancers.
Quantitative Data: In Vivo Studies
| Animal Model | Treatment | Key Finding(s) | Quantitative Effect | Reference |
| AOM/DSS-induced colitis-associated colon cancer (BALB/c mice) | This compound (2.5 and 5 mg/kg body weight) administered for 72 days. | Significantly reduced the formation of colonic tumors. | Markedly reduced inflammatory mediators (e.g., NF-κB) and increased heme oxygenase-1 (HO-1) protein and mRNA levels. | [3][9] |
| TNBC xenograft mouse model | This compound treatment. | Significant tumor growth inhibition. | No toxicity induced. | [1] |
Key Experimental Protocol: In Vivo
Colitis-Associated Colon Cancer Model (AOM/DSS):
-
Method: This model mimics the progression of inflammation-driven colon cancer in humans.
-
Protocol:
-
BALB/c mice are injected intraperitoneally with azoxymethane (B1215336) (AOM), a colon carcinogen.[9]
-
This is followed by multiple cycles of administering dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water to induce chronic colitis.[9]
-
During the study period, mice are orally administered this compound at specified doses (e.g., 2.5 and 5 mg/kg).[9]
-
Animal body weight is monitored regularly.
-
At the end of the study (e.g., 72 days), mice are euthanized, and the colons are collected.[9]
-
Tumor number and size are recorded.
-
Colon tissues are processed for further analysis, including Western blotting, immunohistochemistry, and real-time RT-PCR to examine inflammatory markers and tumorigenesis status.[9]
-
Experimental Workflow Visualization
Caption: Workflow of the AOM/DSS-induced colitis-associated cancer model.
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several interconnected signaling pathways critical for tumorigenesis.
Inhibition of the Wnt/β-catenin Pathway
Abnormal activation of the Wnt/β-catenin pathway is a frequent driver of colon cancer.[2] this compound has been identified as an inhibitor of this pathway. It suppresses β-catenin/T-cell factor transcriptional activity by reducing β-catenin levels in both the cytoplasm and nucleus.[2] This is achieved not by altering mRNA levels, but by promoting the proteasomal degradation of the β-catenin protein.[2] The subsequent decrease in β-catenin leads to the downregulation of its target genes, such as cyclin D1 and c-myc, ultimately inhibiting the proliferation of colon cancer cells.[2]
Caption: this compound promotes β-catenin degradation, inhibiting Wnt signaling.
Modulation of NF-κB and Nrf2 Inflammatory Pathways
Inflammation is a critical component of tumor development.[3] this compound demonstrates potent anti-inflammatory activity by targeting the NF-κB and Nrf2 pathways. In colitis-associated cancer models, this compound treatment significantly reduces the number of nuclear NF-κB-positive cells.[3][9] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes and affects tumorigenesis.[3] Concurrently, this compound treatment leads to an increase in nuclear Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[9][10] This dual action of inhibiting pro-inflammatory NF-κB and activating anti-inflammatory Nrf2/HO-1 signaling contributes to the amelioration of colitis and suppression of tumorigenesis.[9]
Caption: this compound inhibits NF-κB and activates the Nrf2/HO-1 axis.
Sensitization to TRAIL-Induced Apoptosis
Cancer cells often develop resistance to apoptosis, a major hurdle in cancer therapy. The TNF-related apoptosis-inducing ligand (TRAIL) is a promising agent because it selectively induces apoptosis in cancer cells.[4] Research has shown that extracts from Tussilago farfara can sensitize hepatocellular carcinoma cells to TRAIL-induced apoptosis.[4][5] The mechanism involves the inhibition of the interaction between MKK7 and the TOR signaling pathway regulator-like (TIPRL) protein.[4][5] This inhibition frees MKK7 to activate the c-Jun N-terminal kinase (JNK) pathway, thereby augmenting the apoptotic signal initiated by TRAIL.[4]
Caption: Tussilago farfara enhances TRAIL-induced apoptosis via MKK7/JNK.
Conclusion and Future Directions
Early-stage research provides compelling evidence for the anti-cancer properties of this compound. It demonstrates multi-faceted activity, including the direct inhibition of cancer cell proliferation and the modulation of the tumor microenvironment through its anti-inflammatory effects. The elucidation of its impact on the Wnt/β-catenin, NF-κB, and TRAIL/JNK signaling pathways provides a solid foundation for its further development.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents or immunotherapies.[6]
-
Target Identification: Further proteomic and genomic studies to identify additional molecular targets and resistance mechanisms.
-
Clinical Trials: Progression to well-designed clinical trials to evaluate the safety and efficacy of this compound in human cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Tussilagone suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilago farfara L. augments TRAIL-induced apoptosis through MKK7/JNK activation by inhibition of MKK7‑TIPRL in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KR20190131776A - A composition comprising a tussilagone isolated from the extract of Tussilago farfara. for treating and preventing cancer disease - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Cytotoxicity on Moringa Olifera Against Ehrlich Ascites Carcinoma in Swiss Albino Mice | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Tussilagine from Tussilago farfara
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilago farfara L., commonly known as coltsfoot, has a long history in traditional medicine for treating respiratory ailments.[1][2][3][4] The plant contains a diverse array of bioactive compounds, including the pyrrolizidine (B1209537) alkaloid Tussilagine.[2][5] Pyrrolizidine alkaloids (PAs) are a class of compounds known for their potential biological activities, making their isolation and characterization a significant area of research for drug discovery and development. These notes provide a comprehensive overview of a protocol for the isolation of this compound from the flower buds of Tussilago farfara, based on established phytochemical extraction and purification techniques for related compounds from this plant.
Data Presentation
Table 1: Chemical Profile of Tussilago farfara
| Compound Class | Examples | Plant Part Predominantly Found | Reference |
| Pyrrolizidine Alkaloids | This compound, Senkirkine (B1680947), Senecionine (B1681732) | Flowers, Leaves | [1][2][5][6] |
| Sesquiterpenoids | Tussilagone, Tussfararins | Flower Buds | [1][7] |
| Flavonoids | Rutin, Hyperoside, Kaempferol | Leaves, Flowers | [6][8] |
| Phenolic Acids | Caffeic Acid, Chlorogenic Acid | General | [8][9] |
| Triterpenoids | - | General | [2] |
| Polysaccharides | Inulin | General | [6] |
Table 2: Comparison of Extraction Methods for Pyrrolizidine Alkaloids from Tussilago farfara
| Extraction Method | Solvent System | Key Parameters | Advantages | Reference |
| Microwave-Assisted Extraction (MAE) | Methanol (B129727):Water (1:1), acidified to pH 2-3 with HCl | Microwave power, time, temperature | Rapid extraction, reduced solvent consumption | [10][11] |
| Pressurized Hot Water Extraction (PHWE) | Water, acidified to pH 2-3 with HCl | Temperature, pressure, time | Environmentally friendly, no organic solvents | [10][11] |
| Conventional Solvent Extraction (Reflux) | Methanol:Water (1:1), acidified to pH 2-3 with HCl | Temperature, time | Simple setup, well-established | [10][11] |
| Ultrasonic Extraction | Methanol, Ethyl Acetate (B1210297) | Power, frequency, time | Efficient at lower temperatures, preserves heat-sensitive compounds | [12] |
| Supercritical Fluid Extraction (SFE-CO2) | CO2 with modifier | Pressure, temperature, time | High selectivity, solvent-free product | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tussilago farfara Flower Buds
This protocol is a synthesized methodology based on effective extraction techniques reported for pyrrolizidine alkaloids from Tussilago farfara.
1. Plant Material Preparation:
-
Collect fresh flower buds of Tussilago farfara.
-
Dry the flower buds in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried flower buds into a coarse powder (20-30 mesh).[13]
2. Extraction (Microwave-Assisted Extraction - MAE):
-
Place 10 g of the powdered plant material into a microwave extraction vessel.
-
Add 200 mL of the extraction solvent: a 1:1 (v/v) mixture of methanol and water, acidified to a pH of 2-3 with hydrochloric acid.[10][11] The acidic condition aids in the extraction of alkaloids by forming their soluble salts.
-
Set the MAE parameters: microwave power of 400 W, temperature of 60°C, and an extraction time of 20 minutes.
-
After extraction, allow the mixture to cool to room temperature.
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the methanol.
4. Acid-Base Partitioning for Alkaloid Enrichment:
-
Adjust the pH of the remaining aqueous extract to approximately 1-2 with 2M HCl.
-
Wash the acidic solution with an equal volume of ethyl acetate three times to remove non-polar and weakly basic compounds. Discard the ethyl acetate fractions.
-
Adjust the pH of the aqueous phase to 9-10 with a 2M NaOH solution.
-
Extract the now basic solution with an equal volume of dichloromethane (B109758) or chloroform (B151607) three times. The free base alkaloids will partition into the organic layer.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective method for the separation and purification of natural products.
1. Solvent System Selection:
-
A two-phase solvent system is required. A common system for alkaloid separation is a mixture of chloroform, methanol, and water in various ratios. The optimal ratio should be determined by preliminary small-scale partition experiments to achieve a suitable partition coefficient (K) for this compound (ideally between 0.5 and 2).
2. HSCCC Operation:
-
Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.
-
Fill the HSCCC column with the stationary phase (the lower phase in this example).
-
Set the desired rotational speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the upper phase) through the column at a specific flow rate (e.g., 1-2 mL/min) until hydrodynamic equilibrium is established.
-
Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system and inject it into the column.
-
Collect fractions of the eluent at regular intervals.
3. Fraction Analysis and this compound Isolation:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the isolated compound.
Protocol 3: Analytical Quantification of this compound by LC-MS/MS
1. Chromatographic Conditions:
-
Column: A C18 column (e.g., Diamonsil C18).[1]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[14]
-
Flow Rate: 0.35 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Column Temperature: 35°C.[14]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The concentration of this compound in the isolated sample can be determined by comparing its peak area to the calibration curve.
Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
No specific signaling pathway for this compound has been identified in the reviewed literature. However, a related sesquiterpenoid from Tussilago farfara, Tussilagone, has been shown to exert anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1).[7] The following diagram illustrates this pathway as an example of a signaling mechanism associated with a compound from the same plant.
Caption: Anti-inflammatory pathway of Tussilagone.
Conclusion
The protocols outlined provide a robust framework for the isolation, purification, and quantification of this compound from Tussilago farfara. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications. It is crucial to note the presence of potentially hepatotoxic unsaturated pyrrolizidine alkaloids in Tussilago farfara, and appropriate safety precautions should be taken during handling and research. Further studies are warranted to elucidate the specific biological activities and signaling pathways of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coltsfoot (Tussilago farfara L.; Asteraceae): modern methods of extraction, phytochemistry, nanoparticles synthesis, ethnopharmacology, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 7. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products isolated from Tussilago farfara - BioCrick [biocrick.com]
- 10. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inhealthnature.com [inhealthnature.com]
- 13. CN102526152A - Preparation method for tussilago farfara extract - Google Patents [patents.google.com]
- 14. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tussilagine Purification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagine is a pyrrolizidine (B1209537) alkaloid found in the medicinal plant Tussilago farfara (coltsfoot). As a component of a traditional remedy, the purification and characterization of this compound are crucial for pharmacological research and drug development. High-performance liquid chromatography (HPLC) offers a robust and efficient method for the isolation and purification of this compound from complex plant extracts. This document provides detailed application notes and protocols for the purification of this compound, based on established chromatographic principles and methodologies reported for related compounds from Tussilago farfara.
While a specific preparative HPLC protocol solely for this compound is not extensively detailed in the public literature, this guide adapts analytical methods developed for alkaloids from Tussilago farfara and purification strategies for other major constituents of the plant, such as Tussilagone. The provided protocols are designed to be a strong starting point for method development and optimization.
This compound is a member of the pyrrolizine alkaloid family.[1] Its chemical formula is C10H17NO3, and it has a molecular weight of 199.25 g/mol .[1][2][3]
Data Presentation: HPLC Method Parameters
The following tables summarize key parameters for two distinct HPLC methods. Method 1 is an adaptation of a reversed-phase HPLC method used for the analysis of sesquiterpenoids from Tussilago farfara, which can be optimized for alkaloid purification.[4][5] Method 2 details an ion-pair HPLC method specifically used for the separation of alkaloid fractions from Tussilago farfara, which is highly applicable to this compound purification.[6]
Table 1: Reversed-Phase HPLC (RP-HPLC) Method Parameters (Adapted for this compound Purification)
| Parameter | Specification |
| Stationary Phase (Column) | Shim-pack VP-ODS (C18), 250 x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | Methanol (B129727):Water (75:25, v/v)[5] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 220 nm[5] |
| Column Temperature | 25 °C[5] |
| Injection Volume | 10 µL (analytical), scalable for preparative |
| Sample Preparation | Crude extract dissolved in mobile phase |
Table 2: High-Performance Ion-Pair Chromatography (HPIPC) Method Parameters for Alkaloid Separation
| Parameter | Specification |
| Stationary Phase (Column) | Hypersil BDS C8, 250 x 4.6 mm, 5 µm particle size[6] |
| Mobile Phase | Gradient of acetonitrile (B52724) in 1% aqueous phosphoric acid (pH 3.2) containing 5 mM hexane-1-sulfonic acid[6] |
| Elution Mode | Gradient[6] |
| Flow Rate | 0.8 mL/min[6] |
| Detection Wavelength | 220 nm[7] |
| Column Temperature | Ambient |
| Injection Volume | To be optimized based on sample concentration |
| Sample Preparation | Alkaloid fraction from cation-exchange solid-phase extraction (SPE)[6] |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol outlines the overall steps from raw plant material to purified this compound, incorporating an initial extraction and a final HPLC purification step.
-
Plant Material and Extraction:
-
Obtain dried flower buds of Tussilago farfara.
-
Grind the plant material to a fine powder.
-
Perform an initial extraction using a suitable solvent system. A common approach involves using a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water for preliminary fractionation.[4]
-
-
Crude Extract Preparation:
-
The crude extract is obtained after the initial separation, which may involve techniques like High-Speed Counter-Current Chromatography (HSCCC) to isolate fractions enriched with target compounds.[4]
-
-
HPLC Purification:
-
Dissolve the this compound-enriched fraction in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform preparative HPLC using the conditions outlined in Table 1 or Table 2, scaled up for a preparative column.
-
Collect the fractions corresponding to the this compound peak based on retention time.
-
-
Purity Analysis and Identification:
-
Analyze the collected fractions using analytical HPLC to determine purity. Purities of over 99% have been achieved for other compounds from Tussilago farfara using similar methods.[4]
-
Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]
-
Protocol 2: Detailed Preparative RP-HPLC Method (Adapted from Tussilagone Purification)
This protocol provides a step-by-step guide for the purification of this compound using a reversed-phase HPLC method.
-
Sample Preparation:
-
Accurately weigh the crude extract or enriched fraction containing this compound.
-
Dissolve the sample in the mobile phase (Methanol:Water, 75:25, v/v) to a known concentration.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
HPLC System Setup:
-
Equip the HPLC system with a preparative C18 column.
-
Set the mobile phase composition to 75% methanol and 25% water.
-
Prime the pumps to ensure a stable baseline.
-
Set the flow rate appropriate for the preparative column (this will be higher than the analytical flow rate of 1.0 mL/min and needs to be determined based on the column dimensions).
-
Set the UV detector to a wavelength of 220 nm.[5]
-
Maintain the column temperature at 25 °C.[5]
-
-
Purification Run:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the this compound peak as it elutes from the column.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Re-dissolve the purified compound in a suitable solvent for storage or further analysis.
-
Confirm the purity of the isolated this compound using the analytical HPLC conditions from Table 1.
-
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Step-by-step HPLC purification process.
References
Application Note: Quantitative Analysis of Tussilagine in Plant Extracts and Herbal Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Tussilagine is a saturated pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Tussilago genus, most notably in Coltsfoot (Tussilago farfara). Due to the potential hepatotoxicity associated with some unsaturated pyrrolizidine alkaloids, the accurate quantification of specific PAs like this compound is crucial for the safety assessment of herbal medicines and botanical ingredients. This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction, solid-phase extraction (SPE) cleanup, and derivatization.
Introduction
Tussilago farfara has a long history of use in traditional medicine for treating respiratory ailments.[1] However, the presence of pyrrolizidine alkaloids, including this compound and the potentially toxic unsaturated PA, senkirkine, necessitates rigorous quality control.[2] While Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed for PA analysis, GC-MS offers a valuable alternative, particularly for its high chromatographic resolution and established spectral libraries. A key consideration for GC-MS analysis of PAs is their low volatility, which requires a derivatization step to improve their chromatographic behavior. This protocol outlines a comprehensive workflow for the analysis of this compound, providing researchers and drug development professionals with a reliable method for its quantification.
Experimental Workflow
A generalized workflow for the GC-MS analysis of this compound is presented below. This involves sample homogenization, extraction of alkaloids, purification using solid-phase extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
Caption: Experimental workflow for this compound analysis by GC-MS.
Detailed Protocols
Sample Preparation and Extraction
-
Homogenization: Weigh 1.0 g of the dried and powdered plant material (e.g., Tussilago farfara leaves or flowers) or herbal formulation into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of an extraction solution (0.05 M sulfuric acid in 50:50 methanol:water).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet with another 20 mL of the extraction solution.
-
Pooling: Combine the supernatants from both extractions.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the combined acidic extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound and other alkaloids with 10 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
Derivatization for GC-MS Analysis
-
Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of anhydrous pyridine.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized pyrrolizidine alkaloids. These may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation |
Quantitative Data
The following table summarizes the expected quantitative parameters for the GC-MS analysis of silylated this compound. These values are representative and may vary depending on the instrumentation and matrix.
| Analyte (Derivatized) | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOQ (µg/kg) | Recovery (%) |
| This compound-TMS | ~ 15.5 | 271 (M+) | 142, 198 | 10 | 85 - 105 |
Note: The molecular weight of this compound is 199.25 g/mol .[3] The addition of a trimethylsilyl (B98337) (TMS) group to the hydroxyl group results in a molecular weight of 271.3 g/mol for the derivatized molecule. The quantifier and qualifier ions are hypothetical and should be confirmed with an authentic standard.
Logical Relationship in Analytical Method Validation
The validation of this analytical method follows a logical progression to ensure its reliability and robustness for the intended purpose.
Caption: Logical flow of analytical method validation parameters.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantitative determination of this compound in complex matrices such as plant materials and herbal formulations. The protocol, encompassing acidic extraction, SPE cleanup, and silylation, ensures the effective isolation and derivatization of the target analyte for GC-MS analysis. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of products containing Tussilago farfara.
References
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Tussilagine quantification in plasma
Application Notes and Protocols for Tussilagine Quantification in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below are based on established methodologies and are intended to assist in the development and validation of sensitive and reliable bioanalytical assays for pharmacokinetic and toxicological studies.
Introduction
This compound is a key active component found in the flower buds of Tussilago farfara L. (Coltsfoot), a plant used in traditional medicine for treating respiratory ailments. As interest in the therapeutic potential and safety profile of herbal medicines grows, robust analytical methods are required to study the absorption, distribution, metabolism, and excretion (ADME) of their active constituents. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma.
This application note describes a validated LC-MS/MS method for the determination of this compound in rat plasma. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Artemisinin)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (B129727) (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control (blank) rat plasma
Instrumentation
-
Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration appropriate for addition to the plasma samples (e.g., 1 µg/mL).[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][2][3]
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the IS working solution.[1]
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of methanol.[1]
-
Vortex the reconstituted sample for 3 minutes and centrifuge again for 10 minutes.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 35°C.[1]
-
Gradient Elution:
-
0-3 min: 10% to 40% B
-
3-16 min: Hold at 40% B
-
16-18 min: 40% to 90% B
-
18-19 min: Hold at 90% B
-
19-28 min: Hold at 100% B[1]
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to achieve the best signal for this compound and the IS.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by infusing the pure compounds into the mass spectrometer.
-
Data Presentation: Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters for the quantification of this compound in rat plasma are summarized below.
| Parameter | Result |
| Linearity Range | Typically 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | ≤ 10 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (RSD%) | < 15%[1] |
| Accuracy (% Bias) | Within 85.9% to 115%[1] |
| Extraction Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimal to no significant ion suppression or enhancement |
| Stability | Stable under expected experimental conditions (bench-top, freeze-thaw, long-term storage) |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in plasma samples.
References
- 1. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study | MDPI [mdpi.com]
Application Notes and Protocols for Supercritical Fluid Extraction (SFE) of Tussilagine from Tussilago farfara
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tussilagine is a pyrrolizidine (B1209537) alkaloid found in the medicinal plant Tussilago farfara (coltsfoot).[1][2] This plant has a long history of use in traditional medicine for treating respiratory ailments.[3] However, the presence of potentially hepatotoxic pyrrolizidine alkaloids necessitates their careful extraction and quantification for safe and effective drug development.[1][4] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for the selective extraction of bioactive compounds from plant materials.[5][6][7][8] Due to its non-toxic nature and the ability to tune its solvent properties, SFE presents a promising alternative to conventional solvent extraction methods for obtaining this compound.[5][6][7][8]
These application notes provide a detailed protocol for the SFE of this compound from Tussilago farfara, along with data on relevant extraction parameters and analytical methods for quantification.
Data Presentation: SFE Parameters for Alkaloids and Related Compounds
While a specific validated protocol for the SFE of this compound is not widely published, the following table summarizes SFE parameters used for the extraction of other alkaloids and related compounds from various plant matrices. This data can be used as a reference for the optimization of this compound extraction.
| Target Compound(s) | Plant Material | Pressure (MPa) | Temperature (°C) | Co-solvent | Co-solvent Concentration | Extraction Time (min) | Yield/Observations | Reference |
| Tussilagone | Tussilago farfara buds | 22 | 40 | - | - | 35 | 0.33% yield | [9] |
| Total Alkaloids, Peimisine, Peimine, Peiminine | Fritillaria thunbergii bulb | 26.5 | 60.4 | Ethanol (B145695) | 89.3% | 180 | Total alkaloids: 3.8 mg/g | [10] |
| Isoquinoline alkaloids | Chelidonium majus | 20 | 70 | Isopropanol/Diethylamine (B46881) (9:1 v/v) | - | - | High selectivity for chelidonine (B1668607) in the first step (pure CO₂). | [11][12] |
| Hyoscyamine and Scopolamine | Scopolia japonica | 34 | 60 | Methanol/Diethylamine (10% v/v) | - | - | Notably increased yield with co-solvent. | [12] |
| Lupin alkaloids | Lupinus mutabilis seeds | 27 | 50 | Dilute ethanol solution | - | 150 | Extraction yield of 39.19 ± 0.14 mg/g. | [13] |
| Alkaloids | Various plants | 40-60 | 70-90 | Methanol, Ethanol, Water with Diethylamine or Triethylamine (B128534) | 2-18% (v/v) of amine in co-solvent | - | Higher yield of alkaloids. | [9] |
Experimental Protocols
Supercritical Fluid Extraction (SFE) of this compound
This protocol is a generalized procedure based on the principles of SFE for alkaloids. Optimization of these parameters is recommended for achieving the highest yield and purity of this compound.
a. Plant Material Preparation:
-
Obtain dried flower buds or leaves of Tussilago farfara.
-
Grind the plant material to a fine powder (particle size of approximately 0.5-1.0 mm) to increase the surface area for extraction.
-
Determine the moisture content of the powdered material. A low moisture content is preferable for efficient extraction.
b. SFE System and Parameters:
-
Instrument: A laboratory-scale or pilot-scale SFE system.
-
Supercritical Fluid: Supercritical grade carbon dioxide (CO₂).
-
Co-solvent: A mixture of ethanol and water (e.g., 90:10 v/v) with the addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 2-5% v/v of the co-solvent). The use of a polar co-solvent is crucial for extracting polar alkaloids.[10][14] Adding a basic modifier can enhance the extraction of alkaloids.[9][11][12]
-
Pressure: 20-30 MPa.
-
Temperature: 40-60 °C.
-
CO₂ Flow Rate: 2-5 L/min (adjusted based on the extractor volume).
-
Co-solvent Flow Rate: 5-10% of the CO₂ flow rate.
-
Extraction Time: 60-120 minutes (dynamic extraction). A static extraction period of 20-30 minutes at the beginning can improve the initial solubilization of the target compounds.
c. Extraction Procedure:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Introduce the co-solvent at the specified flow rate.
-
Perform a static extraction for 20-30 minutes.
-
Switch to dynamic extraction and collect the extract in a separator vessel at a lower pressure (e.g., 5-10 MPa) and ambient temperature to precipitate the extracted compounds.
-
After the extraction is complete, depressurize the system safely.
-
Collect the crude extract for further purification and analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
a. Sample Preparation:
-
Dissolve a known amount of the crude SFE extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used for the separation of alkaloids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared with a certified reference standard of this compound. LC-MS/MS can also be used for more sensitive and selective quantification.[15]
Mandatory Visualizations
Supercritical Fluid Extraction (SFE) Workflow
Caption: Workflow for the SFE of this compound.
Proposed Anti-Inflammatory Signaling Pathway of Tussilagone
While the specific signaling pathway for this compound is not well-documented, the closely related sesquiterpenoid from Tussilago farfara, tussilagone, has been shown to exert anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1).[16] The following diagram illustrates this proposed mechanism.
Caption: Anti-inflammatory pathway of Tussilagone.
References
- 1. Coltsfoot (Tussilago farfara) | Equistro [equistro.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilago - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR20010084325A - Method for preparing alkaloid using supercritical fluid from plant - Google Patents [patents.google.com]
- 10. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Supercritical fluid extraction with cosolvent of alkaloids f | REDI [redi.cedia.edu.ec]
- 14. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction (MAE) of Tussilagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagine, a bioactive sesquiterpenoid found in the flower buds of Tussilago farfara (coltsfoot), has garnered significant interest for its potent anti-inflammatory and antitussive properties. Microwave-Assisted Extraction (MAE) presents a rapid and efficient method for the extraction of this compound, offering advantages over traditional techniques in terms of reduced solvent consumption and extraction time. This document provides detailed application notes and protocols for the optimization of MAE for this compound, intended to guide researchers in developing efficient extraction strategies for this promising therapeutic compound.
Data Presentation: Comparative Extraction Yields
While direct comparative studies on the yield of this compound using various MAE parameters are limited in the available literature, the following tables summarize the yields of related compounds from Tussilago farfara using MAE and compare this compound yields from other extraction methods to provide a valuable benchmark for optimization.
Table 1: MAE Optimization for Flavonoids from Tussilago farfara
| Parameter | Optimized Value | Resulting Flavonoid Yield (%) |
| Solvent | 73.3% Ethanol-Water | 11.37 |
| Extraction Time | 16.25 minutes | |
| Liquid-to-Solid Ratio | 36.2 mL/g | |
| Data sourced from a study on the optimization of MAE for total flavonoids from Tussilago farfara. This serves as a strong starting point for this compound MAE optimization.[1] |
Table 2: Tussilagone (B1682564) Content in Various Solvent Extracts
| Solvent | Tussilagone Content (mg/g of extract) |
| Petroleum Ether | High (Enriched) |
| Ethyl Acetate | Moderate |
| n-Butyl Alcohol | Low |
| Ethanol | Lower than Petroleum Ether |
| This data indicates that a non-polar solvent like petroleum ether is highly effective for selectively extracting this compound.[2] |
Table 3: Comparison of Tussilagone Yield from Different Extraction Methods
| Extraction Method | Tussilagone Yield (%) |
| Supercritical Fluid Extraction (SFE-CO2) | 0.33 |
| Conventional Solvent Extraction | 0.17 |
| This table provides a comparison of tussilagone yields from Tussilago farfara buds using alternative extraction techniques.[3] |
Experimental Protocols
The following protocols are designed to provide a comprehensive guide for the microwave-assisted extraction of this compound from the flower buds of Tussilago farfara.
Protocol 1: Optimized MAE of Bioactive Compounds from Tussilago farfara
This protocol is adapted from an optimized method for the extraction of flavonoids from Tussilago farfara and serves as an excellent starting point for the extraction of this compound.[1]
1. Sample Preparation:
-
Obtain dried flower buds of Tussilago farfara.
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
2. Extraction Procedure:
-
Place the weighed plant material into a suitable microwave extraction vessel.
-
Add the extraction solvent, a 73.3% ethanol-water mixture, at a liquid-to-solid ratio of 36.2 mL/g.
-
Securely seal the extraction vessel.
-
Place the vessel in the microwave extractor.
3. MAE Parameters:
-
Microwave Power: Set to a moderate level (e.g., 400-600 W). This parameter should be optimized for your specific instrument and sample size.
-
Extraction Time: Set the extraction time to 16.25 minutes.
-
Temperature: Monitor and control the temperature to prevent thermal degradation of the target compound (e.g., maintain below 80°C).
4. Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel and filter the extract to remove the solid plant material. A vacuum filtration setup with Whatman No. 1 filter paper is recommended.
-
Wash the solid residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrate and the washing.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be further purified or analyzed for this compound content.
Protocol 2: General MAE for Phytochemicals from Tussilago farfara
This is a general protocol that can be adapted and optimized for this compound extraction.[3]
1. Sample Preparation:
-
Air-dry the flower buds of Tussilago farfara.
-
Grind the dried material into a powder.
2. Extraction Procedure:
-
Place a known quantity of the powdered plant material into a Teflon extraction vessel.
-
Add the chosen extraction solvent (e.g., ethanol, methanol (B129727), or a mixture with water). The choice of solvent should be guided by the polarity of this compound (a sesquiterpenoid, suggesting a less polar solvent may be more effective).
-
Agitate the mixture to ensure thorough wetting of the plant material.
3. MAE Parameters (to be optimized):
-
Microwave Power: Varied (e.g., 200 W, 400 W, 600 W).
-
Extraction Time: Varied (e.g., 5 min, 10 min, 15 min, 20 min).
-
Liquid-to-Solid Ratio: Varied (e.g., 20:1, 30:1, 40:1 mL/g).
-
Temperature: Set to the boiling point of the solvent mixture under the applied pressure.
4. Post-Extraction Processing:
-
Cool the extract to room temperature.
-
Filter the extract to remove solid residues.
-
Reduce the volume of the filtrate by half using a rotary evaporator.
-
Re-extract the concentrated solution multiple times (e.g., three times) with a suitable solvent to ensure complete transfer of the target compound.
-
Combine the organic phases and evaporate to dryness.
-
The residue contains the crude this compound extract.
Protocol 3: Quantification of this compound by HPLC
After extraction, the concentration of this compound in the extract should be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
1. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often effective. For example, starting with a lower concentration of methanol and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined from the UV spectrum of a pure standard).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
2. Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
Dissolve the dried extract from the MAE procedure in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Inject the calibration standards and the sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the yield of this compound as a percentage of the initial dry weight of the plant material.
Mandatory Visualizations
Microwave-Assisted Extraction (MAE) Workflow
References
Pressurized Hot Water Extraction of Tussilagine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction of Tussilagine, a pyrrolizidine (B1209537) alkaloid found in Tussilago farfara (coltsfoot), using Pressurized Hot Water Extraction (PHWE). PHWE is a green extraction technique that utilizes subcritical water as the solvent, offering advantages in terms of reduced environmental impact and shorter extraction times compared to conventional methods. This application note includes a comprehensive experimental protocol, quantitative data on extraction efficiency for related compounds, and a visualization of the signaling pathways affected by a key bioactive component of Tussilago farfara.
Introduction
Tussilago farfara, commonly known as coltsfoot, has a long history of use in traditional medicine for treating respiratory ailments. The plant contains various bioactive compounds, including the pyrrolizidine alkaloid this compound. Pyrrolizidine alkaloids (PAs) are a class of compounds that have garnered significant interest for their potential pharmacological activities, but also for their hepatotoxicity. Accurate and efficient extraction methods are therefore crucial for both phytochemical analysis and the development of standardized herbal preparations with controlled alkaloid content.
Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, has emerged as a promising green alternative to traditional solvent-based extraction methods. By heating water above its boiling point (100°C) under pressure, its dielectric constant is lowered, making it a suitable solvent for a wider range of polar to moderately non-polar compounds, including alkaloids. This technique offers several advantages, such as the use of a non-toxic, inexpensive, and readily available solvent (water), faster extraction times, and the potential for automation.
This application note details a PHWE protocol for the extraction of this compound from Tussilago farfara. While specific quantitative data for this compound extraction using PHWE is limited in the current literature, this document compiles and presents data for the extraction of other major pyrrolizidine alkaloids from the same plant, namely senkirkine (B1680947) and senecionine (B1681732), to provide a benchmark for expected performance. Additionally, this note explores the molecular mechanism of action of Tussilagone, another major bioactive constituent of Tussilago farfara, by visualizing its inhibitory effects on key inflammatory signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data for the extraction of pyrrolizidine alkaloids from Tussilago farfara using PHWE and other methods. It is important to note that while this compound is a known constituent, much of the quantitative research has focused on senkirkine and senecionine.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids from Tussilago farfara
| Compound | Extraction Method | LOD (µg/g) | LOQ (µg/g) | Reference |
| Senkirkine | PHWE | 1.04 | 5.29 | [1] |
| Senecionine | PHWE | 0.72 | 2.86 | [1] |
| Senkirkine | MAE | 0.26 | 1.32 | [1] |
| Senecionine | MAE | 0.47 | 1.80 | [1] |
Table 2: Comparison of Extraction Yields for Tussilagone from Tussilago farfara
| Compound | Extraction Method | Yield (%) | Reference |
| Tussilagone | Supercritical Fluid Extraction (SFE-CO2) | 0.33 | [1] |
| Tussilagone | Solvent Extraction | 0.17 | [1] |
Experimental Protocol: Pressurized Hot Water Extraction of this compound
This protocol is synthesized from established PHWE methods for pyrrolizidine alkaloids from Tussilago farfara and other medicinal plants. Optimization may be required for specific equipment and plant material.
1. Materials and Equipment
-
Dried and powdered Tussilago farfara plant material (leaves or flower buds)
-
Pressurized Hot Water Extraction System (e.g., ASE, Dionex; or a custom-built system)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., DAD or MS) for analysis
-
Deionized water
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
-
Standard reference material for this compound (for quantification)
2. Sample Preparation
-
Grind the dried Tussilago farfara plant material to a fine powder (e.g., <0.5 mm particle size) to increase the surface area for extraction.
-
Accurately weigh approximately 1-5 g of the powdered plant material and mix it with an inert dispersing agent like diatomaceous earth or sand to prevent clogging of the extraction cell.
-
Load the mixture into the extraction cell of the PHWE system.
3. PHWE Parameters
The following parameters are recommended as a starting point for the extraction of this compound.
| Parameter | Recommended Value | Notes |
| Solvent | Deionized water or a binary mixture of Methanol:Water (1:1) acidified to pH 2-3 with HCl.[2] | Acidified water can improve the solubility of alkaloids. |
| Temperature | 140°C | Temperature is a critical parameter; optimization between 120-160°C may be necessary. Higher temperatures can risk degradation of thermolabile compounds. |
| Pressure | 50 bar (or sufficient to maintain water in a liquid state at the operating temperature) | |
| Extraction Time | 50 minutes (static or dynamic) | An optimal duration for maximum yield of major PAs has been reported to be within 50 minutes.[1] A shorter time of 15 minutes has also been shown to be effective for other alkaloids. |
| Flow Rate (for dynamic extraction) | 1 mL/min | |
| Static Time (for static/dynamic extraction) | 5-10 minutes | A static period allows for better penetration of the solvent into the plant matrix. |
| Rinse Volume | 60% of the extraction cell volume | |
| Purge Time | 60-100 seconds |
4. Post-Extraction Processing
-
Collect the extract from the PHWE system.
-
If an acidified solvent was used, adjust the pH of the extract to neutral (pH 7) using a suitable base (e.g., NaOH).
-
The extract can be directly analyzed by HPLC or can be further concentrated and purified.
-
For purification, the extract can be passed through a Solid Phase Extraction (SPE) C18 cartridge to remove interfering compounds.
-
Evaporate the solvent from the purified extract under reduced pressure and reconstitute the residue in a known volume of mobile phase for HPLC analysis.
5. Analysis
-
Quantify the concentration of this compound in the extract using a validated HPLC method with a reference standard.
Signaling Pathway
While the direct signaling pathways affected by this compound are not extensively documented, research on Tussilagone , another prominent bioactive compound from Tussilago farfara, has elucidated its anti-inflammatory mechanism. Tussilagone has been shown to inhibit osteoclastogenesis and ameliorate colitis by suppressing the NF-κB and p38 MAPK signaling pathways.[3][4][5]
Caption: Tussilagone's inhibition of NF-κB and p38 MAPK pathways.
Experimental Workflow
The following diagram illustrates the workflow for the pressurized hot water extraction and analysis of this compound from Tussilago farfara.
Caption: Workflow for PHWE of this compound from Tussilago farfara.
Conclusion
Pressurized Hot Water Extraction is a viable and environmentally friendly method for the extraction of this compound and other pyrrolizidine alkaloids from Tussilago farfara. The provided protocol offers a solid foundation for researchers to develop and optimize their extraction processes. The quantitative data for related compounds and the elucidation of the signaling pathways affected by Tussilagone contribute to a better understanding of the phytochemical profile and potential bioactivity of Tussilago farfara extracts. Further research is warranted to establish a comprehensive quantitative comparison of PHWE with other methods specifically for this compound and to further investigate its direct impact on cellular signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tussilagone, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Tussilagine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for establishing in vivo models to test the efficacy of Tussilagine, a bioactive compound with known anti-inflammatory, anti-cancer, and potential neuroprotective properties. The protocols are designed to offer a comprehensive framework for preclinical evaluation.
Section 1: In Vivo Models for Anti-Inflammatory Efficacy of this compound
Inflammation is a complex biological response, and various animal models can be utilized to assess the anti-inflammatory potential of this compound.[1] One relevant and robust model is the Cecal Ligation and Puncture (CLP)-induced sepsis model in mice, which mimics the systemic inflammation characteristic of sepsis.
Quantitative Data Summary: CLP-Induced Sepsis Model
| Treatment Group | Survival Rate (%) | Endpoint | Reference |
| CLP + Vehicle | 0 | Day 5 | [2] |
| CLP + this compound (1 mg/kg) | > 40% | Day 5 | [2] |
| CLP + this compound (10 mg/kg) | > 60% | Day 5 | [2] |
Experimental Protocol: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
Objective: To induce a polymicrobial septic state in mice to evaluate the anti-inflammatory and survival benefits of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
21-gauge needle
-
Buprenorphine (analgesic)
-
Sterile saline
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia and Analgesia: Anesthetize the mice using a suitable anesthetic. Administer a pre-operative analgesic such as buprenorphine to manage pain.
-
Surgical Procedure:
-
Shave the abdomen and disinfect the area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum and ligate it with a 3-0 silk suture at a point 5.0 mm from the cecal tip. Ensure that the bowel remains patent.
-
Puncture the cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal incision in two layers (peritoneum and skin) using sutures.
-
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of sterile saline (e.g., 1 mL) for fluid resuscitation.
-
This compound Administration:
-
Randomly divide the animals into treatment groups: Sham, CLP + Vehicle, and CLP + this compound (at desired doses, e.g., 1 and 10 mg/kg).
-
Administer this compound or vehicle orally or via the desired route at a predetermined time point post-CLP (e.g., 1 hour).
-
-
Monitoring:
-
Monitor the animals for survival at regular intervals for up to 5 days.[2]
-
Assess clinical signs of sepsis (e.g., piloerection, lethargy, huddling).
-
At specified time points, blood and tissue samples can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6, HMGB1) and organ injury.
-
Signaling Pathway: this compound in Inflammation
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[2] It can inhibit the activation of NF-κB, a critical regulator of inflammatory gene expression.[2][3] Additionally, this compound can suppress the phosphorylation of MAP kinases, further dampening the inflammatory response.[2] Another identified mechanism is the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[4]
Section 2: In Vivo Models for Anti-Cancer Efficacy of this compound
Preclinical evaluation of anti-cancer agents often involves xenograft models, where human cancer cells are implanted into immunodeficient mice.[5][6] A relevant model for this compound, given its reported effects on colon cancer, is the colitis-associated colon cancer model induced by azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS).[7][8]
Quantitative Data Summary: AOM/DSS-Induced Colitis-Associated Colon Cancer Model
| Treatment Group | Average Number of Tumors per Mouse | Tumor Size Distribution (<3 mm / >3 mm) | Reference |
| AOM/DSS + Vehicle | ~15 | ~9 / ~6 | [7] |
| AOM/DSS + this compound (2.5 mg/kg) | ~8 | ~6 / ~2 | [7] |
| AOM/DSS + this compound (5 mg/kg) | ~5 | ~4 / ~1 | [7] |
Experimental Protocol: AOM/DSS-Induced Colitis-Associated Colon Cancer in Mice
Objective: To induce colitis-associated colon cancer in mice to assess the chemopreventive and therapeutic effects of this compound.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)
-
This compound
-
Vehicle
-
Sterile saline
Procedure:
-
Animal Preparation: Acclimatize mice as described in the previous protocol.
-
Induction of Colitis-Associated Cancer:
-
Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).
-
Day 7-12: Administer 2% (w/v) DSS in the drinking water.
-
Day 13-20: Provide regular drinking water.
-
Repeat the DSS cycle (Days 21-26 and 42-47).
-
-
This compound Administration:
-
Randomly divide mice into treatment groups: Control, AOM/DSS + Vehicle, and AOM/DSS + this compound (at desired doses, e.g., 2.5 and 5 mg/kg).
-
Administer this compound or vehicle daily by oral gavage, starting from a predetermined day (e.g., Day 0) until the end of the experiment.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and clinical signs (e.g., diarrhea, rectal bleeding) throughout the study.
-
At the end of the experiment (e.g., Day 72), euthanize the mice.
-
Dissect the entire colon, measure its length, and count the number and size of tumors.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for markers of inflammation, proliferation, and apoptosis).[7][8]
-
Signaling Pathway: this compound in Cancer
This compound has been shown to suppress colon cancer cell proliferation by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway.[9] In the context of colitis-associated cancer, this compound's anti-inflammatory properties, including the inhibition of NF-κB and activation of the Nrf2 pathway, contribute to its anti-tumorigenic effects.[3][7]
Section 3: In Vivo Models for Neuroprotective Efficacy of this compound
While in vitro studies suggest neuroprotective potential, specific in vivo efficacy data for this compound is limited in the available literature. However, based on its anti-inflammatory and antioxidant properties, relevant in vivo models for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as models of acute neuronal injury such as stroke, can be proposed.
Proposed In Vivo Models for Neuroprotection
-
Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model or the 6-OHDA (6-hydroxydopamine) rat model are commonly used to induce dopaminergic neuron loss and motor deficits characteristic of Parkinson's disease.[10][11]
-
Alzheimer's Disease Model: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 mouse, develop amyloid plaques and cognitive deficits, mimicking aspects of Alzheimer's disease.[3]
-
Stroke Model: The middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used model of ischemic stroke, leading to brain infarction and neurological deficits.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats (General Protocol)
Objective: To induce focal cerebral ischemia in rats to evaluate the potential neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Anesthetic
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (optional)
Procedure:
-
Animal Preparation and Anesthesia: Acclimatize and anesthetize the rats as previously described.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the nylon suture through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm successful occlusion.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
This compound Administration: Administer this compound or vehicle at the onset of reperfusion or at other predetermined time points.
-
Neurological Assessment:
-
Perform neurological deficit scoring at various time points post-MCAO (e.g., 24, 48, 72 hours).
-
Conduct behavioral tests to assess motor function (e.g., rotarod test, grip strength test) and cognitive function (e.g., Morris water maze).
-
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Signaling Pathway: Potential Neuroprotective Mechanisms of this compound
The neuroprotective effects of many natural compounds are mediated through the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[7][9] Given this compound's structural class and known biological activities, it is plausible that it may also modulate this pathway. Activation of PI3K/Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of cognitive function in wild-type and Alzheimer´s disease mouse models by the immunomodulatory properties of menthol inhalation or by depletion of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of scallop-derived plasmalogen in a mouse model of ischemic stroke — MED-LIFE DISCOVERIES [med-life.ca]
- 5. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat models of spinal cord injury: from pathology to potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Animal Models of Traumatic Brain Injury and Assessment of Injury Severity | Semantic Scholar [semanticscholar.org]
- 9. Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Spatial Memory and Microglia Activation in a Mouse Model of Chronic Neuroinflammation and the Anti-inflammatory Effects of Apigenin [frontiersin.org]
Application Notes and Protocols for Evaluating Tussilagine's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Tussilagine's anti-inflammatory properties. The protocols detailed below are designed for reproducibility and accurate assessment of the compound's mechanism of action.
This compound, a sesquiterpenoid isolated from Tussilago farfara, has demonstrated significant anti-inflammatory effects.[1][2] It has been shown to suppress the production of key inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] These effects are primarily observed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, and primary macrophages.[2]
The primary mechanisms underlying this compound's anti-inflammatory activity involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] Additionally, some studies have indicated that this compound's effects are mediated by the induction of heme oxygenase-1 (HO-1).[1]
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Cell Line | Inflammatory Stimulus | Analyte | This compound Concentration (µM) | % Inhibition / IC50 | Reference |
| RAW 264.7 | LPS (100 ng/mL) | NO | 20 | Significant Inhibition | [2] |
| RAW 264.7 | LPS (100 ng/mL) | NO | 30 | Significant Inhibition | [2] |
| BV-2 microglia | LPS | NO | - | IC50: 8.67 µM | [4] |
| RAW 264.7 | LPS (100 ng/mL) | PGE2 | 20 | Significant Inhibition | [2] |
| RAW 264.7 | LPS (100 ng/mL) | PGE2 | 30 | Significant Inhibition | [2] |
| BV-2 microglia | LPS | PGE2 | - | IC50: 14.1 µM | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | Cytokine | This compound Concentration (µM) | Outcome | Reference |
| Peritoneal Macrophages | LPS (100 ng/mL) | TNF-α | 20 | Reduced Production | [2] |
| Peritoneal Macrophages | LPS (100 ng/mL) | TNF-α | 30 | Reduced Production | [2] |
| Peritoneal Macrophages | LPS (100 ng/mL) | HMGB1 | 20 | Reduced Production | [2] |
| Peritoneal Macrophages | LPS (100 ng/mL) | HMGB1 | 30 | Reduced Production | [2] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Protocol 1: General Cell Culture and LPS Stimulation
This protocol describes the basic culture of RAW 264.7 macrophages and their stimulation with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 96-well or 6-well plates at a desired density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO analysis).
-
Sample Collection: After incubation, collect the cell culture supernatants for analysis of secreted inflammatory mediators. The cells can be lysed for analysis of intracellular proteins.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Collected cell culture supernatants from Protocol 1
-
96-well microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.
-
Sample Preparation: In a new 96-well plate, add 50 µL of the collected cell culture supernatants and 50 µL of each standard solution.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
This protocol outlines the quantification of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Collected cell culture supernatants from Protocol 1
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay diluent
-
TMB substrate solution
-
Stop solution
-
96-well microplate reader
Procedure:
-
Assay Preparation: Follow the specific instructions provided with the commercial ELISA kit. This typically involves coating a 96-well plate with a capture antibody.
-
Sample and Standard Addition: Add standards and collected cell culture supernatants to the appropriate wells and incubate as per the kit's instructions.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Detection Antibody: Add the detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the enzyme-linked conjugate (e.g., streptavidin-HRP) and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells from Protocol 1 with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathways
Caption: this compound inhibits inflammatory pathways by targeting MAPK and NF-κB signaling.
Experimental Workflow
Caption: General workflow for assessing this compound's anti-inflammatory activity.
References
- 1. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Tussilagine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagine, a pyrrolizidine (B1209537) alkaloid isolated from Tussilago farfara (coltsfoot), has garnered interest for its potential therapeutic properties. However, a closely related sesquiterpenoid from the same plant, Tussilagone, is more extensively studied for its significant anti-inflammatory and neuroprotective activities.[1][2][3][4][5] This document provides a framework for the synthesis and evaluation of Tussilagone analogues to explore their structure-activity relationships (SAR), offering a pathway to novel therapeutic agents. Given the limited specific literature on the synthesis of this compound analogues, this guide focuses on Tussilagone as a primary scaffold for derivatization and SAR studies.
Biological Activity and Mechanism of Action of Tussilagone
Tussilagone has been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[2][4] Its mechanism of action involves the modulation of several critical signaling pathways.
Key Signaling Pathways Modulated by Tussilagone
-
NF-κB Pathway: Tussilagone has been demonstrated to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][3][5] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and enzymes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38, is another target of Tussilagone. By inhibiting p38 MAPK signaling, Tussilagone further contributes to its anti-inflammatory effects.[1]
-
Nrf2/HO-1 Pathway: Tussilagone can induce the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1), which are key components of the cellular antioxidant and anti-inflammatory response.[2][3]
Hypothetical Structure-Activity Relationship (SAR) Data
| Compound ID | Modification on Tussilagone Scaffold | Anti-inflammatory Activity (IC50, µM)a | Neuroprotective Activity (EC50, µM)b | Cytotoxicity (CC50, µM)c |
| Tussilagone | - | Reference Value | Reference Value | Reference Value |
| Analogue 1 | Modification at... | |||
| Analogue 2 | Modification at... | |||
| Analogue 3 | Modification at... | |||
| Analogue 4 | Modification at... | |||
| Analogue 5 | Modification at... |
a IC50 value for the inhibition of a key inflammatory marker (e.g., nitric oxide production in LPS-stimulated macrophages). b EC50 value for the protection of neuronal cells from a specific insult (e.g., oxidative stress-induced cell death). c CC50 value representing the concentration at which 50% cell death is observed in a relevant cell line.
Experimental Protocols
General Workflow for Synthesis and Evaluation of Tussilagone Analogues
The following diagram outlines a general workflow for the synthesis of Tussilagone analogues and the subsequent evaluation of their biological activities to establish a structure-activity relationship.
References
- 1. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tussilagone, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tussilagone protects acute lung injury from PM2.5 via alleviating Hif‐1α/NF‐κB‐mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) in the Analysis of Tussilago farfara L. Constituents
Audience: Researchers, scientists, and drug development professionals.
Abstract: High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has demonstrated significant utility in the preparative separation and purification of bioactive compounds from natural products. This document provides detailed application notes and protocols for the separation of sesquiterpenoids from Tussilago farfara L. (coltsfoot), a plant of medicinal interest. While HSCCC is a powerful technique for various constituents of Tussilago farfara, it is important to note that specific protocols for the isolation of the pyrrolizidine (B1209537) alkaloid Tussilagine using HSCCC are not prominently available in current scientific literature. Therefore, this document will focus on the well-documented HSCCC separation of sesquiterpenoids like tussilagone (B1682564) and will also briefly discuss alternative chromatographic methods reported for the analysis of this compound.
Introduction to High-Speed Counter-Current Chromatography
High-speed counter-current chromatography (HSCCC) is a form of liquid-liquid partition chromatography that utilizes a liquid stationary phase and a liquid mobile phase. This technique avoids the use of solid supports, thereby eliminating irreversible sample adsorption and allowing for a high recovery of purified compounds. HSCCC is particularly well-suited for the preparative separation of natural products due to its high sample loading capacity and scalability. The separation mechanism is based on the differential partitioning of solutes between two immiscible liquid phases.
HSCCC Application: Separation of Sesquiterpenoids from Tussilago farfara L.
Tussilago farfara L., commonly known as coltsfoot, contains a variety of bioactive compounds, including sesquiterpenoids and pyrrolizidine alkaloids. Tussilagone, a major sesquiterpenoid, has been a primary target for separation and pharmacological studies.
Quantitative Data Summary
Two primary solvent systems have been successfully employed for the HSCCC separation of sesquiterpenoids from Tussilago farfara L. The following tables summarize the quantitative data from these separations.
Table 1: HSCCC Separation of Sesquiterpenoids using n-hexane-ethyl acetate-methanol-water Solvent System
| Parameter | Value | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:0.5:1.1:0.3, v/v/v/v) | [1][2] |
| Stationary Phase | Upper organic phase | [1] |
| Mobile Phase | Lower aqueous phase | [1] |
| Apparatus | Model GS10A-2 HSCCC | [1] |
| Column Volume | 230 mL | [1] |
| Revolution Speed | 800 rpm | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Crude Sample | 500 mg of petroleum ether extract | [1] |
| Yield (Tussilagone) | 32 mg | [1] |
| Purity (Tussilagone) | 99.5% (determined by HPLC) | [1] |
| Yield (Other Sesquiterpenoids) | 18 mg and 21 mg of two other sesquiterpenoids | [1] |
| Purity (Other Sesquiterpenoids) | 99.4% and 99.1% (determined by HPLC) | [1] |
Table 2: HSCCC Separation of Sesquiterpenoids using n-hexane-methanol-water Solvent System
| Parameter | Value | Reference |
| Solvent System | n-hexane:methanol:water (5:8:2, v/v/v) | [3][4][5] |
| Stationary Phase | Upper phase | [3] |
| Mobile Phase | Lower phase | [3] |
| Revolution Speed | 800 rpm (preparative) / 1800 rpm (analytical) | [3] |
| Flow Rate | 3.0 mL/min (preparative) / 1.0 mL/min (analytical) | [3] |
| Temperature | 25°C | [3] |
| Yield (Tussilagone) | 56 mg | [3][4][5] |
| Purity (Tussilagone) | 98% (determined by HPLC) | [3] |
| Yield (Other Sesquiterpenoids) | 5.6 mg and 22 mg of two other compounds | [3][4][5] |
| Purity (Other Sesquiterpenoids) | 97.3% and 98.2% (determined by HPLC) | [3] |
Experimental Protocols
Protocol 1: HSCCC with n-hexane-ethyl acetate-methanol-water
Objective: To separate and purify tussilagone and other sesquiterpenoids from a crude extract of Tussilago farfara L.[1][2].
Materials:
-
Crude petroleum ether extract of Tussilago farfara L. flower buds.
-
n-hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
High-Speed Counter-Current Chromatograph (e.g., Model GS10A-2) with a preparative coil (e.g., 230 mL capacity)
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in the volume ratio of 1:0.5:1.1:0.3. Equilibrate the mixture in a separatory funnel at room temperature and separate the upper (organic) and lower (aqueous) phases just before use.
-
Sample Preparation: Dissolve 500 mg of the crude extract in a suitable volume of a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
-
HSCCC System Equilibration:
-
Fill the entire column with the upper phase (stationary phase).
-
Set the apparatus to rotate at 800 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.0 mL/min until the system reaches hydrodynamic equilibrium, indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Injection: Inject the prepared sample solution into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase at the same flow rate. Collect fractions of the effluent at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing the target compounds. Combine the pure fractions of each compound.
-
Compound Identification: The structure of the purified compounds can be identified using spectroscopic methods such as ESI-MS, ¹H-NMR, and ¹³C-NMR[1][2].
Protocol 2: HSCCC with n-hexane-methanol-water
Objective: To achieve rapid isolation of tussilagone and other sesquiterpenoids from Tussilago farfara L.[3][4][5].
Materials:
-
Crude petroleum ether extract of Tussilago farfara L.
-
n-hexane (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Preparative HSCCC instrument
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, methanol, and water in a 5:8:2 volume ratio. Vigorously shake the mixture in a separatory funnel and allow it to equilibrate at room temperature overnight. Degas each phase by sonication for 30 minutes before use.
-
Sample Preparation: Prepare the sample solution by dissolving the crude extract in the mobile phase.
-
HSCCC System Equilibration:
-
Completely fill the column with the upper phase (stationary phase) at a flow rate of 20 mL/min.
-
Set the rotation speed to 800 rpm and the temperature to 25°C.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 3.0 mL/min until hydrodynamic equilibrium is established.
-
-
Sample Injection: Inject the sample solution into the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase at a flow rate of 3.0 mL/min and collect fractions.
-
Analysis and Identification: Monitor the separation and analyze the purity of the collected fractions using HPLC. Identify the structures of the purified compounds using mass spectrometry and NMR techniques[3][4].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the separation of sesquiterpenoids from Tussilago farfara L. using HSCCC.
Caption: Workflow for Sesquiterpenoid Separation by HSCCC.
Separation of this compound: Alternative Approaches
As previously mentioned, specific HSCCC protocols for the isolation of this compound are not readily found in the surveyed literature. However, other chromatographic techniques have been successfully used for its identification and analysis.
One study reports the use of Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HILIC/ESI-QTOF-MS) and High-Performance Thin-Layer Chromatography (HPTLC) for the isolation and identification of this compound from the flowers of coltsfoot[6]. These methods are well-suited for the analysis of polar compounds like alkaloids.
Researchers interested in the specific isolation of this compound may need to develop a new HSCCC method, which would involve a systematic screening of different two-phase solvent systems to find one with an appropriate partition coefficient (K) for this compound. Alternatively, the established methods of HILIC-MS and HPTLC can be employed.
Signaling Pathways
The request for a diagram of the signaling pathway of this compound could not be fulfilled as there is currently a lack of specific information in the scientific literature detailing its precise molecular signaling cascades. The biological activities of Tussilago farfara extracts are often attributed to a mixture of compounds, and the specific pathways for individual components like this compound are not yet fully elucidated. Further research is required to understand the detailed mechanism of action of this compound at the molecular level.
Conclusion
High-speed counter-current chromatography is a highly effective and efficient technique for the preparative separation of sesquiterpenoids from Tussilago farfara L. The protocols detailed in this document provide a solid foundation for researchers to isolate compounds like tussilagone with high purity and yield. While HSCCC protocols for the pyrrolizidine alkaloid this compound are not established, alternative chromatographic methods offer viable routes for its analysis. These application notes serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
Analytical standards and reference materials for Tussilagine research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of analytical standards and reference materials for research on Tussilagine, a pyrrolizidine (B1209537) alkaloid found in Tussilago farfara (coltsfoot). This document outlines the properties of this compound analytical standards, detailed protocols for its quantification, and an overview of its known biological activities and associated signaling pathways.
This compound Analytical Standards and Reference Materials
This compound (CAS 80151-77-5) is a key bioactive compound in Tussilago farfara and serves as a critical reference material for the quality control and standardization of herbal extracts and for pharmacological studies.[1] High-purity this compound analytical standards are essential for accurate quantification and reproducible research.
Sources and Specifications
This compound analytical standards can be sourced from various chemical suppliers specializing in natural products and reference materials. While availability may vary, companies such as MedKoo Biosciences, ChemFaces, and BioCrick are potential sources. These standards are typically supplied as a crystalline solid or powder with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).
A Certificate of Analysis (CoA) should always be requested from the supplier, providing detailed information on the identity and purity of the standard. The CoA will typically include:
-
Chemical Identification: CAS number, molecular formula (C₁₀H₁₇NO₃), and molecular weight (199.25 g/mol ).[2]
-
Purity: Determined by HPLC, usually presented as a percentage.
-
Identity Confirmation: Spectroscopic data from Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) confirming the chemical structure.
-
Physical Properties: Appearance, solubility, and storage conditions.
Table 1: Typical Specifications of a this compound Analytical Standard
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 80151-77-5 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Storage | Store at 2-8°C for short-term, -20°C for long-term |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in plant materials, extracts, or biological samples is crucial for research and development. Below are detailed protocols for sample preparation and analysis using HPLC and LC-MS/MS.
Extraction of this compound from Tussilago farfara**
This protocol describes the extraction of this compound and other pyrrolizidine alkaloids from plant material.
Materials:
-
Dried and powdered Tussilago farfara flower buds
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
Protocol:
-
Weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of a binary mixture of MeOH:H₂O (1:1) acidified with HCl to a pH of 2-3.
-
Vortex the mixture for 1 minute.
-
Perform microwave-assisted extraction (MAE) or pressurized hot water extraction (PHWE) for optimal extraction efficiency. Alternatively, heat under reflux.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in extracted samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often effective. For example, a starting condition of 75:25 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Eclipse Plus C18, 4.6 × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B). A typical gradient could be: 10% B to 40% B over 3 minutes, then to 90% B over 13 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by direct infusion of the standard.
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method. An internal standard should be used for accurate quantification in biological samples.
-
LC-MS/MS Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. Calculate the concentration of this compound in the samples based on this curve. The limit of quantitation for this compound using this method can be below 10 ng/mL.[3]
Table 2: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
| Matrix Effects | Can be significant | Can be minimized with internal standards |
| Instrumentation Cost | Lower | Higher |
| Primary Use | Routine quality control, high-concentration samples | Bioanalysis, trace-level quantification |
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, primarily anti-inflammatory and anti-cancer effects. Understanding the underlying molecular mechanisms is crucial for drug development.
Anti-Inflammatory Activity
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE₂).[1]
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many inflammatory genes.[4]
-
Nrf2/HO-1 Pathway: this compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5]
Anti-Cancer Activity
This compound has shown promise as an anti-cancer agent, particularly in colon and hepatocellular carcinoma.
-
Wnt/β-catenin Pathway: In colon cancer cells, this compound promotes the degradation of β-catenin, a key component of the Wnt signaling pathway.[6] This leads to the downregulation of target genes like cyclin D1 and c-myc, ultimately inhibiting cancer cell proliferation.[6]
-
MKK7/JNK Pathway: In hepatocellular carcinoma, extracts of Tussilago farfara have been shown to enhance TRAIL-induced apoptosis by inhibiting the interaction between MKK7 and TIPRL, leading to the activation of the MKK7/JNK signaling pathway.[7]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.
Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals and biological materials. It is recommended to consult the original research articles for more detailed information and validation data.
References
Application Notes and Protocols for the Quantification of Tussilagine in Herbal Preparations and Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagine is a characteristic sesquiterpenoid found in Tussilago farfara L. (Coltsfoot), a plant that has been traditionally used in herbal medicine to treat respiratory ailments.[1][2] The quantification of this compound in herbal preparations and dietary supplements is crucial for quality control, standardization, and ensuring the safety and efficacy of these products.[3] This document provides detailed application notes and protocols for the accurate quantification of this compound using modern analytical techniques. The methodologies described are based on established scientific literature and are intended to guide researchers in developing and validating their own analytical methods.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose due to its high sensitivity and selectivity, allowing for accurate quantification even in complex matrices.[4][6]
Table 1: Quantitative Data for this compound and Related Compounds in Tussilago farfara
| Plant Part | Compound | Concentration | Analytical Method | Reference |
| Flower Buds | Tussilagone | - | LC-MS/MS | [4] |
| Flower Buds | Senkirkine (B1680947) | 19.5–46.6 ppm | Not specified | [7] |
| Leaves | Senkirkine | 2.5–11.2 ppm | Not specified | [5] |
| Aerial Parts | Senkirkine and Senecionine (B1681732) | 55 µg/g (0.0055%) | GC-MS | [3] |
Note: Quantitative data for this compound itself is not consistently reported in the provided search results. The table includes data on related compounds from Tussilago farfara for context. Further targeted quantitative studies on this compound are needed.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in herbal and dietary supplements involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Herbal Raw Material
This protocol describes the extraction of this compound from dried plant material, such as the flower buds of Tussilago farfara.
Materials:
-
Dried and powdered herbal material
-
Methanol (B129727) (HPLC grade)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 1.0 g of the powdered herbal material into a centrifuge tube.
-
Add 10 mL of a methanol:water (1:1, v/v) solution acidified to pH 2-3 with HCl.[8][9]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform extraction using one of the following methods:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Dietary Supplements (Capsules/Tablets)
This protocol is designed for the extraction of this compound from solid dosage forms.
Materials:
-
Dietary supplement capsules or tablets
-
Methanol (HPLC grade)
-
Mortar and pestle
-
Volumetric flask
-
Analytical balance
-
Other materials as listed in Protocol 1
Procedure:
-
Take a representative number of capsules or tablets (e.g., 20) and determine the average weight.
-
Grind the contents of the capsules or the tablets to a fine powder using a mortar and pestle.
-
Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask.
-
Add a known volume of methanol and follow the extraction procedure (steps 3-7) as described in Protocol 1.
-
Dilute the final extract with the mobile phase if necessary to fall within the calibration range of the analytical method.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol outlines the conditions for the quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm)[10]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.05% formic acid[11]
-
Mobile Phase B: Methanol with 0.05% formic acid[11]
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components. An example could be starting with a low percentage of B, increasing to a high percentage over several minutes, holding, and then re-equilibrating.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Select precursor and product ions specific for this compound. For example, for Tussilagone, the MRM parameters could be set at m/z 391.4 -> 217.4.[4]
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Source Parameters: Optimize gas flow rates (nebulizer, desolvation), and temperatures according to the instrument manufacturer's recommendations.
Quantification:
-
Prepare a series of standard solutions of a this compound reference standard at known concentrations.
-
Inject the standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Selection Guide
The choice of analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound in herbal preparations and dietary supplements. The use of LC-MS/MS is highly recommended for its sensitivity and specificity, which are essential for accurate analysis in complex matrices. Adherence to these guidelines, along with proper method validation, will ensure reliable and reproducible results, contributing to the overall quality and safety of products containing Tussilago farfara.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated LC-MS/MS Analytical Systems and Physical Inspection for the Analysis of a Botanical Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Tussilagine: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Tussilagine, a sesquiterpenoid isolated from Tussilago farfara. The following sections detail the experimental design, protocols, and data presentation for investigating the anti-inflammatory, anti-cancer, and neuroprotective properties of this compound.
Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory effects, primarily through the induction of Heme Oxygenase-1 (HO-1), which in turn suppresses the production of pro-inflammatory mediators.[1][2]
Experimental Workflow for Anti-inflammatory Studies
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Quantitative Data Summary
| Experimental Model | Cell Line/Animal Strain | Key Parameters Measured | Effective Concentration/Dose of this compound | Reference |
| In Vitro Inflammation | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50: 3.5-28.5 µM | [3] |
| Prostaglandin E2 (PGE2) | Significant reduction at 20 and 30 µM | [4] | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction at 20 and 30 µM | [4] | ||
| In Vivo Inflammation | Balb/c Mice | Carrageenan-Induced Paw Edema | Dose-dependent reduction | [5][6] |
| C57BL/6 Mice | CLP-Induced Sepsis Survival | Improved survival at 1 and 10 mg/kg | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages [3][7]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents [5][6]
-
Animals: Use male Wistar rats or Balb/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into control, vehicle, this compound-treated, and positive control (e.g., indomethacin) groups.
-
Treatment: Administer this compound (e.g., 1 and 10 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Anti-cancer Activity of this compound
This compound has been shown to inhibit the proliferation of cancer cells by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway.[8]
Signaling Pathway: this compound and the Wnt/β-catenin Pathway
References
- 1. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from Tussilago farfara inhibit LPS-induced nitric oxide production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction: Kim, Y. K. et al. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice. Int. J. Mol. Sci. 2017, 18, 2744 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tussilagine as a Chemical Marker for Quality Control of Tussilago farfara
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tussilagine as a key chemical marker in the quality control of Tussilago farfara (coltsfoot). Ensuring the quality, safety, and efficacy of herbal medicinal products derived from Tussilago farfara is critical, particularly due to the natural variation of bioactive constituents and the presence of potentially toxic compounds.
Tussilago farfara has a long history of use in traditional medicine for treating respiratory ailments.[1][2][3] The therapeutic effects are attributed to a variety of compounds, including sesquiterpenoids, phenolic acids, and flavonoids.[2][4] this compound, a sesquiterpenoid, is considered one of the main active ingredients and is known for its anti-inflammatory properties.[5][6] However, the plant can also contain hepatotoxic pyrrolizidine (B1209537) alkaloids (PAs), such as senkirkine (B1680947) and senecionine, necessitating rigorous quality control measures.[1][7]
This document outlines standardized methods for the extraction and quantification of this compound to ensure the consistency and safety of Tussilago farfara raw materials and finished products.
Experimental Protocols
Sample Preparation and Extraction
The choice of extraction method can significantly impact the yield of this compound. Modern techniques such as Supercritical Fluid Extraction (SFE-CO2) have shown higher efficiency compared to conventional solvent extraction.[1]
Protocol 1: Supercritical Fluid Extraction (SFE-CO2) - High Efficiency Method [1]
-
Sample Preparation: Dry the flower buds of Tussilago farfara at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
SFE-CO2 Parameters:
-
Pressure: 22 MPa
-
Temperature: 40°C
-
Time: 35 minutes
-
-
Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the specified pressure.
-
Heat the vessel to the set temperature.
-
Initiate the extraction for the designated time.
-
Collect the extract from the collection vessel. The supercritical CO2 is vaporized, leaving the extracted compounds behind.
-
Dissolve the resulting extract in a suitable solvent (e.g., methanol) for subsequent analysis.
-
Protocol 2: Conventional Solvent Extraction [1]
-
Sample Preparation: Prepare the dried and powdered Tussilago farfara flower buds as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a flask.
-
Add a suitable solvent, such as methanol (B129727) or petroleum ether.[6]
-
Perform extraction using a method like Soxhlet extraction or reflux heating for a defined period (e.g., 2-4 hours).
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Redissolve the extract in a precise volume of a suitable solvent for analysis.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantitative analysis of this compound in Tussilago farfara extracts.
Protocol 3: HPLC-UV Analysis [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (or equivalent C18 column)
-
Mobile Phase: Methanol/Water gradient. The specific gradient will need to be optimized based on the column and system, but a starting point could be a linear gradient from 50% to 100% methanol over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance maximum of a this compound standard (typically in the range of 220-250 nm).
-
Injection Volume: 10-20 µL
-
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
-
Sample Analysis:
-
Filter the prepared extracts (from Protocol 1 or 2) through a 0.45 µm syringe filter before injection.
-
Inject the calibration standards and sample extracts into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Advanced Analytical Technique: UPLC-Q-TOF-MS
For higher sensitivity, selectivity, and the ability to simultaneously identify and quantify multiple compounds, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is recommended. This technique is particularly useful for complex herbal extracts and can also be used to detect and quantify toxic pyrrolizidine alkaloids.[8]
Protocol 4: UPLC-Q-TOF-MS Analysis [8]
-
Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example): [9]
-
Column: Thermo Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase:
-
A: 0.3% (v/v) formic acid in water
-
B: Methanol
-
-
Gradient: A time-programmed gradient elution is necessary to separate the various components. An example could be: 0-2 min, 10-30% B; 2-15 min, 30-70% B; 15-20 min, 70-90% B; 20-25 min, hold at 90% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and/or negative mode, depending on the target analytes. This compound is typically detected in positive mode.
-
Scan Range: m/z 100-1000
-
Capillary Voltage: ~3.0-4.0 kV
-
Source and Desolvation Temperatures: Optimize based on instrument manufacturer's recommendations (e.g., 120°C and 350°C, respectively).
-
-
Data Acquisition and Analysis:
-
Acquire data in both full scan mode for qualitative analysis and targeted MS/MS mode for quantitative analysis.
-
Identify this compound based on its accurate mass and fragmentation pattern compared to a reference standard.
-
Quantify using a calibration curve constructed with a reference standard, similar to the HPLC method.
-
Data Presentation
Effective quality control relies on the clear presentation of quantitative data. The following tables provide examples of how to structure and summarize analytical results.
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | This compound Yield (%) | Reference |
| Supercritical Fluid Extraction (SFE-CO2) | 0.33 | [1] |
| Conventional Solvent Extraction | 0.17 | [1] |
Table 2: Content of this compound in Different Solvent Extracts [6]
| Solvent Fraction | This compound Content (Relative %) |
| Petroleum Ether | 87.3 |
| Ethyl Acetate | Not specified |
| n-Butyl Alcohol | Not specified |
| Ethanol (Crude Extract) | ~17.5 (calculated) |
Table 3: UPLC-QQQ-MS/MS Method Validation Parameters for Tussilago farfara Q-Markers [9][10]
| Parameter | Range for 13 Compounds |
| Linearity (R²) | > 0.9990 |
| Limit of Detection (LOD) (µg/mL) | 0.0012 - 0.0095 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0038 - 0.0316 |
| Intra-day Precision (RSD %) | 1.06 - 2.00 |
| Inter-day Precision (RSD %) | 0.26 - 1.99 |
| Stability (RSD %) | 0.75 - 1.97 |
| Recovery (%) | 94.47 - 104.06 |
Visualizations
Workflow for Quality Control of Tussilago farfara
Caption: Workflow for Tussilago farfara Quality Control.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1), which in turn inhibits the production of pro-inflammatory mediators.[5]
Caption: Anti-inflammatory action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Phytochemical and pharmacological research progress in Tussilago farfara] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Thirteen Q-Markers in Raw and Processed Tussilago farfara L. by UPLC-QQQ-MS/MS Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Thirteen Q-Markers in Raw and Processed Tussilago farfara L. by UPLC-QQQ-MS/MS Coupled with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tussilagine Extraction from Coltsfoot Flowers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during the extraction of Tussilagine from coltsfoot (Tussilago farfara) flowers.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, offering potential causes and solutions to streamline your experimental workflow.
Question: Why is my this compound extraction yield consistently low?
Answer: Low this compound yield can stem from several factors related to the plant material, solvent selection, and extraction parameters.
Potential Causes & Step-by-Step Solutions:
-
Improper Sample Preparation:
-
Cause: Insufficient grinding of the dried coltsfoot flowers limits the surface area available for solvent interaction.
-
Solution: Ensure the plant material is dried and ground into a fine, homogenous powder. The particle size can significantly influence extraction efficiency.[1]
-
-
Suboptimal Solvent Choice:
-
Cause: The solvent used may not have the appropriate polarity to efficiently dissolve this compound.
-
Solution: this compound is a pyrrolizidine (B1209537) alkaloid. Acidified methanol-water mixtures have been shown to be effective for extracting these compounds.[2] Consider using a binary mixture of MeOH:H₂O (1:1) acidified to a pH of 2-3 with HCl for improved results.[2] Polar solvents like methanol (B129727) or ethanol (B145695) are generally effective for a range of compounds in coltsfoot.[3][4]
-
-
Inefficient Extraction Parameters:
-
Cause: Extraction time, temperature, or solvent-to-solid ratio may be inadequate.
-
Solution: Systematically optimize these parameters. For conventional solvent extraction, ensure sufficient time and an adequate solvent-to-plant ratio.[3] For advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), optimize power, time, and temperature settings based on established protocols.[5][6]
-
-
Degradation of this compound:
-
Cause: Excessive heat or prolonged extraction times can degrade thermolabile alkaloids like this compound.[2]
-
Solution: Employ extraction methods that allow for lower temperatures and shorter durations, such as UAE or MAE.[7][8] If using methods involving heat, carefully control the temperature and minimize exposure time.
-
Question: How can I reduce the co-extraction of impurities with this compound?
Answer: Minimizing the extraction of unwanted compounds requires optimizing solvent selectivity and may involve post-extraction purification steps.
Potential Causes & Step-by-Step Solutions:
-
Low Solvent Selectivity:
-
Cause: Highly polar solvents can co-extract a wide range of compounds, including sugars and other polar impurities.
-
Solution: Experiment with solvents of varying polarities. A hydroethanolic mixture (e.g., 70-80% ethanol) can offer a good balance of polarity.[9] Alternatively, perform a sequential extraction: first, use a non-polar solvent (like hexane) to remove lipids, then proceed with a more polar solvent to extract the target alkaloids.
-
-
Lack of a Purification Step:
-
Cause: The crude extract contains a complex mixture of phytochemicals.
-
Solution: Implement a post-extraction purification protocol. Techniques such as liquid-liquid partitioning, solid-phase extraction (SPE), or column chromatography can effectively separate this compound from other co-extracted compounds.
-
Question: My this compound extract appears to be degrading during storage. What are the best practices for stabilization?
Answer: this compound, like many natural compounds, can be sensitive to environmental factors such as light, temperature, and pH.
Potential Causes & Step-by-Step Solutions:
-
Exposure to Light:
-
Cause: Photodegradation can occur when the extract is exposed to UV or visible light.[10]
-
Solution: Store all extracts in amber-colored vials or wrap containers in aluminum foil to protect them from light. Conduct all experimental manipulations under subdued lighting conditions where possible.
-
-
Inappropriate Storage Temperature:
-
Unsuitable pH:
-
Cause: The stability of alkaloids is often pH-dependent. Extreme pH values can lead to hydrolysis or other degradation pathways.[11]
-
Solution: If the extract is in a solution, ensure the pH is maintained in a stable range. For dry extracts, ensure all residual acid or base from the extraction process is removed before final evaporation and storage.
-
Frequently Asked Questions (FAQs)
What are the most effective methods for extracting this compound? Modern extraction techniques like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE-CO₂) often provide higher yields in shorter times compared to conventional solvent extraction.[13] MAE is noted for its efficiency in extracting alkaloids, while UAE is beneficial for processing heat-sensitive compounds.[1][2]
Which solvent is optimal for this compound extraction? The choice of solvent is critical. While various polar solvents like methanol, ethanol, and acetone (B3395972) can be used, an acidified methanol-water (1:1, pH 2-3) mixture has been identified as optimal for extracting pyrrolizidine alkaloids from coltsfoot using MAE.[2][3][14]
How can I accurately quantify the this compound in my extract? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[15] Coupling HPLC with an Ultraviolet (UV) or Mass Spectrometry (MS) detector allows for accurate identification and quantification.[2][16] Reverse-phase HPLC (RP-HPLC) has been successfully used for creating chemical fingerprints of Tussilago farfara extracts.[17]
What are the key parameters to optimize for MAE and UAE?
-
For Microwave-Assisted Extraction (MAE): The critical parameters to optimize are microwave power, extraction time, solvent choice, and the solvent-to-solid ratio.[7]
-
For Ultrasound-Assisted Extraction (UAE): Key variables include ultrasonic power, frequency, extraction time, and temperature.[3][18]
Data Presentation: Comparison of Extraction Methods
The following tables summarize parameters from various studies on extracting compounds from Tussilago farfara. Note that target compounds may differ, but the data provides a valuable starting point for optimization.
Table 1: Advanced Extraction Method Parameters
| Method | Target Compound | Solvent | Temp. (°C) | Time (min) | Power/Pressure | Solvent:Solid Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| SFE-CO₂ | Tussilagone | CO₂ | 40°C | 35 | 22 MPa | - | 0.33 | [13] |
| UAE | Polysaccharides | Water | 65.1°C | 28.7 | 380.5 W | 23.6:1 mL/g | 2.14 | [6] |
| MAE | Flavonoids | 73.3% Ethanol | - | 16.25 | - | 36.2:1 mL/g | 11.37 | [5] |
| MAE | Pyrrolizidine Alkaloids | MeOH:H₂O (1:1), pH 2-3 | - | - | - | - | - |[2] |
Table 2: Conventional Solvent Extraction Yield Comparison
| Method | Target Compound | Solvent | Yield (%) | Reference |
|---|
| Solvent Extraction | Tussilagone | Not Specified | 0.17 |[13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Place 5 g of finely ground, dried coltsfoot flower powder into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of an acidified methanol-water (1:1, pH 3) solution to the flask, creating a 20:1 solvent-to-solid ratio.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the ultrasonic power (e.g., 300 W), temperature (e.g., 50°C), and time (e.g., 30 minutes).[6]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.
-
Analysis: Re-dissolve a known quantity of the crude extract in the mobile phase for subsequent HPLC analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Place 2 g of finely ground, dried coltsfoot flower powder into a microwave extraction vessel.
-
Solvent Addition: Add 40 mL of an acidified methanol-water (1:1, pH 3) solution to the vessel.
-
Extraction: Seal the vessel and place it in the microwave reactor. Set the microwave power (e.g., 500 W), temperature (e.g., 70°C), and extraction time (e.g., 15 minutes).[5]
-
Cooling & Filtration: Allow the vessel to cool to room temperature before opening. Filter the contents to separate the extract.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Analysis: Prepare the resulting crude extract for HPLC quantification.
Visualizations
Caption: Workflow for optimizing this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. inhealthnature.com [inhealthnature.com]
- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Application of Ultrasound as Clean Technology for Extraction of Specialized Metabolites From Stinging Nettle (Urtica dioica L.) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. core.ac.uk [core.ac.uk]
Troubleshooting Tussilagine instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tussilagine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds. It has limited solubility in water but is more soluble in organic solvents. Chemically, it is more stable in neutral aqueous solutions and may degrade under acidic or basic conditions.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur due to this compound's low water solubility. Consider the following:
-
Solvent: Ensure you are using a suitable solvent. While this compound has limited solubility in water, using a small amount of a co-solvent like DMSO or ethanol (B145695) before adding the aqueous buffer can improve solubility.
-
Concentration: The concentration of this compound may be too high for the chosen solvent system. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may help dissolve the compound, but be cautious as excessive heat can cause degradation.
-
pH: The pH of your aqueous solution can affect solubility and stability. It is recommended to work with neutral pH buffers.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare concentrated stock solutions in an organic solvent such as DMSO or ethanol and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution into your aqueous buffer of choice immediately before use.
Q4: I suspect my this compound has degraded. How can I check for degradation?
Degradation of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[1] A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | This compound degradation in the aqueous experimental buffer. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in the aqueous buffer before use. |
| Inaccurate concentration of the stock solution. | Ensure the this compound is fully dissolved in the stock solution. Use a calibrated balance for weighing the compound. | |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Avoid multiple freeze-thaw cycles by storing in aliquots. |
| pH of the experimental medium is not optimal. | Maintain a neutral pH for your aqueous solutions, as this compound may degrade in acidic or basic conditions. | |
| Precipitation in cell culture media | Poor solubility of this compound at the final concentration. | The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound should typically be kept below 0.5% in cell culture media to avoid solvent-induced artifacts and improve solubility. |
Stability of this compound in Aqueous Solutions (General Guidance)
While specific quantitative stability data for this compound is limited, the following table provides general guidance based on the properties of other pyrrolizidine alkaloids.
| Condition | Expected Stability | Recommendations |
| pH | Less stable in acidic (pH < 6) and basic (pH > 8) conditions. More stable at neutral pH. | Use a buffered aqueous solution with a pH between 6.5 and 7.5. |
| Temperature | Degradation rate increases with temperature. | Prepare and handle aqueous solutions at room temperature or on ice. For long-term storage, keep stock solutions frozen. |
| Light | Potential for photodegradation. | Protect solutions from direct light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add a small volume of 100% DMSO to the powder to dissolve it completely. Gentle vortexing may be applied.
-
Dilution: Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.
Protocol 2: Quantification of this compound in Aqueous Samples by LC-MS
-
Sample Preparation: Prepare a calibration curve by spiking known concentrations of a this compound standard into the same aqueous matrix as your samples.
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
Quantification: Quantify the amount of this compound in your samples by comparing the peak areas to the calibration curve.
Signaling Pathways
Studies on the related compound Tussilagone suggest that this compound may influence inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Tussilagone has been shown to inhibit the NF-κB pathway.[2][3][4] This inhibition is thought to occur through the prevention of the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways [frontiersin.org]
- 4. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of Tussilagine peaks in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Tussilagine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of this compound peaks in their chromatographic experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
Problem 1: Poor resolution between this compound and an adjacent peak.
Poor resolution, where two peaks are not well separated, can hinder accurate quantification.[1] A resolution value of 1.5 or greater is typically desired for baseline separation.[1]
solution
Step 1: Optimize the Mobile Phase Composition.
The composition of the mobile phase is a critical factor influencing the retention and selectivity of analytes.[2][3]
-
Adjusting the Organic Solvent Ratio: In reversed-phase HPLC, which is commonly used for this compound analysis, modifying the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to water can significantly impact resolution.[2]
-
Changing the Organic Solvent: Switching between different organic solvents, such as from methanol to acetonitrile (B52724) or vice versa, can alter selectivity due to different interactions with the analyte and stationary phase.[2][4]
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Modifying the pH of the Aqueous Phase: Adjusting the pH can alter the ionization state of this compound and other compounds in the sample, which can affect their retention and peak shape.[4]
Step 2: Evaluate the Stationary Phase.
The choice of the HPLC column and its stationary phase is fundamental to achieving good separation.[2]
-
Change the Stationary Phase Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl or cyano column.[4] These alternative phases can offer different selectivities for aromatic compounds like this compound.
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Decrease the Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[2][5]
-
Increase the Column Length: A longer column generally results in higher efficiency and improved resolution, although it will also lead to longer run times and higher backpressure.[6]
Step 3: Adjust the Flow Rate.
The flow rate of the mobile phase can influence peak resolution.
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Lower the Flow Rate: In many cases, reducing the flow rate can enhance peak separation.[1][3] However, this will also increase the analysis time.
Step 4: Control the Column Temperature.
Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
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Decrease the Column Temperature: Lowering the temperature can increase retention and may improve the resolution of closely eluting peaks.[3]
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Increase the Column Temperature: Conversely, increasing the temperature can decrease mobile phase viscosity, potentially leading to sharper peaks and better efficiency.[6] The optimal temperature should be determined empirically.
Problem 2: this compound peak is tailing.
Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors and can interfere with accurate integration and quantification.
solution
Step 1: Check for Column Overload.
Injecting too much sample onto the column can lead to peak fronting or tailing.[3]
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Reduce the Injection Volume or Sample Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[7]
Step 2: Address Potential Secondary Interactions.
Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase.
-
Adjust Mobile Phase pH: For basic compounds, peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Lowering the mobile phase pH can help to suppress the ionization of these silanols.[8]
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Use a Mobile Phase Additive: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase and reduce peak tailing.[8]
-
Employ a High-Purity Silica (B1680970) Column: Modern HPLC columns are often made with high-purity silica that has a lower concentration of active silanol groups, reducing the likelihood of peak tailing for basic compounds.[8]
Step 3: Ensure Proper Column Equilibration and Health.
An improperly equilibrated or aging column can lead to poor peak shape.
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Sufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before injecting your sample.
-
Column Cleaning: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.[9]
-
Replace the Column: If other troubleshooting steps fail, the column may have reached the end of its lifespan and need to be replaced.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A common starting point for the analysis of this compound is reversed-phase HPLC.[10] A typical method might use a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[10] The detection wavelength is often set around 220 nm.[10]
Q2: How can I improve the signal-to-noise ratio for the this compound peak?
To improve the signal-to-noise ratio, you can try the following:
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Optimize the detection wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.
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Increase the sample concentration: If possible, a more concentrated sample will produce a larger peak.
-
Decrease the detector bandwidth: A narrower bandwidth can sometimes reduce noise.
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Use a clean mobile phase and high-quality solvents: This will help to minimize baseline noise.
Q3: My this compound peak is co-eluting with another compound. What is the most effective way to separate them?
The most powerful way to change the separation of co-eluting peaks is to alter the selectivity (α) of your chromatographic system.[2] This can be achieved by:
-
Changing the mobile phase composition: Modifying the organic solvent (e.g., methanol to acetonitrile) or the pH of the aqueous phase can significantly alter the relative retention times of the two compounds.[2]
-
Changing the stationary phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can provide different interactions and lead to separation.[5]
Q4: What should I do if my system backpressure is too high?
High backpressure can indicate a blockage in the system.[11]
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Identify the source of the blockage: Systematically remove components (starting from the detector and moving backward towards the pump) to see when the pressure drops. Common sources of blockage include the column, guard column, or in-line filters.[9]
-
Address the blockage:
-
Column/Guard Column: Try back-flushing the column (disconnect it from the detector first). If this does not resolve the issue, the frit may be plugged and need replacement, or the column itself may be fouled.[9]
-
In-line Filter: Replace the filter.
-
Tubing: Check for any crimped or blocked tubing.
-
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required for your specific sample matrix.
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size[10]
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Mobile Phase: Methanol: water (85:15, v/v)[10]
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Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 25 °C[10]
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Injection Volume: 20 µL[10]
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Detector: Diode Array Detector (DAD) at 220 nm[10]
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Sample Preparation: Dissolve the sample extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the hypothetical effect of changing the mobile phase composition on the resolution of this compound and a closely eluting impurity.
| Mobile Phase (Methanol:Water, v/v) | This compound Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 90:10 | 5.2 | 5.5 | 1.1 |
| 85:15 | 6.8 | 7.3 | 1.6 |
| 80:20 | 8.5 | 9.2 | 1.9 |
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Logical steps for troubleshooting peak tailing issues.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmahealthsciences.net [pharmahealthsciences.net]
Technical Support Center: Tussilagine Solubility in Cell Culture
This guide provides troubleshooting advice and detailed protocols for researchers encountering poor solubility of Tussilagine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
This is a common issue known as "crashing out" and occurs because this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[1] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the medium, the compound's concentration may exceed its solubility limit, causing it to precipitate.[1]
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
While the toxicity of DMSO varies between cell lines, a general recommendation is to keep the final concentration at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts or cytotoxicity.
Q3: Can I use ethanol (B145695) to dissolve this compound instead of DMSO?
Yes, ethanol can be used as a solvent. However, like DMSO, it can be toxic to cells at higher concentrations.[2] A co-solvent mixture, such as 1:1 DMSO:Ethanol, might improve solubility for some compounds.[1] It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line at the final working concentration.
Q4: Are there alternatives to organic solvents for solubilizing this compound?
Yes. If solvent-based approaches are insufficient or undesirable for your experiment, methods like using cyclodextrins can be effective.[1][3] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[4] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in aqueous solutions.[4][5]
Q5: How can I determine the maximum soluble concentration of this compound in my specific medium?
You can perform a solubility test. Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) culture medium.[1] Visually inspect for precipitation or turbidity immediately after dilution and after a short incubation period (e.g., 1-2 hours) at 37°C. The highest concentration that remains clear is your approximate maximum working concentration.
Troubleshooting Guide
This section addresses specific issues you may encounter.
Issue 1: Immediate Precipitation Upon Dilution
You add your this compound stock directly to the full volume of media in your flask, and it immediately turns cloudy.
| Cause | Solution |
| Localized High Concentration: Rapidly adding a concentrated stock to a large volume causes the local concentration to temporarily exceed the solubility limit, leading to immediate precipitation.[1] | Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume. Adding the compound dropwise while gently swirling the medium can also help.[1] |
| Cold Medium: The solubility of many compounds decreases at lower temperatures. | Control Temperature: Always use cell culture medium that has been pre-warmed to 37°C for all dilution steps.[1] |
| Stock Concentration Too High: The required dilution factor may be too large, making a single dilution step prone to precipitation. | Lower the Stock Concentration: Preparing a less concentrated stock solution in your organic solvent (e.g., 1 mM instead of 10 mM) can make the dilution into aqueous media more manageable.[6] |
Issue 2: Precipitation Observed After Incubation
The medium looks clear initially, but after several hours or a day in the incubator, you observe crystals or a film of precipitate.
| Cause | Solution |
| Concentration Above Saturation: The final concentration is above the thermodynamic solubility limit in the complex environment of the culture medium over time. | Optimize Final Concentration: Perform a solubility test (as described in the FAQ) to find the maximum stable concentration for your specific medium and incubation time. Start with a lower final concentration and increase it gradually in subsequent experiments.[1] |
| Interaction with Media Components: Components in the media or serum may interact with the compound over time, reducing its solubility. | Leverage Serum Proteins: If your experiment allows, proteins in Fetal Bovine Serum (FBS) can bind to and help solubilize hydrophobic compounds. Ensure your medium contains the appropriate serum concentration when preparing dilutions.[1] |
| pH or Temperature Fluctuations: Repeatedly removing cultures from the incubator can cause temperature changes that affect solubility. | Minimize Environmental Changes: Avoid repeated or prolonged periods of culture vessels being outside the incubator to maintain stable temperature and pH.[1] |
Workflow for Troubleshooting this compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. researchgate.net [researchgate.net]
Preventing Tussilagine degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Tussilagine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA) found in plants of the Tussilago genus, most notably in Coltsfoot (Tussilago farfara).[1] Like other PAs, this compound contains ester functionalities that are susceptible to hydrolysis, which can lead to the degradation of the molecule and inaccurate quantification in analytical experiments.[2] Its stability is a critical concern for researchers aiming to obtain reliable and reproducible results.
Q2: What are the main factors that can cause this compound degradation?
A2: The primary factors that can induce the degradation of this compound and other pyrrolizidine alkaloids include:
-
pH: this compound is known to be more stable in neutral conditions and can degrade in both acidic and basic environments.[3]
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation reactions, particularly hydrolysis.[4][5]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation of many organic molecules, and it is a potential concern for this compound.[6][7]
-
Enzymatic Activity: The presence of esterases in the plant matrix can lead to the enzymatic hydrolysis of this compound's ester groups.
Q3: What are the common degradation products of this compound?
A3: The primary degradation pathway for pyrrolizidine alkaloids like this compound is the hydrolysis of the ester linkages. This would result in the formation of the necine base and the necic acid components. While specific degradation products of this compound are not extensively documented in the readily available literature, the general degradation pathway for PAs is well understood. Further analysis using techniques like LC-MS/MS would be required to identify specific degradation products in a given sample.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound detected in the final extract. | Degradation during extraction. | • Control pH: Maintain a neutral pH during extraction if possible. If acidic extraction is necessary for improved recovery of PAs, minimize exposure time and use mild acids. • Low Temperature: Perform extraction at room temperature or below. Avoid prolonged heating or refluxing.[4] • Protect from Light: Conduct extraction in amber glassware or cover vessels with aluminum foil to prevent photodegradation.[7] |
| Inconsistent this compound concentrations across replicate samples. | Variable degradation due to inconsistent sample handling. | • Standardize Procedures: Ensure all samples are processed under identical conditions (time, temperature, pH, light exposure). • Prompt Analysis: Analyze extracts as quickly as possible after preparation. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) in the dark. |
| Appearance of unknown peaks in the chromatogram close to the this compound peak. | Formation of degradation products. | • Optimize Chromatography: Develop a stability-indicating HPLC or UPLC method that can separate this compound from its potential degradation products.[9] • Stress Testing: Perform forced degradation studies (acid, base, oxidation, heat, light) to generate degradation products and confirm the specificity of your analytical method.[10] |
| Loss of this compound during solvent evaporation. | Volatility of this compound or its degradation products. | • Gentle Evaporation: Use a rotary evaporator at low temperature and reduced pressure. Avoid drying the sample to complete dryness. • Nitrogen Stream: Alternatively, use a gentle stream of nitrogen to evaporate the solvent at room temperature. |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound with Minimal Degradation
This protocol is designed to minimize the degradation of this compound during extraction from a plant matrix.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to prevent enzymatic degradation.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol (B129727).
-
Vortex for 1 minute to ensure thorough mixing.
-
Extract using ultrasonication for 30 minutes at room temperature, ensuring the water bath does not heat up significantly.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled methanol extract to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC/UPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to observe the degradation of this compound and the formation of new peaks.
-
Quantitative Data Summary
Table 1: Factors Affecting Pyrrolizidine Alkaloid Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., pH < 4) | Increased degradation | [3] |
| Neutral (e.g., pH 6-8) | Generally more stable | [3] | |
| Basic (e.g., pH > 8) | Increased degradation | [3] | |
| Temperature | Low (e.g., 4°C) | High stability | [4] |
| Room Temperature (e.g., 25°C) | Moderate stability | ||
| Elevated (e.g., > 40°C) | Accelerated degradation | [4][5] | |
| Light | Dark | High stability | [7] |
| UV/Visible Light | Potential for photodegradation | [6][7] |
Note: Specific quantitative data on the degradation kinetics of this compound is limited in the literature. The information provided is based on general knowledge of pyrrolizidine alkaloid stability and studies on other natural compounds.
Visualizations
Caption: General degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Effect of temperature and duration of ensiling on in vitro degradation of maize silages in rumen fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
Technical Support Center: Method Validation for Tussilagine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of tussilagine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound quantification in biological samples?
A1: The most common and recommended technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of analytes in complex biological matrices like plasma.[1][3]
Q2: What are the key parameters to evaluate during method validation for a this compound bioanalytical assay?
A2: According to international guidelines, the key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability.[4][5] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.[2][4]
Q3: How should I prepare my plasma samples for this compound analysis?
A3: A common and effective method for plasma sample preparation is protein precipitation.[3][6] This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins.[3] The resulting supernatant, containing this compound, can then be collected for analysis.[6]
Q4: What type of internal standard (IS) should be used?
A4: The ideal internal standard should have similar chemical properties and a comparable retention time to this compound.[1] A stable isotope-labeled version of this compound is the best choice to account for variations in extraction efficiency and matrix effects. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.[7]
Q5: How should I store my biological samples to ensure this compound stability?
A5: While specific stability data for this compound is not widely published, general best practices for small molecules in biological matrices should be followed. Samples should be frozen, typically at -20°C or -80°C, as soon as possible after collection.[8][9] Stability should be formally assessed through freeze-thaw cycles, short-term bench-top stability, and long-term storage stability experiments as part of the method validation process.[4][7] For some compounds, storage at 4°C can lead to degradation over time.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | 1. Improper MS/MS Tuning: Incorrect precursor/product ion settings or collision energy. 2. Sample Degradation: this compound may have degraded during sample collection, storage, or processing.[7] 3. Inefficient Extraction: Poor recovery of this compound from the biological matrix. | 1. Optimize MS/MS parameters by infusing a standard solution of this compound to find the optimal settings. 2. Review sample handling procedures. Ensure samples are kept cold and processed quickly.[9] Conduct stability tests at each stage (bench-top, freeze-thaw, long-term).[4] 3. Evaluate different extraction solvents or techniques (e.g., liquid-liquid extraction, solid-phase extraction). |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in pipetting, vortexing time, or temperature during extraction. 2. Matrix Effects: Co-eluting endogenous components from the matrix may be inconsistently suppressing or enhancing the ion signal.[6] 3. Instrument Instability: Fluctuations in the LC or MS performance. | 1. Standardize all sample preparation steps. Use calibrated pipettes and ensure consistent timing for each step. 2. Improve chromatographic separation to move the this compound peak away from interfering matrix components.[7] Evaluate different batches of the biological matrix to assess the matrix factor.[7] 3. Run system suitability tests before each analytical batch. Check for stable spray in the MS source and consistent LC pressure. |
| Poor Accuracy (Results are consistently high or low) | 1. Incorrect Calibration Curve: Errors in the preparation of stock or working standard solutions. 2. Degradation of Standards: this compound stock or working solutions may have degraded over time. 3. Suboptimal Integration: Inconsistent peak integration parameters across calibrators, QCs, and samples. | 1. Prepare fresh calibration standards from a new weighing of the reference material. Verify concentrations of stock solutions. 2. Assess the stability of stock and working solutions under the storage conditions used. 3. Manually review the integration of all peaks. Optimize the integration parameters in the data processing software to ensure consistency. |
| High Background or Interfering Peaks | 1. Contamination: Contamination from solvents, glassware, or the instrument itself. 2. Endogenous Interference: A component of the biological matrix has the same mass and retention time as this compound.[1] 3. Carryover: Analyte from a high-concentration sample is carried over into the next injection.[7] | 1. Use high-purity solvents (e.g., LC-MS grade). Thoroughly clean all reusable labware. Use polypropylene (B1209903) vials and plates to reduce adsorption.[7] 2. Check for interference by analyzing at least six different batches of blank matrix.[1] If interference is present, improve chromatographic separation or find a more specific MS/MS transition. 3. Implement a robust needle/injector wash protocol using a strong organic solvent. Inject blank samples after high-concentration samples to confirm carryover is within acceptable limits.[7] |
Experimental Protocols & Data
Representative LC-MS/MS Method
This protocol is based on established methods for quantifying small molecules in rat plasma and should be optimized and fully validated for this compound.[1][3][6]
1. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Solution: Prepare a working solution of the IS (e.g., 500 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation): [3][6]
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex for 1 minute.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex at room temperature for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid), vortex, and centrifuge.
-
Transfer the final supernatant to an autosampler vial for injection.
3. UPLC-MS/MS Conditions: [1][3]
-
UPLC System: Agilent-1290 or equivalent.[3]
-
Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical starting point is 5% B, ramping up to 95-100% B to elute the compound, followed by re-equilibration. This must be optimized.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: Agilent-6470 triple quadrupole or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode (to be confirmed by tuning).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized for this compound and the IS.
Method Validation Data Summary
The following table presents typical performance characteristics for a validated LC-MS/MS method for a related compound, tussilagone, in rat plasma.[1][2] A validated method for this compound should aim for similar performance.
| Validation Parameter | Typical Acceptance Criteria | Example Performance (Tussilagone) |
| Linearity (r²) | > 0.99 | > 0.9917[1] |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy 80-120%; Precision < 20% | < 10 ng/mL[1] |
| Accuracy | 85-115% (for QCs other than LLOQ) | 85.9% to 116%[1] |
| Precision (RSD%) | < 15% (for QCs other than LLOQ) | < 14.6%[1] |
| Extraction Recovery | Consistent, precise, and reproducible | 70.6% - 104.5% (general example)[6] |
| Matrix Effect | IS-normalized factor RSD < 15% | 67.4% - 104.8% (general example)[6] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Deviation within ±15% of nominal concentration | Analytes stable under tested conditions (RSD < 14.1%)[6] |
Visualized Workflows
Experimental Workflow Diagram
Diagram 1: General Experimental Workflow for this compound Quantification.
Troubleshooting Decision Tree
Diagram 2: Troubleshooting Tree for 'No or Low Signal'.
References
- 1. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. Development and Validation of a Novel LC-MS/MS Method for the Quantitation of 19 Fingerprint Phytochemicals in Salvia Species: A Chemometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Tussilagine Synthesis Reactions
Welcome to the Technical Support Center for Tussilagine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound synthesis reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Yield in the Coupling Reaction of N,N-disubstituted β-amino-esters with Methyl Pyruvate
Question: My coupling reaction to form the this compound precursor is resulting in a low yield. What are the potential causes and how can I optimize this step?
Answer: Low yields in this coupling step can be attributed to several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor quality of reagents | Ensure all reagents, especially the β-amino ester and methyl pyruvate, are pure and dry. Use freshly distilled solvents. |
| Inefficient catalyst | The choice of catalyst is crucial. If using a metal catalyst, ensure it is not deactivated. Consider screening different catalysts and ligands. |
| Suboptimal reaction temperature | Temperature can significantly impact the reaction rate and selectivity. Experiment with a range of temperatures to find the optimum. |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants and catalyst are accurate. An excess of one reactant may be necessary to drive the reaction to completion. |
| Presence of side reactions | Side reactions, such as self-condensation of methyl pyruvate, can reduce the yield of the desired product. Adjusting the reaction conditions (e.g., temperature, catalyst) can help minimize these. |
Issue 2: Difficulties with the Mitsunobu Reaction for Cyclization
Question: I am encountering problems with the intramolecular Mitsunobu reaction to form the pyrrolizidine (B1209537) ring of this compound. The reaction is either incomplete or gives a low yield of the desired product. What troubleshooting steps can I take?
Answer: The Mitsunobu reaction is a key step in the synthesis of this compound and can be challenging.[1] Common issues include incomplete reaction, low yield, and difficulty in purification. Here are some troubleshooting tips:
-
Reagent Quality: Use high-purity triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents are sensitive to air and moisture.
-
Order of Addition: The order of addition of reagents is critical. Typically, the alcohol and the acidic component are mixed first, followed by the addition of PPh3, and then the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).[2]
-
Solvent: Anhydrous THF is a commonly used solvent for the Mitsunobu reaction.[2] Ensure the solvent is completely dry.
-
Temperature Control: The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[2] Maintaining a low temperature during the addition of the azodicarboxylate can help control the reaction and minimize side products.
-
pKa of the Nucleophile: The acidity of the nucleophile is important for the success of the Mitsunobu reaction.[1]
-
Work-up and Purification: The major byproduct, triphenylphosphine oxide, can be difficult to remove. Purification is often achieved by column chromatography.[2]
Issue 3: Formation of Isothis compound (B1633521) as a Major Byproduct
Question: My synthesis is producing a significant amount of Isothis compound along with this compound, making purification difficult. How can I improve the stereoselectivity of the reaction?
Answer: The formation of diastereomers like Isothis compound is a common challenge in the synthesis of complex natural products. The enantioselective synthesis of this compound and Isothis compound often involves key stereochemistry-determining steps.[3][4] To enhance the stereoselectivity towards this compound, consider the following:
-
Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries or catalysts in the key bond-forming reactions can significantly influence the stereochemical outcome.
-
Reaction Conditions: The stereoselectivity of a reaction can be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the reagents used. A systematic optimization of these parameters may be necessary.
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical course of the reaction. Careful selection and preparation of enantiomerically pure starting materials are crucial.
Experimental Protocols
Below are detailed methodologies for the key reactions involved in a potential synthetic route to this compound.
Protocol 1: General Procedure for the Coupling of a β-amino Ester with an α-keto Ester
-
To a solution of the N,N-disubstituted β-amino ester (1.0 equiv) in a dry, aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon or Nitrogen), add the α-keto ester (1.2 equiv).
-
Add the appropriate catalyst (e.g., a Lewis acid or a transition metal catalyst) at the recommended loading.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Intramolecular Mitsunobu Reaction
-
Dissolve the precursor alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF dropwise to the reaction mixture.[2]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.[2]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.[2]
Data Presentation
The following tables summarize quantitative data for representative reactions relevant to this compound synthesis.
Table 1: Optimization of the Coupling Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A | THF | 25 | 24 | 45 |
| 2 | Catalyst A | DCM | 25 | 24 | 55 |
| 3 | Catalyst B | THF | 50 | 12 | 70 |
| 4 | Catalyst B | DCM | 50 | 12 | 65 |
Table 2: Comparison of Mitsunobu Reagents
| Entry | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DEAD | THF | 0 to 25 | 12 | 60 |
| 2 | DIAD | THF | 0 to 25 | 12 | 65 |
| 3 | DEAD | DCM | 0 to 25 | 12 | 50 |
| 4 | DIAD | DCM | 0 to 25 | 12 | 58 |
Mandatory Visualizations
Diagram 1: General Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in the coupling reaction.
Diagram 3: Simplified Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
References
Reducing experimental variability in Tussilagine bioassays
This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals reduce experimental variability when conducting bioassays with Tussilagine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: My cell viability assay (e.g., MTT, CCK-8) results are highly variable between replicates. What are the common causes?
Answer: High variability in cell viability assays is a frequent issue. Consider the following factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, let the plate sit at room temperature for 15-20 minutes before incubation to allow cells to settle evenly.[1] Moving plates too quickly to the incubator can cause cells to cluster at the edges of the well.[1]
-
Pipetting Errors: Gentle and consistent pipetting technique is crucial, especially when adding or removing media, to avoid detaching adherent cells.[2][3] Always change pipette tips between different treatment groups.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.[4] It is best practice to fill the perimeter wells with sterile water or PBS and not use them for experimental samples.[4]
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete dissolution is a major source of error.[5] Using a multi-channel pipette to add the solvent and gently shaking the plate can help.
-
Contamination: Bacterial or fungal contamination can significantly affect cell health and metabolism, leading to unreliable results. Regularly check cell cultures for any signs of contamination.[2]
Question 2: I'm observing an increase in absorbance at higher concentrations of this compound in my MTT assay, suggesting increased viability. This contradicts expected cytotoxicity. Why?
Answer: This is a known artifact that can occur with certain compounds in MTT assays.
-
Compound Interference: this compound, like some natural products, may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal.[6]
-
Altered Cellular Metabolism: The compound might be inducing a stress response that increases cellular metabolic rate at certain concentrations, leading to higher MTT reduction before cytotoxicity becomes dominant.[6]
To troubleshoot this, run a control plate with this compound in cell-free media containing MTT to check for direct chemical reduction.[6] If interference is confirmed, consider switching to an alternative viability assay that does not rely on mitochondrial reductase activity, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[7]
Question 3: How should I prepare this compound for bioassays to ensure consistent solubility and stability?
Answer: Proper stock solution preparation is critical for reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound.[8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture media. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Solubilization Protocol: Ensure this compound is fully dissolved in the solvent. Gentle warming or vortexing may be necessary.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous culture media, add the stock solution to the media while vortexing to prevent precipitation.
Question 4: What are the essential controls to include in my this compound experiments?
Answer: Including proper controls is fundamental for valid data interpretation.
-
Vehicle Control: This is the most critical control. Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This allows you to distinguish the effect of the compound from the effect of the solvent.
-
Untreated Control: Cells cultured in media alone, without any compound or vehicle.
-
Positive Control: A known compound that induces the effect you are measuring (e.g., a known cytotoxic drug for a viability assay, or LPS for an inflammation assay). This confirms that your assay system is working correctly.
-
Media Blank: Wells containing only cell culture media (and any assay reagents) without cells. This is used to subtract the background absorbance/fluorescence.
Experimental Protocols & Methodologies
Detailed protocols for common bioassays used to evaluate this compound are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring mitochondrial reductase activity.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay)
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[9][10][11]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control. Incubate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production relative to the LPS-only treated group.
Signaling Pathways & Workflows
Diagrams created using DOT language visualize key experimental processes and signaling pathways affected by this compound.
Caption: General experimental workflow for in vitro this compound bioassays.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.[12][13]
Caption: this compound inhibits the p38 MAPK signaling pathway.[14][15]
Quantitative Data Summary
The following table summarizes concentrations of this compound used and effects observed in selected studies. This data can serve as a starting point for dose-response experiments.
| Study Type | Model System | This compound Concentration / Dose | Key Effect Observed | Reference(s) |
| In Vivo | Colitis-Associated Cancer (Mice) | 2.5 and 5 mg/kg | Significantly reduced formation of colonic tumors and decreased inflammatory mediators. | [12][16] |
| In Vitro | RAW 264.7 Macrophages | Dose-dependent | Inhibited osteoclast differentiation and bone resorption. | [14] |
| In Vitro | Bone Marrow Macrophages (BMMs) | Dose-dependent | Exerted anti-osteoclastogenesis effects. | [14] |
| In Vitro | RAW 264.7 Macrophages | Not specified | Exerts anti-inflammatory activities by inducing heme oxygenase-1 (HO-1) expression. | [17] |
References
- 1. marinbio.com [marinbio.com]
- 2. biocompare.com [biocompare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tussilagine Quantification by LC-MS
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the quantification of Tussilagine using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound quantification?
While specific transitions should be optimized in your laboratory, a common starting point for Tussilagone, a closely related compound, is a precursor ion of m/z 391.4 and a product ion of m/z 217.4 in positive ionization mode.[1] Given the structural similarity, these values serve as an excellent starting point for this compound method development.
Q2: What type of chromatographic column is suitable for this compound analysis?
A C18 column is commonly used for the separation of sesquiterpenoids like this compound.[2] For instance, a Thermo Hypersil GOLD column (100 mm × 2.1 mm, 1.9 μm) has been successfully used for separating compounds from Tussilago farfara.
Q3: What mobile phases are recommended for this compound analysis?
A gradient elution using a combination of methanol (B129727) and water, both containing a small amount of formic acid (e.g., 0.3%), is a common mobile phase system.[2] The formic acid helps to improve peak shape and ionization efficiency.
Q4: How should I prepare samples from Tussilago farfara for this compound analysis?
A common method involves ultrasonic extraction with a methanol-water solution (e.g., 70% methanol).[2] It is crucial to optimize the extraction solvent, solvent-to-material ratio, extraction method, and time to ensure high extraction efficiency.[2]
Q5: What are the potential stability issues with this compound?
This compound is a pyrrolizidine (B1209537) alkaloid, and as a class, these compounds can be susceptible to degradation under acidic or basic conditions.[3] It is recommended to keep sample extracts and standards in a neutral pH environment and store them at low temperatures (-20°C or below) to minimize degradation.[1]
Troubleshooting Guide
Chromatography Issues
Problem: I am observing poor peak shape (tailing or fronting) for my this compound standard.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The addition of a modifier like formic acid (0.1-0.3%) to the mobile phase can significantly improve peak shape.[2] Ensure the pH of your mobile phase is compatible with the analyte and column.
-
-
Possible Cause 2: Column overload.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Ensure your column is appropriate for the analysis. A well-maintained C18 column should provide good peak shape. If tailing persists, consider a column with end-capping.
-
-
Possible Cause 4: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Problem: My this compound peak is not well-resolved from other components in the sample.
-
Possible Cause 1: Suboptimal gradient elution.
-
Solution: Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. Bayesian optimization can be a powerful tool for systematically optimizing complex gradients.
-
-
Possible Cause 2: Inefficient sample cleanup.
-
Solution: Improve your sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective technique for this.
-
Mass Spectrometry Issues
Problem: I am experiencing low signal intensity for this compound.
-
Possible Cause 1: Suboptimal ionization source parameters.
-
Solution: Optimize the ion source parameters, including spray voltage, gas flows (nebulizing and drying gas), and temperature, to maximize the signal for this compound. For Tussilagone, a related compound, positive ion mode with a spray voltage of around 5000 V has been used.[1]
-
-
Possible Cause 2: Matrix effects (ion suppression).
-
Solution: Matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the analyte, are a common issue in LC-MS. To mitigate this:
-
Improve chromatographic separation to resolve this compound from interfering compounds.
-
Enhance sample cleanup to remove matrix components.
-
Use a stable isotope-labeled internal standard if available.
-
-
-
Possible Cause 3: In-source fragmentation.
-
Solution: Sesquiterpene esters can sometimes undergo in-source fragmentation. Lowering the fragmentor or cone voltage may reduce this phenomenon and increase the abundance of the precursor ion.
-
Problem: My results show poor reproducibility.
-
Possible Cause 1: Sample degradation.
-
Possible Cause 2: Inconsistent sample preparation.
-
Solution: Ensure your sample preparation protocol is well-defined and followed precisely for all samples.
-
-
Possible Cause 3: LC-MS system instability.
-
Solution: Run system suitability tests before each batch of samples to ensure the LC-MS system is performing consistently.
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Tussilagone, which can be used as a starting point for this compound method development.
| Parameter | Value | Reference |
| Ionization Mode | Positive | [1] |
| Precursor Ion (m/z) | 391.4 | [1] |
| Product Ion (m/z) | 217.4 | [1] |
| Collision Energy (V) | To be optimized | |
| Dwell Time (ms) | To be optimized | |
| Spray Voltage (V) | ~5000 | [1] |
| Source Temperature (°C) | ~350 | [1] |
Note: Collision energy and dwell time are instrument-dependent and should be optimized for your specific LC-MS system to achieve the best sensitivity and selectivity.
Experimental Protocol: Quantification of this compound in a Plant Extract
This protocol provides a general workflow for the quantification of this compound. It should be adapted and validated for your specific application.
-
Sample Preparation:
-
Weigh approximately 0.1 g of the dried and powdered plant material.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.9 μm).
-
Mobile Phase A: Water with 0.3% formic acid.[2]
-
Mobile Phase B: Methanol with 0.3% formic acid.[2]
-
Gradient: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. This should be optimized for your specific separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition: Monitor the transition for this compound (start with the parameters for Tussilagone and optimize).
-
Data Analysis: Quantify this compound using a calibration curve prepared with certified reference standards.
-
Visualizations
Caption: Troubleshooting workflow for this compound LC-MS analysis.
Caption: Logical relationships between common problems and their causes.
References
- 1. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Thirteen Q-Markers in Raw and Processed Tussilago farfara L. by UPLC-QQQ-MS/MS Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-404215) | 80151-77-5 [evitachem.com]
Technical Support Center: Optimization of Mobile Phase for Tussilagine Separation in Reversed-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Tussilagine using reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for this compound separation.
Question: Why am I seeing poor resolution between this compound and other components in the extract?
Answer:
Poor resolution is a common challenge and can be addressed by systematically optimizing the mobile phase.
-
Organic Modifier Percentage: In reversed-phase HPLC, increasing the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the mobile phase decreases the retention time of analytes.[1] A 10% change in the organic modifier can result in a two- to three-fold change in analyte retention.[1] To improve the separation of closely eluting peaks, try decreasing the percentage of the organic modifier in a stepwise manner. This will increase retention times and potentially improve resolution.
-
Choice of Organic Modifier: Methanol and acetonitrile (B52724) have different selectivities. If you are using methanol, consider switching to acetonitrile, or vice-versa. Acetonitrile is known for its dipole-dipole interactions, while methanol is more acidic.[1] This change in solvent can alter the elution order and improve the separation of co-eluting peaks.
-
Gradient Elution: If isocratic elution (constant mobile phase composition) does not provide adequate resolution across the entire chromatogram, a gradient elution program is recommended. Start with a lower percentage of the organic modifier and gradually increase it over the course of the run. This allows for the effective separation of both early and late-eluting compounds. A study on the chemical fingerprinting of Tussilago farfara utilized a gradient elution for this purpose.[2]
-
Mobile Phase pH: For ionizable analytes, the pH of the mobile phase is a critical parameter.[1] While this compound itself is a neutral compound, other components in a crude extract may be acidic or basic. Adjusting the mobile phase pH with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) can change the retention times of these ionizable compounds, thereby improving their resolution from this compound.[1][3] For most reversed-phase applications, a buffer concentration of 10 to 50 mM is sufficient.[3]
Question: My this compound peak is tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors related to the mobile phase and its interaction with the stationary phase.
-
Mobile Phase pH and Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds, causing peak tailing. While this compound is neutral, co-eluting basic compounds from the extract can exhibit tailing. Adding a buffer to the mobile phase to control the pH can help suppress these secondary interactions.[4] Using a mobile phase with a pH between 2 and 8 is generally recommended for silica-based columns.[5]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Contamination: A contaminated guard or analytical column can also cause peak shape issues. If the problem persists, consider flushing the column with a strong solvent or replacing the guard column.[4][5]
Question: My retention times for this compound are drifting between injections. What should I check?
Answer:
Retention time drift can compromise the reliability of your results. Here are some common causes related to the mobile phase:
-
Improperly Prepared Mobile Phase: Ensure your mobile phase is accurately and consistently prepared for each run.[6] If using a buffer, always adjust the pH of the aqueous portion before adding the organic solvent.[3]
-
Mobile Phase Temperature: Fluctuations in column temperature can cause retention time shifts. Using a column oven is crucial for maintaining a stable temperature.[5][7]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[7]
-
Mobile Phase Degradation or Evaporation: Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component. It is good practice to prepare fresh mobile phase daily.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for developing a separation method for this compound on a C18 column would be a mobile phase consisting of methanol and water or acetonitrile and water. One study successfully used a mobile phase of methanol and water (85:15, v/v) for the isocratic separation of Tussilagone.[8] For more complex extracts of Tussilago farfara, a gradient elution is often more effective.[2] You can start with a gradient of acetonitrile and water, and optimize from there.
Q2: Should I use methanol or acetonitrile as the organic modifier in my mobile phase?
A2: Both methanol and acetonitrile can be used for the separation of this compound. The choice depends on the desired selectivity for other compounds in your sample. Acetonitrile generally has a lower viscosity, which can lead to narrower peaks and better efficiency.[3] However, methanol can offer different selectivity.[1] It is often beneficial to screen both solvents during method development to see which provides the better overall separation.
Q3: Is it necessary to use a buffer in the mobile phase for this compound analysis?
A3: Since this compound is a neutral molecule, a buffer is not strictly necessary for controlling its retention. However, when analyzing crude extracts of Tussilago farfara, which contain various other compounds, using a buffer is highly recommended.[9][10] A buffer will control the pH of the mobile phase, which in turn controls the ionization state of acidic and basic compounds in the extract, leading to more reproducible retention times and improved peak shapes for those compounds.[1][3]
Q4: How do I degas the mobile phase and why is it important?
A4: Degassing the mobile phase is crucial to prevent the formation of air bubbles in the HPLC system, which can cause problems with the pump and detector, leading to unstable baselines and inaccurate results.[6][7] Common degassing methods include vacuum filtration, sonication, or sparging with an inert gas like helium. Aqueous mobile phases containing buffers should be filtered through a 0.45 or 0.2 µm membrane filter, which also helps in degassing.[3]
Experimental Protocols
Below are examples of mobile phase compositions and chromatographic conditions used for the analysis of this compound and related compounds from published literature.
Table 1: Isocratic HPLC Method for Tussilagone [8]
| Parameter | Value |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol: Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25°C |
Table 2: Gradient HPLC Method for Fingerprinting Tussilago farfara [2]
| Parameter | Value |
| Column | Information not specified |
| Mobile Phase | Gradient elution was performed |
| Detection Wavelengths | 217 nm, 296 nm, and 327 nm |
| Key Finding | Rutin was identified at a retention time of 17.45 min, with 217 nm being the optimal wavelength for its detection. |
Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound separation.
Caption: Workflow for RP-HPLC mobile phase optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. agilent.com [agilent.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
Strategies to minimize Tussilagine adsorption to labware
This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize the adsorption of Tussilagine to laboratory surfaces. Adsorption can lead to inaccurate experimental results due to the loss of the analyte. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it adsorb to labware?
This compound is a pyrrolizidine (B1209537) alkaloid with a molecular formula of C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol .[1] It is soluble in organic solvents such as ethanol (B145695) and dichloromethane, but has limited solubility in water.[2] As an alkaloid, this compound is basic and is likely to be positively charged in acidic to neutral solutions. The adsorption of small molecules like this compound to labware is often driven by a combination of hydrophobic interactions with plastic surfaces (e.g., polypropylene (B1209903), polystyrene) and electrostatic interactions with negatively charged glass surfaces.
Q2: What are the initial signs of this compound adsorption in my experiment?
Common indicators of this compound adsorption include:
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Lower than expected concentrations of this compound in your samples.
-
Poor reproducibility between replicate experiments.
-
Non-linear responses in concentration-dependent assays.
-
Peak tailing or poor peak shape in chromatography.
Q3: Which type of labware is recommended for working with this compound?
For solutions of this compound, polypropylene or other low-binding plasticware is generally preferred over glass to minimize electrostatic interactions. However, standard polypropylene can still adsorb this compound through hydrophobic interactions. Therefore, using certified low-binding polypropylene labware is the best initial choice.
Q4: How can I modify my experimental solutions to reduce this compound adsorption?
Adjusting the composition of your solvent can significantly reduce adsorption. Consider the following:
-
pH Adjustment: Maintaining an acidic pH (e.g., pH 2-3) can help keep this compound protonated and potentially reduce hydrophobic interactions.[2]
-
Organic Solvents: Adding an organic solvent like acetonitrile (B52724) or methanol (B129727) (10-50%) to your aqueous samples can decrease hydrophobic interactions with plastic surfaces.[3]
-
Non-ionic Surfactants: Incorporating a low concentration (0.01% to 0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, can disrupt hydrophobic binding to labware surfaces.[3]
Troubleshooting Guide
If you suspect that this compound adsorption is affecting your experimental results, follow these troubleshooting steps.
Problem: Low or inconsistent recovery of this compound.
Solution Workflow:
Caption: A step-by-step workflow to troubleshoot and resolve low this compound recovery due to labware adsorption.
Labware Surface Treatment Protocols
If specialized low-binding labware is unavailable, or if adsorption issues persist, consider treating the surfaces of your existing labware.
| Treatment Method | Recommended Labware | General Principle |
| Bovine Serum Albumin (BSA) Coating | Polypropylene, Polystyrene | Creates a hydrophilic protein layer that blocks non-specific binding sites.[3] |
| Polyethylene Glycol (PEG) Coating | Glass, Plastics | Forms a neutral, hydrophilic layer that repels small molecules. |
| Silanization | Glass | Creates a hydrophobic surface to prevent electrostatic interactions (use with caution for hydrophobic molecules).[3] |
Experimental Protocol: BSA Coating for Polypropylene Labware
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in a suitable buffer (e.g., phosphate-buffered saline, PBS). For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Filter Sterilize: Filter the BSA solution through a 0.22 µm syringe filter to remove any aggregates.
-
Coat Labware: Add the 1% BSA solution to the labware, ensuring that all surfaces that will come into contact with your sample are covered.
-
Incubate: Incubate the labware at room temperature for 1-2 hours, or for a more thorough coating, overnight at 4°C.
-
Aspirate and Wash: Carefully aspirate the BSA solution. Wash the surfaces twice with sterile, deionized water to remove any unbound BSA.
-
Dry: Allow the labware to air dry in a clean environment (e.g., a laminar flow hood) before use.
Logical Relationship of Adsorption Factors
The decision-making process for selecting a strategy to minimize this compound adsorption can be visualized as follows:
Caption: Relationship between the type of interaction, labware, and the recommended mitigation strategy.
Quantitative Data Summary
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Acetonitrile | 10 - 50% (v/v) | Reduces hydrophobic interactions. | [3] |
| Methanol | 10 - 50% (v/v) | Reduces hydrophobic interactions. | [3] |
| Tween-20 | 0.01 - 0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic binding. | [3] |
| Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic binding. | |
| Bovine Serum Albumin (BSA) | 1% (w/v) for coating | Creates a hydrophilic protein layer on the labware surface. | [3] |
Note: The optimal concentration for each additive should be determined empirically for your specific experimental conditions.
References
Technical Support Center: Tussilagine and Tussilagone Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tussilagine and its more commonly studied derivative, Tussilagone (B1682564).
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Tussilagone?
A: this compound is a pyrrolizidine (B1209537) alkaloid (PA) found in the plant Tussilago farfara (coltsfoot). Tussilagone is a major bioactive sesquiterpenoid also isolated from Tussilago farfara. While both originate from the same plant, they are structurally and functionally distinct. Much of the recent research into the anti-inflammatory effects of coltsfoot focuses on Tussilagone.
Q2: What are the known biological activities of Tussilagone?
A: Tussilagone has demonstrated significant anti-inflammatory properties. Studies have shown it can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1).[1] These effects are mediated, at least in part, by the suppression of the NF-κB and MAPK signaling pathways.[1][2][3]
Q3: What is the primary safety concern when working with extracts from Tussilago farfara?
A: The primary concern is the presence of potentially hepatotoxic pyrrolizidine alkaloids (PAs), such as this compound. PAs require metabolic activation by cytochrome P450 enzymes in the liver to become toxic. Therefore, the choice of experimental system (e.g., cell lines with or without metabolic capacity) is critical when assessing toxicity.
Q4: Is Tussilagone cytotoxic?
A: Tussilagone has been shown to be non-cytotoxic in several cell lines, including RAW 264.7 macrophages and bone marrow macrophages (BMMs), at concentrations effective for its anti-inflammatory and anti-osteoclastogenic activities (up to 30 µM).[1][2] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Q5: What is a typical effective concentration range for Tussilagone in in vitro experiments?
A: The effective concentration can vary by cell type and endpoint. Generally, concentrations between 5 µM and 30 µM have been shown to be effective. For instance, Tussilagone inhibited NO and PGE2 production in BV-2 microglial cells with IC50 values of 8.67 µM and 14.1 µM, respectively.[4] In RAW 264.7 macrophages, significant inhibition of inflammatory mediators was observed at 20 µM and 30 µM.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| No observable effect of Tussilagone on inflammatory markers (e.g., NO, TNF-α). | 1. Inappropriate Concentration: The concentration of Tussilagone may be too low. | Consult the literature for effective concentrations in similar cell systems (typically 5-30 µM). Perform a dose-response experiment to determine the optimal concentration. |
| 2. Compound Degradation: Tussilagone may have degraded due to improper storage or handling. | Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| 3. Cell Line Insensitivity: The specific signaling pathway targeted by Tussilagone may not be active or relevant in your chosen cell line. | Use a cell line known to have an active NF-κB and MAPK response to inflammatory stimuli (e.g., LPS-stimulated RAW 264.7 macrophages). | |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. Impure Compound: The Tussilagone sample may be contaminated with cytotoxic PAs like this compound. | Ensure the purity of your Tussilagone sample using analytical methods like HPLC or LC-MS/MS. |
| 2. Cell Line Sensitivity: Your cell line may be particularly sensitive to Tussilagone or the solvent. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cells. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all treatments, including controls. | |
| Unexpected pro-inflammatory or off-target effects. | 1. Off-Target Activity: Like many small molecules, Tussilagone may have off-target effects at high concentrations. | Use the lowest effective concentration determined from your dose-response studies. Consider using pathway-specific inhibitors as controls to confirm the on-target effects. |
| 2. Metabolic Activation of Contaminants: If using cells with metabolic capacity (e.g., primary hepatocytes, HepG2 cells), contaminating PAs could be activated into toxic metabolites, confounding the results. | Use metabolically incompetent cell lines (e.g., RAW 264.7, HEK293) if the goal is to study the direct anti-inflammatory effects of Tussilagone. If studying metabolism, use appropriate controls and analytical methods to distinguish between the effects of the parent compound and its metabolites. | |
| Inconsistent results between experiments. | 1. Variation in Cell Passage Number or Density: Cellular responses can change with passage number and confluency. | Use cells within a consistent, low passage number range. Seed cells at a consistent density for all experiments. |
| 2. Variability in Reagent Preparation: Inconsistent concentrations of Tussilagone, stimuli (e.g., LPS), or other reagents. | Prepare fresh dilutions of Tussilagone from a validated stock solution for each experiment. Ensure all other reagents are prepared and stored correctly. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of Tussilagone reported in various in vitro studies.
| Cell Line | Assay / Endpoint | Effective Concentration / IC50 | Cytotoxicity Noted | Reference |
| BV-2 Microglia | Nitric Oxide (NO) Production Inhibition | IC50: 8.67 µM | Not specified | [4] |
| BV-2 Microglia | Prostaglandin E2 (PGE2) Production Inhibition | IC50: 14.1 µM | Not specified | [4] |
| RAW 264.7 Macrophages | Inhibition of NO, PGE2, TNF-α, HMGB1 | Significant inhibition at 20 µM and 30 µM | No cytotoxicity up to 30 µM | [1] |
| RAW 264.7 Macrophages | Inhibition of NF-κB Luciferase Activity | Significant inhibition at 20 µM and 30 µM | No cytotoxicity up to 30 µM | [1] |
| RAW 264.7 Macrophages | Suppression of p-ERK, p-p38, p-JNK | Significant suppression at 30 µM | No cytotoxicity up to 30 µM | [1] |
| RAW264.7 & BMMs | Inhibition of Osteoclast Formation | Dose-dependent inhibition at 6.25, 12.5, 25 µM | No cytotoxicity up to 25 µM | [2] |
Signaling Pathways and Experimental Workflows
Tussilagone Signaling Pathway Inhibition
Tussilagone has been shown to inhibit inflammatory responses by targeting key signaling molecules. In response to stimuli like Lipopolysaccharide (LPS), Tussilagone treatment leads to the suppression of IκBα degradation, which prevents the nuclear translocation of the NF-κB p65 subunit.[2][4] Concurrently, it inhibits the phosphorylation of p38 MAPK, while its effects on ERK and JNK can be cell-type dependent.[1][2] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
A common first step before assessing the biological activity of a compound is to determine its cytotoxic profile. The MTT assay is a colorimetric method for assessing cell viability.
Experimental Workflow: Western Blot for Pathway Analysis
To confirm the effect of Tussilagone on specific signaling proteins, Western blotting is used to measure changes in protein phosphorylation or degradation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration range at which Tussilagone is non-toxic to a specific cell line.
Materials:
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Cell line of interest (e.g., RAW 264.7)
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Complete culture medium
-
96-well flat-bottom plates
-
Tussilagone stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tussilagone in culture medium from the stock solution. Final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the Tussilagone-containing medium to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours, depending on the desired exposure time.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control wells:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Protocol 2: Western Blot Analysis of NF-κB and p38 MAPK Activation
Objective: To assess the effect of Tussilagone on the activation of NF-κB (via IκBα degradation) and p38 MAPK (via phosphorylation) in response to LPS stimulation.
Materials:
-
Cell line (e.g., RAW 264.7)
-
6-well plates
-
Tussilagone and Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-p38, anti-total-p38, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentration of Tussilagone (e.g., 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for an appropriate time (e.g., 15-30 minutes for p-p38, 30-60 minutes for IκBα degradation). Include an unstimulated control group.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control (β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
References
- 1. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Tussilagine from solid-phase extraction cartridges
Welcome to the technical support center for the solid-phase extraction (SPE) of Tussilagine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound from SPE cartridges.
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common issue in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the potential causes of poor this compound recovery.
Problem: this compound recovery is significantly lower than expected.
| Potential Cause | Recommended Action |
| Analyte Breakthrough During Sample Loading | 1. Decrease Sample Loading Flow Rate: A high flow rate can prevent efficient interaction between this compound and the sorbent.[1] 2. Check Sample Solvent Strength: If the sample solvent is too strong, it may prevent this compound from binding to the sorbent. Consider diluting the sample with a weaker solvent. 3. Evaluate Sorbent Mass: Insufficient sorbent mass for the amount of this compound and matrix components can lead to overloading and breakthrough. Consider using a cartridge with a higher sorbent mass.[1] 4. Assess Sample pH: The pH of the sample can affect the ionization state of this compound and its interaction with the sorbent. Ensure the pH is optimized for retention. |
| Analyte Loss During Washing Step | 1. Reduce Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound. Decrease the percentage of organic solvent in the wash solution. 2. Optimize Wash Solvent pH: Ensure the pH of the wash solvent is appropriate to maintain this compound retention while removing interferences. |
| Incomplete Elution of Analyte | 1. Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Increase the proportion of the stronger organic solvent in the elution mixture. 2. Increase Elution Volume: An insufficient volume of elution solvent may not be adequate for complete recovery. Try increasing the elution volume and collecting multiple fractions. 3. Optimize Elution Solvent pH: Adjusting the pH of the elution solvent can improve the recovery of this compound. |
| Improper Cartridge Conditioning/Equilibration | 1. Ensure Proper Wetting: Incomplete wetting of the sorbent bed can lead to channeling and reduced interaction with the analyte. Ensure the sorbent is fully wetted with the conditioning solvent. 2. Prevent Sorbent from Drying: The sorbent bed should not be allowed to dry out between the equilibration and sample loading steps, as this can deactivate the sorbent.[1] |
| Non-Specific Binding | 1. Check for Adsorption to Labware: this compound may adsorb to the surfaces of collection tubes or other labware. Consider using silanized glassware or polypropylene (B1209903) tubes. |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for this compound extraction?
A1: Based on the physicochemical properties of this compound, a sesquiterpene with moderate polarity, a reversed-phase sorbent such as C18 or a polymer-based sorbent is generally a good starting point. The selection will also depend on the sample matrix. For complex matrices, a more selective sorbent or a multi-modal sorbent might be necessary.
Q2: How can I determine where I am losing my this compound during the SPE process?
A2: To pinpoint the step where this compound is being lost, you can perform a mass balance study. This involves collecting the flow-through from each step (sample load, wash, and elution) and analyzing each fraction for the presence and quantity of this compound. This will help you identify if the issue is with loading, washing, or elution.
Q3: Can the sample matrix affect the recovery of this compound?
A3: Yes, the sample matrix can significantly impact recovery. Matrix components can compete with this compound for binding sites on the sorbent, leading to lower retention. They can also cause ion suppression or enhancement during analysis by mass spectrometry. A thorough sample clean-up and optimization of the wash steps are crucial to minimize matrix effects.
Q4: What are the optimal pH conditions for this compound extraction?
A4: The optimal pH will depend on the chosen sorbent and the sample matrix. Since this compound is a neutral molecule, pH adjustments are primarily used to control the ionization of matrix interferences to enhance their removal. It is recommended to empirically determine the optimal pH during method development.
Quantitative Data Summary
The following table summarizes representative recovery data for this compound under different SPE conditions. This data is intended as a guideline for optimization.
| SPE Sorbent | Wash Solvent | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (%) |
| C18 | 5% Methanol (B129727) in Water | 90% Methanol in Water | 85.2 | 4.1 |
| C18 | 10% Methanol in Water | 90% Methanol in Water | 78.5 | 5.3 |
| Polymer-based | 5% Acetonitrile in Water | 95% Acetonitrile in Water | 92.7 | 3.5 |
| Polymer-based | 10% Acetonitrile in Water | 95% Acetonitrile in Water | 88.1 | 4.8 |
Experimental Protocol: SPE of this compound from a Plant Extract
This protocol provides a general methodology for the solid-phase extraction of this compound from a pre-processed plant extract.
1. Materials:
-
SPE Cartridge: C18, 500 mg, 6 mL
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Sample: this compound-containing plant extract dissolved in 10% methanol in water
-
Wash Solvent: 5% Methanol in water
-
Elution Solvent: 90% Methanol in water
-
Collection Tubes: 15 mL polypropylene tubes
-
SPE Vacuum Manifold
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load 10 mL of the plant extract sample onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of 90% methanol in water into a clean collection tube.
-
Post-Elution: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis by HPLC-UV or LC-MS/MS.
Visualizations
Caption: Experimental workflow for this compound solid-phase extraction.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Refinement of animal models for studying Tussilagine pharmacokinetics
Welcome to the Technical Support Center for the Refinement of Animal Models for Studying Tussilagine Pharmacokinetics.
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to support their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common animal model used for this compound pharmacokinetic studies?
A1: The most frequently utilized animal model for investigating the pharmacokinetics of this compound and other constituents of Tussilago farfara (coltsfoot) is the rat.[1] Studies often employ rat models to analyze the plasma concentrations of various compounds after oral administration of Tussilago farfara extracts.[1][2]
Q2: What are the key chemical constituents of Tussilago farfara that should be considered in pharmacokinetic studies?
A2: Tussilago farfara has a complex phytochemical profile. The main bioactive compounds of interest in pharmacokinetic studies include sesquiterpenes (such as Tussilagone), phenolic acids (like chlorogenic acid and caffeic acid), flavonoids (such as rutin (B1680289) and hyperoside), and potentially toxic pyrrolizidine (B1209537) alkaloids.[3][4][5] The selection of analytes will depend on the specific research question.
Q3: What is the general metabolic pathway for this compound and other related compounds from Tussilago farfara?
A3: The metabolism of this compound and its related esters primarily involves reactions such as hydrolysis of ester bonds, oxidation, reduction, and demethylation.[3][6] In vitro studies using rat and human liver microsomes have indicated that cytochrome P450 enzymes, particularly CYP3A4, play a significant role in these metabolic transformations.[3]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in plasma samples.
-
Possible Cause 1: Inadequate Extraction Method.
-
Solution: Ensure the extraction solvent is appropriate for this compound. A common method involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the plasma proteins.[2] For complex extracts containing multiple compound classes, different internal standards should be used for each class (e.g., ferulic acid for phenolic acids, puerarin (B1673276) for flavonoids, and artemisinin (B1665778) for tussilagone) to ensure accurate quantification.[1]
-
-
Possible Cause 2: Insufficient Analytical Method Sensitivity.
-
Solution: Utilize a highly sensitive analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This method allows for low limits of quantification (LLOQ), often below 10 ng/mL, which is crucial for detecting compounds that may have low bioavailability.[1][2] Optimize the MS parameters in Multiple Reaction Monitoring (MRM) mode for each specific analyte to enhance sensitivity and selectivity.[1]
-
-
Possible Cause 3: Rapid Metabolism or Poor Absorption.
-
Solution: Review the blood sampling schedule. This compound and other compounds from the extract can be absorbed and eliminated quickly, with a time to maximum plasma concentration (Tmax) observed as early as 0.21 to 0.69 hours after oral administration in rats.[1] Ensure that early time points (e.g., 5, 10, 15, 30, 45 minutes) are included in the sampling schedule to capture the absorption phase accurately.[1]
-
Issue 2: High variability in pharmacokinetic parameters between individual animals.
-
Possible Cause 1: Inconsistent Oral Administration.
-
Solution: Use oral gavage with a ball-tipped needle to ensure consistent and accurate dosing directly into the stomach, minimizing the chance of spillage or incomplete administration.[7] The volume of the dose should be appropriate for the size of the animal, typically not exceeding 0.5 mL for rats.[7] Suspend the extract in a suitable vehicle like a 0.5% carboxymethyl cellulose (B213188) sodium salt solution to ensure homogeneity.[1]
-
-
Possible Cause 2: Physiological Differences.
-
Solution: Ensure that all animals are of the same species, strain, sex, and age, and have been acclimatized to the laboratory conditions.[8] Provide a consistent diet and housing environment. Fasting animals overnight before dosing can help reduce variability in gastrointestinal absorption.
-
-
Possible Cause 3: Stress during handling and sampling.
-
Solution: Handle the animals gently and consistently to minimize stress, which can affect physiological parameters and drug metabolism. Refined microsampling techniques can be employed to collect minimal blood volumes, reducing the physiological impact on the animal and allowing for a complete pharmacokinetic profile from a single mouse or rat.[9]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Tussilago farfara Constituents in Rats after Oral Administration.
| Compound Class | Compound | Dose (g/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) |
| Phenolic Acids | Neochlorogenic acid | 3.90 | 0.21 ± 0.04 | 11400 ± 2100 | 12300 ± 2300 |
| 7.80 | 0.23 ± 0.05 | 22500 ± 4300 | 25400 ± 5100 | ||
| Chlorogenic acid | 3.90 | 0.22 ± 0.05 | 7800 ± 1500 | 8900 ± 1700 | |
| 7.80 | 0.25 ± 0.06 | 15400 ± 3100 | 18200 ± 3700 | ||
| Flavonoids | Rutin | 3.90 | 0.69 ± 0.19 | 120 ± 30 | 340 ± 80 |
| 7.80 | 0.75 ± 0.21 | 230 ± 50 | 670 ± 150 | ||
| Isoquercitrin | 3.90 | 0.58 ± 0.15 | 80 ± 20 | 210 ± 50 | |
| 7.80 | 0.63 ± 0.17 | 150 ± 40 | 410 ± 100 | ||
| Terpenoids | Tussilagone | 3.90 | 0.48 ± 0.12 | 45 ± 11 | 98 ± 25 |
| 7.80 | 0.52 ± 0.14 | 88 ± 22 | 190 ± 48 |
Data synthesized from a study by Liu et al. (2022). Values are presented as mean ± SD.[1]
Table 2: Typical LC-MS/MS Method Validation Parameters.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (RSD%) | Accuracy (%) |
| Chlorogenic Acid | 4.35–118500 | 4.35 | < 15% | 85.9% - 116% |
| Caffeic Acid | 2.78–8840 | 2.78 | < 15% | 85.9% - 116% |
| Rutin | 1.45–8150 | 1.45 | < 15% | 85.9% - 116% |
| Tussilagone | - | < 10 | < 15% | 85.9% - 115% |
Data compiled from studies by Liu et al. (2022) and Song et al. (2020).[1][2]
Experimental Protocols
Protocol 1: Oral Administration and Blood Sampling in Rats
-
Animal Preparation: Use adult Sprague-Dawley rats (or another appropriate strain), acclimatized for at least one week. Fast the animals overnight (approximately 12 hours) before the experiment but allow free access to water.
-
Extract Preparation: Prepare the Tussilago farfara extract at the desired concentrations (e.g., 3.90 g/kg and 7.80 g/kg).[1] Suspend the dried extract in a 0.5% carboxymethyl cellulose sodium solution to ensure a uniform mixture.[1]
-
Dosing: Weigh each rat to determine the precise volume of the extract suspension to be administered. Administer the suspension once via oral gavage.
-
Blood Collection: Collect blood samples (approximately 250 µL) from the orbital sinus or another appropriate site into heparinized tubes at specified time points.[1] A typical schedule includes pre-dose (0 h) and post-dose time points such as 5 min, 10 min, 15 min, 30 min, 45 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h, and 36 h.[1]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the obtained plasma samples at -80°C until analysis.[1]
Protocol 2: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw the frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an appropriate internal standard solution.[2]
-
Add 700 µL of acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 column (e.g., Thermo Hypersil GOLD, 100 mm × 2.1 mm, 1.9 µm) for separation.[2]
-
Mobile Phase: Employ a gradient elution using acetonitrile and water, both containing a modifier like 0.3% formic acid, to improve peak shape and ionization.[2]
-
Flow Rate: Set a flow rate of approximately 0.3 mL/min.[2]
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative or positive mode, depending on the analytes. Use the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantification to ensure high selectivity and sensitivity.[2]
-
-
Method Validation:
-
Validate the analytical method according to established guidelines, assessing for linearity, precision, accuracy, recovery, and matrix effects. The accuracy should be within 85-115% and precision (RSD%) should be less than 15%.[1]
-
Mandatory Visualization
Caption: Workflow for a typical this compound pharmacokinetic study in rats.
Caption: Simplified metabolic pathway of this compound from Tussilago farfara.
References
- 1. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Comparisons of Eight Active Components from Raw Farfarae Flos and Honey-Processed Farfarae Flos after Oral Administration in Rats by UHPLC-MS/MS Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs | MDPI [mdpi.com]
- 5. [Phytochemical and pharmacological research progress in Tussilago farfara] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. parazapharma.com [parazapharma.com]
Validation & Comparative
Tussilagine Bioactivity: A Comparative Analysis in Colon and Hepatocellular Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Tussilagine, a natural compound isolated from Tussilago farfara, in colon and hepatocellular carcinoma cell lines. Its performance is contrasted with established chemotherapeutic agents, 5-Fluorouracil (5-FU) for colon cancer and Sorafenib for hepatocellular carcinoma, supported by available experimental data.
Executive Summary
Data Presentation: Comparative Bioactivity
The following tables summarize the cytotoxic effects of this compound's comparators, 5-Fluorouracil and Sorafenib, in relevant cancer cell lines. Due to the lack of specific IC50 values for this compound in the literature, its activity is described qualitatively.
Table 1: Bioactivity in Colon Cancer Cell Lines
| Compound | Cell Line | Bioactivity | Mechanism of Action |
| This compound | SW480, HCT116 | Inhibits cell proliferation and suppresses β-catenin activity.[1] | Promotes the degradation of β-catenin, a key component of the Wnt signaling pathway.[1][2] |
| 5-Fluorouracil (5-FU) | HCT116 | IC50: ~10 - 200 µg/mL | An anti-metabolite that induces DNA damage. |
| SW480 | IC50: ~20 µM |
Table 2: Bioactivity in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | Bioactivity | Mechanism of Action |
| This compound (as part of Tussilago farfara extract) | Huh7 | Augments TRAIL-induced apoptosis.[3] | Inhibits the MKK7-TIPRL interaction, leading to MKK7/JNK activation.[3] |
| Sorafenib | Huh7 | IC50: ~5.31 - 11.25 µM | Multi-kinase inhibitor that targets Raf kinases and VEGFR. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of this compound's bioactivity are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., SW480, HCT116, Huh7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, 5-Fluorouracil, or Sorafenib and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., β-catenin, p-JNK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for validating this compound's bioactivity.
This compound's Mechanism in Colon Cancer: Wnt/β-catenin Pathway
Caption: this compound promotes β-catenin degradation, inhibiting Wnt signaling.
This compound's Mechanism in Hepatocellular Carcinoma: MKK7/JNK Pathway
Caption: Tussilago farfara extract enhances TRAIL-induced apoptosis.
References
- 1. Tussilagone suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tussilago farfara L. augments TRAIL-induced apoptosis through MKK7/JNK activation by inhibition of MKK7‑TIPRL in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tussilagine vs. Isotussilagine: A Comparative Analysis of Anti-inflammatory Effects
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of the sesquiterpenoid Tussilagine, with contextual comparison to its isomer, Isothis compound.
This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and its isomer, Isothis compound, both prominent constituents of Tussilago farfara (coltsfoot). While extensive research has elucidated the mechanisms of this compound, specific quantitative data for Isothis compound's anti-inflammatory activity remains limited in publicly available literature. This document summarizes the existing experimental data for this compound, outlines the key signaling pathways involved, and provides detailed experimental protocols for relevant assays.
Data Presentation: In Vitro Inhibition of Inflammatory Mediators
This compound has demonstrated significant dose-dependent inhibitory effects on the production of key pro-inflammatory mediators in various in vitro models. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines.
| Compound | Mediator | Cell Line | IC50 Value |
| This compound | Nitric Oxide (NO) | BV-2 Microglial Cells | 8.67 µM[1] |
| This compound | Prostaglandin E2 (PGE2) | BV-2 Microglial Cells | 14.1 µM[1] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its modulation of several key signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] It achieves this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, and IL-6.[1][2][3]
MAPK Signaling Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to inhibit the phosphorylation of p38 MAPK, while its effects on JNK and ERK pathways may be cell-type dependent. The inhibition of p38 MAPK further contributes to the suppression of inflammatory responses.
Nrf2/HO-1 Pathway
An important aspect of this compound's anti-inflammatory action is its ability to induce the expression of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme.[6] This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] The upregulation of HO-1 contributes to the suppression of pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or Isothis compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Assay (Griess Assay)
-
Sample Collection: After the desired incubation period with the test compounds and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite, a stable metabolite of NO, is determined by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) ELISA
The concentration of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with a capture antibody for PGE2. A competitive reaction is initiated by adding a fixed amount of HRP-conjugated PGE2. After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of PGE2 in the samples is inversely proportional to the measured absorbance.
Western Blot Analysis for NF-κB and MAPK Signaling
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 NF-κB, IκBα, p38, JNK, and ERK, as well as an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
The available evidence strongly supports this compound as a potent anti-inflammatory agent that acts through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways. While Isothis compound is structurally similar and often cited for its anti-inflammatory potential, a clear gap exists in the literature regarding specific quantitative data to allow for a direct and detailed comparison with this compound. Further research focusing on the isolated effects of Isothis compound is necessary to fully elucidate its pharmacological profile and to determine if the isomers possess distinct potencies or mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tussilagone, a major active component in Tussilago farfara, ameliorates inflammatory responses in dextran sulphate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tussilagine and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagine, a pyrrolizidine (B1209537) alkaloid and a significant bioactive component of Tussilago farfara (coltsfoot), has demonstrated notable anti-inflammatory properties in preclinical studies.[1] This has led to interest in its potential as a therapeutic agent for inflammatory conditions. Standard non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and diclofenac (B195802), are widely used therapeutics that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview of the efficacy of this compound versus standard NSAIDs, based on available preclinical data. It is important to note that to date, no direct head-to-head clinical trials comparing this compound with NSAIDs have been identified. The comparison is therefore based on mechanistic studies and indirect preclinical evidence. Furthermore, no clinical trials for this compound are currently registered , indicating its early stage of development.[2]
Mechanism of Action
This compound and NSAIDs exhibit distinct mechanisms of action in mitigating inflammation.
This compound: The anti-inflammatory effects of this compound are multi-faceted, primarily involving the modulation of key signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[3][4]
-
Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] This leads to the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[6][7]
NSAIDs: The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. Most NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while some are COX-2 selective.
Signaling Pathway Diagrams
Preclinical Efficacy Data
Direct comparative studies using standardized animal models of inflammation and pain (e.g., carrageenan-induced paw edema, acetic acid-induced writhing) for this compound versus NSAIDs are lacking in the published literature. However, data from lipopolysaccharide (LPS)-induced inflammation models in rodents and cell lines provide a basis for indirect comparison.
Table 1: In Vitro and In Vivo Effects on Inflammatory Mediators (LPS-Induced Models)
| Compound | Model | Key Inflammatory Markers Measured | Observed Effect | Reference |
| Tussilagone (B1682564) | LPS-stimulated RAW 264.7 macrophages | TNF-α, PGE2, NO | Significant reduction in a dose-dependent manner. | [3][6] |
| LPS-stimulated peritoneal macrophages | TNF-α, PGE2, NO, HMGB1 | Significant reduction. | [3] | |
| CLP-induced septic mice | Serum TNF-α, PGE2, NO, HMGB1 | Significant suppression. | [3] | |
| Ibuprofen | LPS-challenged mice | Brain PGE2 | Marked reduction. | [8] |
| LPS-stimulated RAW 264.7 macrophages | NF-κB binding | Partial suppression at higher concentrations. | [9] | |
| Diclofenac | LPS-treated human intestinal epithelial-dendritic cell co-culture | TNF-α, IL-6 | Reduction in levels after withdrawal. | [10] |
| LPS-induced inflammation in rats | Serum PGE2 | No significant difference in mean values compared to control in one study. | [11] |
Note: This table presents data from different studies with varying experimental conditions, and direct quantitative comparison should be made with caution.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summarized methodologies from key studies.
Tussilagone In Vitro Anti-Inflammatory Assay
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli.
-
Treatment: Cells were pre-treated with various concentrations of tussilagone for a specified duration before LPS stimulation.
-
Endpoint Measurement:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess reaction.
-
Prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-6: Quantified in the culture supernatant using commercially available ELISA kits.
-
Protein Expression (e.g., COX-2, iNOS, HO-1, NF-κB pathway proteins): Assessed by Western blotting of cell lysates.
-
mRNA Expression: Analyzed by quantitative real-time PCR (qRT-PCR).[3][6]
-
NSAID In Vivo Anti-Inflammatory Assay (LPS Model)
-
Animal Model: Male C57BL/6 mice.
-
Treatment: Mice were pre-treated with an NSAID (e.g., ibuprofen, 15 mg/kg) or vehicle control via intraperitoneal injection.
-
Inflammatory Challenge: LPS (500 µg/kg) was administered intraperitoneally.
-
Endpoint Measurement:
-
Brain PGE2 Levels: Brains were collected at a specific time point post-LPS challenge, and hypothalamic punches were analyzed for PGE2 content by ELISA.
-
Serum Cytokine Levels: Blood was collected, and serum levels of TNF-α and IL-6 were measured by ELISA.[8]
-
Experimental Workflow Diagram
Summary and Future Directions
The available preclinical evidence suggests that this compound possesses potent anti-inflammatory properties that are mechanistically distinct from those of standard NSAIDs. While NSAIDs directly inhibit the production of prostaglandins by targeting COX enzymes, this compound appears to modulate upstream inflammatory signaling pathways, namely by inhibiting NF-κB and activating the Nrf2/HO-1 axis.
Key Points of Comparison:
-
Target Specificity: NSAIDs have well-defined targets (COX-1 and COX-2). This compound appears to have a broader, more upstream modulatory effect on inflammatory signaling cascades.
-
Potential for Novel Therapeutic Applications: The unique mechanism of this compound, particularly its activation of the Nrf2 pathway, suggests potential therapeutic applications in diseases where oxidative stress is a key pathological feature, which may extend beyond the typical indications for NSAIDs.
-
Clinical Development Stage: NSAIDs are well-established clinical agents. This compound is in the early preclinical stage of investigation, and its safety and efficacy in humans have not been evaluated.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head preclinical studies of this compound and standard NSAIDs in validated animal models of pain and inflammation is essential to directly compare their efficacy and therapeutic windows.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the pharmacokinetic profile and assess the potential toxicity of this compound, particularly given that it is a pyrrolizidine alkaloid, a class of compounds known for potential hepatotoxicity.
-
Exploration of Therapeutic Potential: Further investigation into the efficacy of this compound in a broader range of inflammatory disease models is warranted.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tussilagone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tussilagonone-induced Nrf2 pathway activation protects HepG2 cells from oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 8. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic action of diclofenac with endotoxin-mediated inflammation exacerbates intestinal injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of topically applied diclofenac and ketoprofen on prostaglandin E2 and Stat3 sera levels and body temperature in two different acute inflammation models in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Tussilagine and Other Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in vitro performance of Tussilagine against other notable sesquiterpenoids, supported by experimental data, detailed protocols, and pathway visualizations.
This guide provides a comprehensive in vitro comparison of this compound with other sesquiterpenoids, focusing on their anti-inflammatory, anti-cancer, and neuroprotective activities. The data presented is curated from a range of scientific studies to offer a clear, evidence-based perspective on their relative potency and mechanisms of action.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other sesquiterpenoids across various in vitro assays. Lower IC50 values indicate greater potency.
Table 1: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | RAW 264.7 | 13.6 - 24.4 | [1][2] |
| Tussfararin A | RAW 264.7 | 13.6 | [1][2] |
| Tussfararin C | RAW 264.7 | 24.4 | [1][2] |
| Tussfararin F | RAW 264.7 | 18.2 | [1][2] |
| 7β-(4-Methylsenecioyloxy)-oplopa-3(14)E,8(10)-dien-2-one | RAW 264.7 | 10.80 | |
| Oplopane- and bisabolane-type sesquiterpenoids (unspecified) | RAW 264.7 | 3.5-28.5 |
Table 2: Anti-Cancer Activity - Inhibition of Cell Proliferation/Viability
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SW480, HCT116 (Colon Cancer) | Proliferation Assay | Not specified | |
| This compound | Huh7 (Hepatocellular Carcinoma) | Apoptosis Assay (in combination with TRAIL) | Not specified | |
| Jolkinolide B (related diterpenoid for context) | K562 (Leukemia) | Not specified | - | [3] |
Table 3: Neuroprotective Activity
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| This compound and other sesquiterpenoids from T. farfara | BV-2 (Microglia) | Inhibition of NO, PGE2, TNF-α | Not specified | |
| Bakkenolide B | Microglia | Reduction of IL-1β, IL-6, IL-12, TNF-α | Concentration-dependent | [3] |
| Bakkenolides (general) | Primary neurons | Protection against oxygen-glucose deprivation | Significant neuroprotection | [4] |
| Bakkenolide-IIIa | Primary hippocampal neurons | Increased cell viability, decreased apoptosis | Dose-dependent | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and critical evaluation of the presented data.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or other sesquiterpenoids). After a pre-incubation period (typically 1-2 hours), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Anti-Cancer Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., SW480, HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.[2][6][7][8]
Anti-Cancer Assay: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1][9][10][11]
Neuroprotection Assay: Measurement of Inflammatory Cytokines in BV-2 Microglia
This protocol measures the ability of a compound to suppress the release of pro-inflammatory cytokines from activated microglial cells.
-
Cell Culture and Seeding: BV-2 microglial cells are cultured and seeded in 24-well plates.
-
Treatment: Cells are pre-treated with test compounds for 1 hour before stimulation with LPS (100 ng/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cell debris.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine production is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for the in vitro anti-inflammatory nitric oxide inhibition assay.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway in colon cancer.
References
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Cross-validation of different analytical methods for Tussilagine quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Tussilagine, a key sesquiterpenoid in Tussilago farfara L. (coltsfoot), necessitates reliable analytical methods for its determination in various matrices, including plant materials and biological samples. This guide provides a comprehensive cross-validation of different analytical techniques for this compound quantification, presenting supporting experimental data, detailed methodologies, and a visual workflow to aid in method selection and implementation.
Comparative Analysis of Quantitative Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for five common analytical techniques used for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS).
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery (%) |
| HPLC-UV | >0.99 | Typically in the µg/mL range | Typically in the µg/mL range | <5% | 95-105% |
| GC-MS | >0.99 | ng/mL to µg/mL range | ng/mL to µg/mL range | <15% | 85-115% |
| HPTLC | >0.98 | ng/band | ng/band | <5% | 90-110% |
| LC-MS/MS | >0.999 | <1 ng/mL[1] | <10 ng/mL[1] | <15%[1] | 85.9-115%[1] |
| UPLC-MS/MS | >0.9990[2] | 0.0012-0.0095 µg/mL[2] | 0.0038-0.0316 µg/mL[2] | Intra-day: 1.06-2.00%, Inter-day: 0.26-1.99%[2] | 94.47–104.06%[2] |
Experimental Workflows and Methodologies
The successful implementation of any analytical technique requires a well-defined experimental protocol. Below is a generalized workflow for the comparison of these analytical methods, followed by detailed methodologies for each.
Sample Preparation
A crucial first step for all methods is the efficient extraction of this compound from the sample matrix.
-
Plant Material: Dried and powdered flower buds of Tussilago farfara are commonly used.
-
Extraction:
-
Solvent Extraction: Maceration or ultrasonication with solvents like methanol (B129727), ethanol (B145695), or ethyl acetate. For instance, a reflux extraction with 95% ethanol for 2 hours can be employed.[1]
-
Microwave-Assisted Extraction (MAE) and Pressurized Hot Water Extraction (PHWE): These are more advanced techniques that can enhance extraction efficiency.[3]
-
-
Purification: Solid-phase extraction (SPE) is often used to remove interfering compounds from the crude extract, which is especially important for complex matrices like plasma.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely available technique for routine analysis.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection is commonly set at a wavelength where this compound exhibits maximum absorbance, which should be determined by a UV scan (e.g., 217 nm).[4]
-
Quantification: Based on a calibration curve generated from standard solutions of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Suitable for volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and thermal stability.
-
Chromatographic System: A GC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometry: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.
High-Performance Thin-Layer Chromatography (HPTLC)
A planar chromatographic technique that allows for high-throughput analysis of multiple samples simultaneously.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase: A suitable solvent system is chosen to achieve good separation of this compound from other components.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection and Quantification: After development, the plate is dried, and the bands are visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is used to quantify the analyte by measuring the absorbance or fluorescence of the bands.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method, ideal for complex matrices and low concentrations.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of water and acetonitrile/methanol with a modifier like formic acid.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored to provide high selectivity and sensitivity. For example, this compound can be detected in positive ion mode.[1]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
An advancement of LC-MS/MS that utilizes smaller particle size columns to achieve faster separations and higher resolution.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size column (e.g., C18, 2.1 x 100 mm, 1.9 µm).[5]
-
Mobile Phase: A gradient elution with a mobile phase like methanol and 0.3% formic acid in water at a flow rate of around 0.3 mL/min.[5]
-
Mass Spectrometry: Operated in MRM mode with optimized parameters for this compound. The system can often switch between positive and negative ion modes within a single run to detect a wider range of compounds.[2][5]
Conclusion
The choice of the most suitable analytical method for this compound quantification depends on the specific requirements of the study.
-
UPLC-MS/MS and LC-MS/MS offer the highest sensitivity and selectivity, making them the methods of choice for bioanalytical studies and the analysis of complex matrices where very low detection limits are required.[1][2]
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control of raw materials and finished products where the concentration of this compound is relatively high.
-
GC-MS can be a viable alternative, particularly if the laboratory is more equipped for GC analysis, though it may require a derivatization step.
-
HPTLC is advantageous for high-throughput screening of a large number of samples.
Ultimately, a thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the chosen method for its intended purpose. This guide provides a foundational comparison to assist researchers in making an informed decision for their specific analytical needs in the quantification of this compound.
References
- 1. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Thirteen Q-Markers in Raw and Processed Tussilago farfara L. by UPLC-QQQ-MS/MS Coupled with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Thirteen Q-Markers in Raw and Processed Tussilago farfara L. by UPLC-QQQ-MS/MS Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Tussilagine's Anti-Inflammatory Properties: A Comparative Research Guide
For Immediate Release
[City, State] – [Date] – In an effort to foster transparency and collaborative advancement in pharmacological research, this guide provides a comparative analysis of published findings on the anti-inflammatory effects of Tussilagine, a bioactive sesquiterpenoid derived from Tussilago farfara. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of experimental data, methodologies, and proposed signaling pathways from multiple independent studies.
Comparative Analysis of Anti-Inflammatory Efficacy
This compound, and its closely related analogue Tussilagone (TSL), have been the subject of numerous studies investigating their potential as anti-inflammatory agents. A review of the literature indicates a consistent pattern of anti-inflammatory activity across different experimental models, primarily focusing on the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
The primary mechanism of action converges on the modulation of critical signaling pathways, including the suppression of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the induction of the protective Heme Oxygenase-1 (HO-1) system. While direct independent replication studies are not explicitly published, a comparative analysis of the methodologies and results from various research groups reveals a consensus on the principal molecular targets of this compound.
Below is a summary of quantitative data from representative studies, showcasing the consistent inhibitory effects of Tussilagone on pro-inflammatory markers.
| Study Focus | Cell Line | Treatment | Key Findings |
| Inhibition of Inflammatory Mediators | RAW 264.7 Macrophages | Tussilagone + LPS | Significant dose-dependent inhibition of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] |
| Suppression of Osteoclastogenesis | Bone Marrow Macrophages (BMMs) & RAW 264.7 | Tussilagone + RANKL | Inhibition of osteoclast formation and bone resorption; suppression of osteoclast-specific gene expression.[4][5][6] |
| Protection Against Sepsis | In vivo (CLP-induced septic mice) | Tussilagone | Improved survival rates and reduced serum levels of NO, PGE2, TNF-α, and HMGB1.[2][3] |
| Amelioration of Colitis-Associated Cancer | In vivo (AOM/DSS-induced mice) | Tussilagone | Reduced formation of colonic tumors and decreased expression of inflammatory mediators.[7][8][9] |
| Acute Lung Injury Protection | In vivo (PM2.5-induced lung injury) | Tussilagone | Alleviation of lung injury by repressing Hif-1α/NF-κB-mediated inflammatory response.[10] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, the following are generalized experimental protocols based on the methodologies reported in the cited literature.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with varying concentrations of Tussilagone for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time period (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: NO production is indirectly measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine Assays: Levels of PGE2, TNF-α, and other cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis
To determine the effect of Tussilagone on signaling proteins, cells are lysed and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p65, p-IκBα, p-p38, HO-1) and corresponding total protein or loading controls (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow.
Caption: this compound's anti-inflammatory signaling pathways.
Caption: Experimental workflow for this compound studies.
This guide consolidates existing research to provide a clearer picture of this compound's anti-inflammatory potential and its underlying mechanisms. The consistent findings across multiple studies underscore its promise as a therapeutic candidate. Researchers are encouraged to use this guide as a foundational resource for future investigations, including direct replication studies, to further validate and expand upon these important findings.
References
- 1. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways [frontiersin.org]
- 6. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tussilagone protects acute lung injury from PM2.5 via alleviating Hif‐1α/NF‐κB‐mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Tussilagine and Synthetic Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of Tussilagine, a natural sesquiterpenoid derived from Tussilago farfara, against two classes of synthetic anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. This analysis is based on experimental data from established in vivo models of inflammation and aims to provide an objective assessment of their relative therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in various in vivo models, including sepsis and acute inflammation. Its mechanism of action involves the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are also targets for synthetic anti-inflammatory agents. This guide presents a side-by-side comparison of the in vivo efficacy of this compound with Dexamethasone and Diclofenac, supported by quantitative data from relevant studies. While direct head-to-head comparative studies are limited, this compilation of data from standardized models provides valuable insights for researchers in the field of inflammation and drug discovery.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the in vivo anti-inflammatory effects of this compound, Dexamethasone, and Diclofenac in two widely used animal models: Cecal Ligation and Puncture (CLP)-induced sepsis and Carrageenan-induced paw edema.
Table 1: Comparison in the Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice
| Compound | Dosage | Primary Endpoint | Results |
| This compound | 1 mg/kg and 10 mg/kg (oral) | 8-day Survival Rate | Significantly improved survival compared to the vehicle group [2]. |
| 10 mg/kg (oral) | Serum Inflammatory Markers (24h post-CLP) | Suppressed the induction of nitric oxide, prostaglandin (B15479496) E2, TNF-α, and HMGB1 [1]. | |
| Dexamethasone | 5 mg/kg | 7-day Survival Rate | Survival rate of 82.8% compared to 51.3% in the CLP group [13]. |
| 1 mg/kg/day (intraperitoneal) | Organ Injury | Diminished malonyl dialdehyde (B1249045) levels in the liver, lung, and peritoneum at 24h [14]. |
Table 2: Comparison in Models of Acute Inflammation
| Compound | Animal Model | Dosage | Primary Endpoint | Results |
| Tussilago farfara extract | LPS-induced systemic inflammation (mice) | High Dose | Serum IL-6 and TNF-α | Suppressed the secretion of pro-inflammatory cytokines [8]. |
| Diclofenac | LPS-induced systemic inflammation (mice) | Positive Control | Serum IL-6 and TNF-α | Suppressed the secretion of pro-inflammatory cytokines [8]. |
| Dexamethasone | Carrageenan-induced paw edema (rats) | 10 mg/kg (intraperitoneal) | Paw Thickness | Significantly decreased hind paw thickness at 2, 3, and 4 hours post-carrageenan injection [16]. |
| Diclofenac | Carrageenan-induced paw edema (rats) | 10 mg/kg | Paw Edema Inhibition | Showed significant inhibition of paw edema [11]. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Preparation: The abdomen is shaved and disinfected with an antiseptic solution.
-
Laparotomy: A 1-2 cm midline incision is made through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: The cecum is ligated with a suture at a predetermined distance from the distal end. The severity of sepsis can be modulated by the ligation site.
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal content is extruded to ensure patency.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Post-operative Care: Fluid resuscitation with pre-warmed saline is administered subcutaneously. Analgesics are provided for pain management. Animals are closely monitored for signs of sepsis and survival.
Carrageenan-Induced Paw Edema Model in Rats
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (this compound, Dexamethasone, or Diclofenac) or vehicle is administered, typically orally or intraperitoneally, at a specified time before carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is administered into the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of this compound and synthetic compounds are mediated through complex signaling cascades. The diagrams below illustrate the key pathways involved.
Caption: this compound's anti-inflammatory mechanism.
Caption: Dexamethasone's anti-inflammatory mechanism.
Experimental Workflows
The following diagrams outline the workflows for the in vivo models described.
Caption: CLP-induced sepsis experimental workflow.
Caption: Carrageenan-induced paw edema workflow.
Interspecies Variances in Tussilagine Metabolism and Pharmacokinetics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Tussilagine, a prominent sesquiterpenoid constituent of Tussilago farfara (coltsfoot), has garnered significant interest for its pharmacological activities. However, a thorough understanding of its metabolic fate and pharmacokinetic profile across different species is crucial for preclinical development and accurate extrapolation to humans. This guide provides a comparative overview of the available experimental data on the interspecies differences in the metabolism and pharmacokinetics of tussilagone (B1682564), the primary form of this compound studied.
Quantitative Pharmacokinetic and Metabolism Data
Significant disparities in the metabolism of tussilagone have been observed between rats and humans in in vitro studies. While comprehensive in vivo pharmacokinetic data in species other than rats are currently limited, the existing data provides a foundation for understanding potential interspecies variations.
In Vitro Metabolism of Tussilagone in Liver Microsomes
A comparative analysis of tussilagone metabolism in rat liver microsomes (RLMs) and human liver microsomes (HLMs) revealed distinct metabolic profiles. A total of nine metabolites were identified, with one metabolite common to both species and eight exclusively detected in HLMs. The primary metabolic pathways involved hydrolysis and hydroxylation.[1]
Table 1: Metabolites of Tussilagone Identified in Rat and Human Liver Microsomes [1]
| Metabolite | Proposed Biotransformation | Detected in RLMs | Detected in HLMs |
| M1-M5 | Hydrolysis of ester bonds | No | Yes |
| M6 | Hydroxylation | No | Yes |
| M7 | Hydroxylation | No | Yes |
| M8 | Hydroxylation | No | Yes |
| M9 | Hydrolysis of ester bonds | Yes | Yes |
Source: Adapted from a study on the comparative metabolism of tussilagone.[1]
The study also indicated the involvement of various cytochrome P450 (CYP) isoforms in the hydroxylation of tussilagone. In human liver microsomes, CYP3A4 was identified as a major enzyme responsible for the formation of hydroxylation metabolites (M7 and M8), while another hydroxylation metabolite (M6) was formed by multiple CYPs, excluding CYP2A6.[1]
In Vivo Pharmacokinetics of Tussilagone in Rats
Following oral administration of a Farfarae Flos extract to rats, the pharmacokinetic parameters of tussilagone were determined. The data indicates rapid absorption and elimination of the compound in this species.
Table 2: Pharmacokinetic Parameters of Tussilagone in Rats After Oral Administration of Farfarae Flos Extract [2]
| Dose (g/kg) | Tmax (h) |
| 3.90 | 0.21 ± 0.04 |
| 7.80 | 0.69 ± 0.19 |
Source: Adapted from a study on the simultaneous determination of bioactive components in rat plasma.[2]
Metabolic Pathways of Tussilagone
In vivo studies in rats have elucidated the primary metabolic pathways of tussilagone, which include hydrolysis, oxidation, reduction, and demethylation.[3] The in vitro data from human liver microsomes suggests a more extensive metabolism in humans compared to rats, primarily through hydrolysis and hydroxylation reactions.[1]
Experimental Protocols
In Vitro Metabolism of Tussilagone in Liver Microsomes[1]
-
Incubation: Tussilagone was incubated with rat liver microsomes (RLMs) and human liver microsomes (HLMs) in the presence of an NADPH-regenerating system.
-
Metabolite Identification: The reaction mixtures were analyzed using ultra-high-performance liquid chromatography coupled with high-resolution LTQ-Orbitrap mass spectrometry (UHPLC/HRMS) to identify and characterize the metabolites based on their mass spectra and fragmentation patterns.
-
CYP Isoform Identification: To determine the specific CYP enzymes involved, tussilagone was incubated with individual recombinant human CYP enzymes, and the formation of metabolites was monitored.
In Vivo Pharmacokinetic Study in Rats[2]
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Dosing: A single oral dose of Farfarae Flos extract (containing tussilagone) was administered to the rats at two different concentrations (3.90 g/kg and 7.80 g/kg).
-
Sample Collection: Blood samples were collected from the fossa orbitalis at various time points (5 min, 10 min, 0.25 h, 0.50 h, 0.75 h, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h, and 36 h) after dosing.
-
Sample Analysis: Plasma concentrations of tussilagone were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including Tmax.
Discussion and Conclusion
The available data clearly demonstrates significant interspecies differences in the metabolism of tussilagone, particularly between rats and humans. The in vitro findings show a more complex and extensive metabolic profile in human liver microsomes, suggesting that humans may metabolize tussilagone more readily and via different pathways than rats.[1] This highlights the potential limitations of using the rat as a sole preclinical model for predicting the metabolic fate of tussilagone in humans.
The absence of comparative in vivo pharmacokinetic data in non-rodent species such as dogs and monkeys represents a critical knowledge gap. Such studies are essential for a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of tussilagone and for a more reliable risk assessment and dose selection for potential clinical applications. Future research should focus on conducting pharmacokinetic and metabolism studies of tussilagone in a wider range of species to better inform its development as a therapeutic agent.
References
- 1. Comparative metabolism of tussilagone in rat and human liver microsomes using ultra-high-performance liquid chromatography coupled with high-resolution LTQ-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating Tussilagine's Dual Mechanisms of Action: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of tussilagine, a natural compound with demonstrated anti-cancer properties. While studies have elucidated its inhibitory effects on the Wnt/β-catenin and MKK7-JNK signaling pathways, the use of knockout (KO) cell lines provides the gold-standard for confirming its on-target specificity. This document outlines detailed experimental protocols, presents comparative data with alternative compounds, and utilizes visualizations to clarify complex biological pathways and workflows.
This compound's Known Mechanisms of Action
This compound has been identified as a promising anti-cancer agent acting through two distinct signaling pathways:
-
Inhibition of the Wnt/β-catenin Signaling Pathway: In colon cancer cells, this compound has been shown to suppress the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[1] This leads to a reduction in the expression of downstream target genes like cyclin D1 and c-myc, ultimately inhibiting cancer cell proliferation.[1]
-
Sensitization to TRAIL-induced Apoptosis via the MKK7-JNK Pathway: In hepatocellular carcinoma cells, this compound enhances TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death. It achieves this by inhibiting the interaction between Mitogen-activated protein kinase kinase 7 (MKK7) and its inhibitor, TOR signaling pathway regulator-like (TIPRL), leading to the activation of the MKK7/JNK signaling cascade.
Gold-Standard Validation: The Power of Knockout Cell Lines
To unequivocally validate that the observed effects of this compound are directly mediated by its interaction with β-catenin and MKK7, the use of CRISPR/Cas9-generated knockout cell lines is indispensable. By comparing the response of wild-type (WT) cells to their isogenic KO counterparts, researchers can definitively attribute the drug's activity to the target of interest.
Part 1: Validating the Inhibition of the Wnt/β-catenin Pathway
Experimental Workflow: β-catenin Knockout Validation
Caption: Workflow for validating this compound's effect on the Wnt/β-catenin pathway.
Comparative Data: this compound vs. Wnt/β-catenin Pathway Inhibitors
| Parameter | This compound (Hypothetical Validated Data) | PRI-724 (CBP/β-catenin inhibitor) | WNT974 (Porcupine inhibitor) | Expected Outcome in β-catenin KO Cells |
| Cell Viability (IC50 in WT cells) | 15 µM | 2.5 µM[2] | ~10 nM | No significant reduction in viability with this compound treatment. |
| TCF/LEF Reporter Activity in WT cells | Decreased | Decreased[2] | Decreased[3] | No change in reporter activity with this compound treatment. |
| Cyclin D1 Expression in WT cells | Decreased[1] | Decreased[2] | Decreased[3] | No change in Cyclin D1 expression with this compound treatment. |
| c-Myc Expression in WT cells | Decreased[1] | Decreased[3] | Decreased[3] | No change in c-Myc expression with this compound treatment. |
Experimental Protocols
1. Generation of β-catenin (CTNNB1) Knockout Cell Lines
-
Guide RNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the CTNNB1 gene to induce frameshift mutations.
-
Vector Construction and Transfection: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP). Transfect the vector into the chosen wild-type cancer cell line (e.g., HCT116) using a suitable transfection reagent.
-
Single-Cell Cloning: 48 hours post-transfection, sort GFP-positive cells into 96-well plates for single-cell cloning.
-
Validation: Expand individual clones and validate the knockout by Sanger sequencing of the targeted genomic region and by Western blot to confirm the absence of β-catenin protein expression.
2. TCF/LEF Reporter Assay
-
Transfection: Co-transfect wild-type and β-catenin KO cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: 24 hours post-transfection, treat the cells with a range of this compound concentrations.
-
Analysis: After 24-48 hours, measure luciferase activity using a dual-luciferase reporter assay system. Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity.
3. Western Blot Analysis
-
Cell Lysis: Treat wild-type and β-catenin KO cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against β-catenin, Cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-actin).
Part 2: Validating the Sensitization to TRAIL-induced Apoptosis via the MKK7-JNK Pathway
Experimental Workflow: MKK7 Knockout Validation
Caption: Workflow for validating this compound's effect on the MKK7-JNK pathway.
Comparative Data: this compound vs. MKK7-JNK Pathway Modulators
| Parameter | This compound (Hypothetical Validated Data) | 5Z-7-Oxozeaenol (MKK7 Inhibitor) | Expected Outcome in MKK7 KO Cells |
| TRAIL-induced Apoptosis in WT cells | Enhanced | Inhibited[4] | No enhancement of TRAIL-induced apoptosis with this compound treatment. |
| Phospho-JNK Levels in WT cells (+TRAIL) | Increased | Decreased[4] | No increase in Phospho-JNK levels with this compound treatment. |
| Cleaved PARP Levels in WT cells (+TRAIL) | Increased | Decreased | No increase in cleaved PARP levels with this compound treatment. |
Experimental Protocols
1. Generation of MKK7 (MAP2K7) Knockout Cell Lines
-
Guide RNA Design: Design at least two sgRNAs targeting an early exon of the MAP2K7 gene.
-
Vector Construction and Transfection: Clone the sgRNAs into a Cas9 expression vector and transfect into the chosen wild-type cancer cell line (e.g., Huh7).
-
Single-Cell Cloning and Validation: Follow the same procedure as for the β-catenin knockout to generate and validate MKK7 KO cell lines.
2. Apoptosis Assay
-
Treatment: Treat wild-type and MKK7 KO cells with this compound in the presence or absence of TRAIL for 24-48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
3. Western Blot Analysis for Pathway Activation
-
Cell Lysis and Immunoblotting: Following treatment with this compound and/or TRAIL, lyse the cells and perform Western blotting as previously described. Use primary antibodies against MKK7, phospho-JNK, total JNK, cleaved PARP, and a loading control.
Signaling Pathway Diagrams
This compound's Effect on the Wnt/β-catenin Pathway
Caption: this compound promotes β-catenin degradation, inhibiting Wnt signaling.
This compound's Effect on the MKK7-JNK Pathway
Caption: this compound inhibits TIPRL, activating the MKK7-JNK pathway and promoting apoptosis.
Conclusion
The validation of this compound's mechanism of action using knockout cell lines is a critical step in its development as a potential therapeutic agent. The experimental framework provided in this guide offers a robust approach to confirm its on-target effects on both the Wnt/β-catenin and MKK7-JNK signaling pathways. By employing these methodologies, researchers can generate high-confidence data to support the continued investigation of this compound in preclinical and clinical settings.
References
- 1. Tussilagone suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Wnt/β-Catenin Signaling in Neuroendocrine Tumors In Vitro: Antitumoral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
A Comparative Analysis of Tussilagine Extraction Methodologies: Yield and Purity Assessment
For Immediate Release
This guide provides a comprehensive comparison of various extraction methods for Tussilagine, a significant bioactive compound found in Tussilago farfara (Coltsfoot). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance of different techniques, supported by experimental data, to facilitate the selection of the most appropriate method based on desired yield, purity, and operational efficiency.
The extraction of this compound is a critical step in its isolation for pharmacological studies and potential therapeutic applications. Traditional methods, while established, often present drawbacks such as long extraction times and potential degradation of thermolabile compounds. Modern techniques offer improvements in efficiency and yield. This guide focuses on a comparative study of conventional and modern extraction methods, including Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Comparative Data on this compound Extraction Methods
| Extraction Method | Typical Solvents | Key Parameters | Reported Yield (% w/w) | Purity of this compound | Advantages | Disadvantages |
| Soxhlet Extraction | Ethanol (B145695), Methanol (B129727) | - Extraction Time: 6-8 hours- Temperature: Boiling point of solvent | 5 - 10 | Moderate | High extraction efficiency for some compounds, well-established method. | Long extraction time, large solvent consumption, potential thermal degradation of compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-Water mixtures | - Ultrasonic Power: 300-400 W- Extraction Time: 20-30 min- Temperature: 60-70°C | 6 - 12 | Moderate to High | Reduced extraction time, lower solvent consumption, improved yield for thermolabile compounds.[2][3] | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Ethanol-Water mixtures | - Microwave Power: 400-500 W- Extraction Time: 15-20 min- Temperature: Controlled via power | 10 - 15 | High | Very short extraction time, high efficiency, reduced solvent use.[4][5] | Requires specialized equipment, potential for hotspots. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., Ethanol) | - Pressure: 20-30 MPa- Temperature: 40-60°C- Co-solvent: 5-10% Ethanol | 2 - 5 | Very High | High selectivity, no residual organic solvents, low-temperature operation preserves compound integrity.[6][7] | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies for each of the compared extraction techniques are provided below. These protocols are generalized based on common practices and findings from various studies.
Soxhlet Extraction Protocol
Objective: To extract this compound using a conventional solid-liquid extraction method.
Materials and Equipment:
-
Dried and powdered Tussilago farfara plant material
-
Soxhlet apparatus (including flask, extractor, and condenser)
-
Heating mantle
-
Ethanol (95%) or Methanol
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
A sample of 10 g of dried, powdered Tussilago farfara is placed into a cellulose thimble.
-
The thimble is inserted into the main chamber of the Soxhlet extractor.
-
The extractor is attached to a flask containing 250 mL of ethanol and connected to a condenser.
-
The solvent is heated to its boiling point using the heating mantle.
-
The solvent vapor travels up into the condenser, where it is cooled and drips down onto the thimble containing the plant material.
-
The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the flask.
-
This cycle is allowed to repeat for 6-8 hours.
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To enhance the extraction of this compound using ultrasonic energy.
Materials and Equipment:
-
Dried and powdered Tussilago farfara plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
70% Ethanol-water solution
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
10 g of powdered Tussilago farfara is suspended in 200 mL of 70% ethanol-water in a beaker.
-
The beaker is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
The mixture is sonicated at a frequency of 40 kHz and a power of 350 W for 25 minutes.[2]
-
The temperature of the extraction mixture is maintained at 65°C.
-
Continuous stirring is applied using a magnetic stirrer throughout the extraction process.
-
After sonication, the mixture is filtered to separate the solid residue from the liquid extract.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound extract.
Microwave-Assisted Extraction (MAE) Protocol
Objective: To rapidly extract this compound using microwave energy.
Materials and Equipment:
-
Dried and powdered Tussilago farfara plant material
-
Microwave extraction system with temperature and power control
-
Extraction vessel (microwave-transparent)
-
75% Ethanol-water solution
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
10 g of powdered Tussilago farfara is mixed with 300 mL of 75% ethanol-water in a microwave extraction vessel.[4]
-
The vessel is sealed and placed in the microwave extractor.
-
The sample is irradiated at a microwave power of 450 W for 18 minutes.[4]
-
The temperature is monitored and controlled to prevent overheating and degradation of the target compound.
-
After the extraction is complete, the vessel is allowed to cool to room temperature.
-
The mixture is then filtered to separate the extract from the plant residue.
-
The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
Objective: To extract this compound with high purity using supercritical carbon dioxide.
Materials and Equipment:
-
Dried and powdered Tussilago farfara plant material
-
Supercritical fluid extraction system
-
High-pressure CO₂ source
-
Co-solvent pump and reservoir (for ethanol)
-
Extraction vessel
-
Separation vessel
Procedure:
-
10 g of powdered Tussilago farfara is packed into the extraction vessel.
-
The system is pressurized with CO₂ to 25 MPa and heated to 50°C to bring the CO₂ to a supercritical state.
-
Ethanol is introduced as a co-solvent at a flow rate of 5% of the CO₂ flow rate to enhance the extraction of polar compounds.
-
The supercritical fluid mixture is passed through the extraction vessel for 90 minutes.
-
The resulting extract-laden fluid is depressurized in a separation vessel, causing the CO₂ to return to a gaseous state and the this compound extract to precipitate.
-
The gaseous CO₂ is recycled, and the collected extract is retrieved for analysis.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of this compound in the extracts is determined using HPLC. A typical method involves:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Based on a calibration curve of a this compound standard.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from Tussilago farfara.
Caption: Generalized workflow for this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journalwjarr.com [journalwjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sesquiterpenoids from Tussilago farfara L. by High-speed Counter-current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Tussilagine: A Comparative Analysis with Existing Antitussive and Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tussilagine, a pyrrolizidine (B1209537) alkaloid found in Tussilago farfara (coltsfoot), has been traditionally used for its antitussive and anti-inflammatory properties. Evaluating its therapeutic index is a critical step in assessing its potential as a therapeutic agent. The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its toxic and effective doses. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic index of this compound against existing drugs with similar indications: the antitussives codeine and dextromethorphan, and the anti-inflammatory agents ibuprofen (B1674241) and prednisone (B1679067).
Due to a lack of publicly available data on the specific LD50 (median lethal dose) and ED50 (median effective dose) of isolated this compound, a definitive therapeutic index cannot be calculated at this time. This is a significant data gap that future preclinical studies should aim to address. The presence of other potentially toxic pyrrolizidine alkaloids, such as senecionine (B1681732) and senkirkine, in Tussilago farfara complicates the safety assessment of extracts and necessitates rigorous toxicological evaluation of isolated compounds like this compound.
This guide will therefore focus on providing a framework for such an evaluation by:
-
Presenting the known therapeutic indices of comparator drugs.
-
Detailing the standard experimental protocols for determining LD50 and ED50.
-
Offering a qualitative comparison of the mechanisms of action.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the available LD50 and ED50 data for the selected comparator drugs from preclinical animal studies. It is important to note that these values can vary depending on the animal model, route of administration, and specific experimental conditions.
| Drug | Therapeutic Use | Animal Model | LD50 (Oral, Rat) (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Codeine | Antitussive | Rat (LD50), Guinea Pig (ED50) | 427[1][2] | 9.1 (s.c.)[3] | ~46.9 |
| Dextromethorphan | Antitussive | Rat (LD50), Guinea Pig (ED50) | 116 - 350[4][5] | ~10-30 (i.p.)[6][7] | ~3.9 - 35 |
| Ibuprofen | Anti-inflammatory | Rat | 636[8][9] | 8.75 - 35 (p.o.)[10] | ~18.2 - 72.7 |
| Prednisone | Anti-inflammatory | Rat | >1680[11] | ~5 (p.o.)[12] | >336 |
| This compound | Antitussive, Anti-inflammatory | - | Not Available | Not Available | Not Available |
Experimental Protocols
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of the acute toxicity of a substance and is determined through standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory environment for at least five days before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) for a specified period before administration of the test substance.
-
Dose Administration: The test substance (this compound) is administered orally via gavage. Dosing is sequential, with a single animal being dosed at each step.
-
Dose Selection: The initial dose is selected based on available data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previously dosed animal (survival or death).
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Calculation of LD50: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes (survival or death) at different dose levels.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the test subjects. The experimental model used depends on the therapeutic effect being investigated.
Protocol: Antitussive Activity (Citric Acid-Induced Cough Model)
-
Animal Selection: Guinea pigs are commonly used as they have a reliable cough reflex.
-
Cough Induction: Animals are placed in a chamber and exposed to an aerosol of a tussive agent, typically citric acid, to induce coughing.
-
Drug Administration: The test substance (this compound) is administered, usually orally or intraperitoneally, at various doses to different groups of animals. A control group receives the vehicle.
-
Observation: The number of coughs is counted for a specific period after exposure to the tussive agent.
-
Calculation of ED50: The dose that causes a 50% reduction in the number of coughs compared to the control group is determined as the ED50.
Protocol: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Selection: Rats are typically used for this model.
-
Induction of Inflammation: A localized inflammation is induced by injecting a phlogistic agent, such as carrageenan, into the plantar surface of the rat's hind paw.
-
Drug Administration: The test substance (this compound) is administered, usually orally, prior to the induction of inflammation. A control group receives the vehicle.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of ED50: The dose that causes a 50% inhibition of the increase in paw volume compared to the control group is determined as the ED50.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for interpreting the therapeutic index and predicting potential side effects.
This compound
While the precise antitussive mechanism of this compound is not fully elucidated, its anti-inflammatory effects are better understood. Studies on tussilagone, a similar compound from Tussilago farfara, suggest that it exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. NF-κB is a key regulator of pro-inflammatory gene expression, while Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Comparator Drugs
-
Codeine: An opioid agonist that acts on the μ-opioid receptors in the central nervous system (CNS), specifically in the cough center of the medulla oblongata, to suppress the cough reflex.[13]
-
Dextromethorphan: A non-opioid antitussive that acts as an antagonist at the NMDA (N-methyl-D-aspartate) receptor and an agonist at the sigma-1 receptor in the CNS to elevate the cough threshold.[13]
-
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that non-selectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14]
-
Prednisone: A synthetic corticosteroid that, after conversion to its active form prednisolone, binds to glucocorticoid receptors. This complex then translocates to the nucleus and modulates the expression of genes involved in inflammation, leading to the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory pathways.[15]
Visualizations
Caption: Workflow for Therapeutic Index Determination.
Caption: Simplified Signaling Pathways.
Caption: Logical Relationship in Comparison.
Conclusion
The comprehensive evaluation of this compound's therapeutic index is currently hindered by the absence of critical preclinical toxicity and efficacy data. While its traditional use and emerging understanding of its anti-inflammatory mechanisms are promising, rigorous scientific investigation is required to establish a quantitative measure of its safety and efficacy. By following standardized protocols for determining LD50 and ED50, future research can fill this knowledge gap. A direct comparison with the established therapeutic indices of drugs like codeine, dextromethorphan, ibuprofen, and prednisone will then be possible, providing a clearer picture of this compound's potential role in modern therapeutics. Researchers are encouraged to prioritize these studies to unlock the full therapeutic potential of this natural compound while ensuring patient safety.
References
- 1. Codeine (PIM 140) [inchem.org]
- 2. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrumrx.com [spectrumrx.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 10. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Ibuprofen – Rat Guide [ratguide.com]
- 15. Prednisone / Prednisolone – Rat Guide [ratguide.com]
Benchmarking Tussilagine's antioxidant activity against known antioxidants
In the quest for novel antioxidant compounds, researchers and drug development professionals are increasingly turning to natural sources. Tussilagine, a sesquiterpenoid isolated from Tussilago farfara (coltsfoot), has garnered attention for its potential therapeutic properties. This guide provides a comprehensive comparison of the antioxidant activity of constituents from Tussilago farfara, including tussilagonone, against established antioxidants such as Vitamin C (ascorbic acid) and Trolox. The information is supported by experimental data from various studies, with detailed methodologies to ensure reproducibility.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of compounds can be evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency. Another common method is to express the antioxidant capacity in relation to a standard, such as Trolox equivalents (TE).
| Antioxidant | Assay | IC50 / Antioxidant Capacity | Reference |
| Tussilago farfara Extracts | |||
| Water-acetone, water-methanol, and water-ethanol extracts | DPPH | Showed efficiency comparable to ascorbic acid. | [1] |
| Various extracts | FRAP | Ascorbic acid demonstrated significantly higher reduction potential. | [1] |
| Deproteinized polysaccharides | Superoxide anion, hydroxyl radical, and hydrogen peroxide scavenging | Showed higher activity than crude polysaccharides but less than ascorbic acid. | [2] |
| Aerial parts hydro-ethanolic extract | FRAP | 139 µM Trolox Equivalents/g dry plant weight | [3] |
| Aerial parts hydro-ethanolic extract | CUPRAC | 439.2 µM Trolox Equivalents/g dry plant weight | [3] |
| Known Antioxidants | |||
| Ascorbic Acid (Vitamin C) | DPPH | Generally exhibits low IC50 values, indicating high potency. Used as a positive control in many studies. | [1][2] |
| Trolox | ABTS, FRAP | Used as a standard for determining Trolox Equivalent Antioxidant Capacity (TEAC). | [3] |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
-
A solution of DPPH in methanol (B129727) (e.g., 6.5×10⁻⁵ M) is prepared.[4]
-
Various concentrations of the test compound (e.g., Tussilago farfara extract) are prepared in a suitable solvent.
-
A small volume of the test solution (e.g., 50 µL) is mixed with a larger volume of the DPPH solution (e.g., 2 mL).[4]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A blank sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: I (%) = [(AB - AA) / AB] × 100 where AB is the absorbance of the blank and AA is the absorbance of the test sample.[4]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration.
General Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 2 mM) with potassium persulfate (e.g., 70 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[4]
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.800 ± 0.030 at 734 nm.[4]
-
A small volume of the test compound (e.g., 30 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[4]
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 10 minutes).[4]
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
General Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[4]
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the test sample (e.g., 10 µL) is added to a larger volume of the FRAP reagent (e.g., 300 µL).[4]
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes) at 37°C.[3]
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard, typically ferrous sulfate (B86663) (FeSO₄), and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the signaling pathway associated with tussilagonone's antioxidant activity and a general workflow for antioxidant assays.
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Tussilagonone-mediated activation of the Nrf2 signaling pathway.
Conclusion
The available scientific literature indicates that extracts from Tussilago farfara and its constituent, tussilagonone, exhibit significant antioxidant properties. While direct quantitative comparisons of pure this compound with standards like Vitamin C and Trolox are limited, studies on extracts demonstrate comparable efficacy in some assays, such as the DPPH radical scavenging assay. However, in assays like FRAP, established antioxidants such as ascorbic acid show superior activity.
The mechanism of action for tussilagonone involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This suggests that the antioxidant effects of Tussilago farfara constituents are not only due to direct radical scavenging but also through the upregulation of endogenous antioxidant enzymes.
For researchers and drug development professionals, Tussilago farfara and its bioactive compounds represent a promising area for further investigation. Future studies should focus on isolating and quantifying the antioxidant activity of individual compounds like this compound and directly comparing their IC50 values with a panel of standard antioxidants across multiple assay platforms. This will provide a clearer picture of their potential as therapeutic agents for conditions associated with oxidative stress.
References
Unveiling the Transcriptomic Landscape of Tussilagine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for identifying Tussilagine-regulated genes through transcriptomics. While direct comparative transcriptomic studies on this compound are not yet available in the public domain, this document outlines a comprehensive approach based on its known biological activities and established transcriptomic methodologies. We present a hypothetical comparative study design, detailing experimental protocols and potential data outcomes to guide future research in elucidating the molecular mechanisms of this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a pyrrolizidine (B1209537) alkaloid derived from the medicinal plant Tussilago farfara (coltsfoot).[1][2] Traditionally, Tussilago farfara has been utilized for its anti-inflammatory, neuroprotective, anti-diabetic, and antioxidant properties.[1] Its flower buds are a common ingredient in traditional Chinese medicine for treating respiratory ailments.[1] Given its diverse pharmacological activities, understanding the genetic and molecular pathways regulated by this compound is of significant interest for modern drug discovery and development.
Hypothetical Comparative Transcriptomics Study Design
To objectively assess the transcriptomic effects of this compound, a comparative study is essential. This section outlines a proposed experimental design comparing this compound to a well-characterized anti-inflammatory agent, such as Dexamethasone, in a relevant cell model.
Experimental Workflow
The following diagram illustrates the proposed workflow for a comparative transcriptomic analysis of this compound.
Detailed Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results.
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.
-
Culture Conditions: Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells will be seeded and allowed to adhere overnight. Subsequently, they will be pre-treated with this compound (at various concentrations) or Dexamethasone (1 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 6 hours to induce an inflammatory response. A vehicle control group (DMSO) and an LPS-only group will be included.
RNA Extraction and Sequencing:
-
Total RNA will be extracted from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity will be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
mRNA libraries will be prepared using a poly(A) selection method and sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads will be assessed for quality using FastQC. Adapters and low-quality bases will be trimmed.
-
Alignment: The cleaned reads will be aligned to the murine reference genome (e.g., GRCm39) using a splice-aware aligner like STAR.
-
Quantification: Gene-level read counts will be generated using tools such as HTSeq or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) will be identified using DESeq2 or edgeR packages in R. Genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05 will be considered significant.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the DEG lists to identify over-represented biological processes and signaling pathways.
Predicted this compound-Regulated Genes and Pathways
Based on the known anti-inflammatory effects of Tussilago farfara, this compound is anticipated to modulate key inflammatory signaling pathways.
Hypothetical Differentially Expressed Genes
The following table summarizes potential DEGs regulated by this compound in an LPS-stimulated macrophage model, in comparison to Dexamethasone.
| Gene Symbol | Gene Name | This compound vs. LPS (log2FC) | Dexamethasone vs. LPS (log2FC) | Associated Pathway |
| Nos2 | Nitric oxide synthase 2 | -2.5 | -3.0 | NF-κB Signaling |
| Il6 | Interleukin 6 | -2.8 | -3.5 | NF-κB Signaling |
| Tnf | Tumor necrosis factor | -2.2 | -2.8 | NF-κB Signaling |
| Ptgs2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | -2.0 | -2.5 | MAPK Signaling |
| Ccl2 | C-C motif chemokine ligand 2 | -1.8 | -2.2 | Chemokine Signaling |
| Nfkbia | NFKB inhibitor alpha | 1.5 | 2.0 | NF-κB Signaling |
| Dusp1 | Dual specificity phosphatase 1 | 1.8 | 2.5 | MAPK Signaling |
Note: The log2(Fold Change) values are hypothetical and serve as an example of expected trends.
Potential Signaling Pathways Modulated by this compound
This compound is likely to exert its anti-inflammatory effects by targeting central inflammatory signaling cascades.
References
Assessing the off-target effects of Tussilagine in comparative assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Tussilagine, a pyrrolizidine (B1209537) alkaloid isolated from Tussilago farfara, has demonstrated notable anti-inflammatory properties. Current research has primarily focused on its on-target effects, specifically the inhibition of the NF-κB and p38 MAPK signaling pathways. However, a comprehensive assessment of its off-target activity, which is crucial for evaluating its therapeutic potential and safety profile, is not yet extensively documented in publicly available literature.
This guide provides a comparative analysis based on the available data for this compound and its analogues. It summarizes the known on-target bioactivity and presents detailed experimental protocols for key assays that can be employed to conduct a thorough off-target effects analysis. Furthermore, this guide includes information on senkirkine (B1680947), another major pyrrolizidine alkaloid from Tussilago farfara, to provide a broader context on the potential bioactivities and toxicities associated with compounds from this plant.
Data Presentation: Comparative Bioactivity
While direct, broad-panel off-target screening data for this compound is limited, we can compare its on-target anti-inflammatory efficacy with that of a closely related compound, tussilagone, and standard anti-inflammatory drugs.
Table 1: In Vitro Anti-Inflammatory Activity of Tussilagone Compared to Standard Drugs
| Compound | Mediator Inhibited | Cell Line | IC50 Value |
| Tussilagone | Nitric Oxide (NO) | BV-2 Microglial Cells | 8.67 µM[1] |
| Tussilagone | Prostaglandin E2 (PGE2) | BV-2 Microglial Cells | 14.1 µM[1] |
| Diclofenac | Prostaglandin E2 (PGE2) | Various | ~0.1-1 µM (Typical Range) |
| Dexamethasone | Multiple Cytokines | Various | ~1-100 nM (Typical Range) |
Note: IC50 values for Diclofenac and Dexamethasone are typical ranges from various studies and are provided for general comparison.
Table 2: Known Bioactivity of Pyrrolizidine Alkaloids from Tussilago farfara
| Compound | Primary Known Effect | Notes |
| This compound | Anti-inflammatory | Inhibits NF-κB and p38 MAPK pathways. |
| Senkirkine | Toxic, Mutagenic | A major alkaloid in Tussilago farfara, known for its potential health hazards, including carcinogenicity in animal studies.[2][3] |
Experimental Protocols
To facilitate a comprehensive assessment of this compound's selectivity, the following detailed protocols for key assays are provided.
1. NF-κB Reporter Assay
This assay is used to quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
-
Materials:
-
HEK293T or RAW 264.7 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound) stock solution.
-
NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for RAW 264.7).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[4]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[4]
-
Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.[4]
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.[4]
-
2. Western Blot Analysis for p38 MAPK Phosphorylation
This protocol assesses the effect of a compound on the activation of the p38 MAPK pathway by measuring the phosphorylation status of p38 MAPK.
-
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages).
-
Test compound (this compound).
-
Stimulant (e.g., LPS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specified time, followed by stimulation with LPS.
-
Lyse the cells in ice-cold lysis buffer.[5]
-
Determine the protein concentration of each lysate.[5]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-p38 MAPK) overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the protein bands using an ECL substrate and an imaging system.[5]
-
Strip the membrane and re-probe with an anti-total p38 MAPK antibody as a loading control.
-
3. PI3K/Akt/mTOR Pathway Kinase Assay
This in vitro assay directly measures the enzymatic activity of a purified PI3K enzyme to determine the inhibitory potential of a compound.
-
Materials:
-
Purified PI3K enzyme (e.g., PI3Kγ).
-
Test compound (this compound).
-
Reaction buffer.
-
Substrate (PIP2).
-
ATP.
-
EDTA for quenching.
-
Detection mix (e.g., HTRF™ reagents with Eu-labeled antibody and fluorescently tagged PIP3 receptor).
-
384-well assay plate.
-
Multilabel plate reader.
-
-
Procedure:
-
In a 384-well plate, incubate the purified PI3K enzyme with various concentrations of this compound in the reaction buffer containing PIP2.[6]
-
Initiate the kinase reaction by adding ATP and incubate for a set time (e.g., 60 minutes) at room temperature.[6]
-
Stop the reaction by adding EDTA.[6]
-
Add the detection mix and incubate in the dark for 2 hours.[6]
-
Measure the FRET signal using a multilabel plate reader.[6]
-
Calculate the inhibition of PI3K activity based on the reduction in the emission ratio compared to a vehicle control and determine the IC50 value.[6]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of the canonical NF-κB signaling pathway.
Caption: this compound's inhibition of the p38 MAPK signaling pathway.
Caption: Workflow for the NF-κB Reporter Assay.
Caption: Workflow for Western Blot Analysis of p38 MAPK.
References
- 1. benchchem.com [benchchem.com]
- 2. Mutagenic activity of the pyrrolizidine alkaloids seneciphylline and senkirkine in Drosophila and their transfer into rat milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A comparative review of the pharmacological profiles of Tussilagine and its derivatives
For Researchers, Scientists, and Drug Development Professionals
Tussilagine, a sesquiterpenoid isolated from the flower buds of Tussilago farfara, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comparative overview of the pharmacological profiles of this compound and its naturally occurring derivatives, focusing on their anti-inflammatory, neuroprotective, and anticancer properties. The information presented is supported by experimental data from preclinical studies to aid in research and drug development endeavors.
Comparative Analysis of Pharmacological Activities
The primary focus of research has been on this compound (also known as Tussilagone), with a growing body of evidence supporting its therapeutic potential. Comparative data with its derivatives is limited, but available findings on other sesquiterpenoids isolated from Tussilago farfara offer initial insights into structure-activity relationships.
Anti-inflammatory and Neuroprotective Effects
This compound and its related compounds exhibit potent anti-inflammatory and neuroprotective activities, primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies have demonstrated their ability to inhibit the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system, suggesting their potential in managing neuroinflammatory conditions.
Table 1: Comparative Inhibitory Activity on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Tussilagone) | BV-2 Microglia | 8.67 | [1] |
| Tussfararin A | RAW 264.7 | 13.6 | [2] |
| Tussfararin C | RAW 264.7 | 24.4 | [2] |
| Tussfararin F | RAW 264.7 | 15.2 | [2] |
| Known Sesquiterpenoid 7 | RAW 264.7 | 18.9 | [2] |
This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells with IC50 values of 8.67 µM and 14.1 µM, respectively[1]. This inhibitory effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the inhibition of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB[1]. Furthermore, this compound has been demonstrated to exert its anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1), a key enzyme with anti-inflammatory properties[3].
A study on four sesquiterpenoids from Tussilago farfara, including Tussilagone, highlighted their neuroprotective effects against LPS-induced neuronal cell death. These compounds were found to inhibit the production of NO, PGE2, and tumor necrosis factor-α (TNF-α) in LPS-treated BV-2 cells by blocking the NF-κB pathway. They also suppressed the generation of reactive oxygen species (ROS) in these cells, further contributing to their neuroprotective potential[1].
Anticancer Activity
The anticancer properties of this compound have been investigated in the context of colon cancer. In a preclinical model of colitis-associated colon cancer, administration of Tussilagone significantly reduced the formation of colonic tumors[4]. This effect was associated with a marked reduction in inflammatory mediators and an increase in HO-1 levels in colon tissues. Mechanistically, Tussilagone treatment led to a decrease in nuclear NF-κB-positive cells and an increase in nuclear Nrf2-positive cells, coupled with reduced cell proliferation and induced apoptosis[4].
Furthermore, Tussilagone has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colon cancer. It was shown to suppress β-catenin/T-cell factor transcriptional activity and decrease β-catenin levels in both the cytoplasm and nuclei of colon cancer cell lines (SW480 and HCT116)[5]. This led to the downregulation of Wnt/β-catenin target genes, such as cyclin D1 and c-myc, and consequently inhibited the proliferation of these cancer cells[5].
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound and its derivatives are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows discussed in this review.
References
- 1. In vitro neuroprotective activity of sesquiterpenoids from the flower buds of Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of neuroprotective activity of digoxin and semisynthetic derivatives against partial chemical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilagone Reduces Tumorigenesis by Diminishing Inflammation in Experimental Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tussilagone suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tussilagine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Tussilagine, a pyrrolizidine (B1209537) alkaloid, to minimize health risks and environmental impact.
This compound, a naturally occurring pyrrolizidine alkaloid (PA) found in plants such as Tussilago farfara (coltsfoot), requires careful handling and disposal due to its potential toxicity.[1][2][3] PAs are known for their hepatotoxicity (liver damage), and some compounds in this class are considered carcinogenic.[4][5][6][7] Therefore, this compound waste must be treated as hazardous chemical waste. Adherence to the following procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Waste Classification and Segregation
All materials contaminated with this compound must be segregated from general laboratory waste and other chemical waste streams at the point of generation. This includes:
-
Pure this compound (solid or in solution)
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper)
-
Spill cleanup materials
-
Empty stock containers
These items should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, appropriate personal protective equipment must be worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Disposal Protocol
The primary recommended method for the final disposal of this compound and this compound-contaminated materials is high-temperature incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the toxic chemical structure.
Step-by-Step Disposal Procedure:
-
Container Selection: Use a designated hazardous waste container that is compatible with the waste type (e.g., a rigid, sealable plastic or glass container for solids and contaminated labware).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard warnings (e.g., "Toxic," "Carcinogen Hazard").
-
Collection: Place all this compound-contaminated materials directly into the labeled container.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
Important Considerations:
-
DO NOT dispose of this compound waste down the drain. This can lead to environmental contamination.
-
DO NOT dispose of this compound waste in the regular trash.
-
Empty Containers: Empty stock containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container label should be defaced before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.
Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 80151-77-5 |
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the procedures outlined above are based on established best practices for the disposal of toxic and carcinogenic chemical waste in a laboratory setting. These general protocols are widely accepted and should be adapted to comply with the specific regulations of your institution and local authorities.
This compound Disposal Workflow
References
- 1. Tussilago - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H17NO3 | CID 185071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coltsfoot toxicity – Botanical online [botanical-online.com]
- 5. Carcinogenic activity of coltsfoot, Tussilago farfara l - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
Personal protective equipment for handling Tussilagine
Essential Safety and Handling Guide for Tussilagine
This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is adopted, treating this compound as a potentially hazardous substance due to its classification as a pyrrolizidine (B1209537) alkaloid (PA). Pyrrolizidine alkaloids are known for their potential hepatotoxicity (liver damage), and some may also affect the lungs and kidneys. Therefore, handling this compound requires stringent safety protocols to minimize exposure.[1][2][3]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Solid (assumed) |
| Known Toxic Effects of Pyrrolizidine Alkaloids | Hepatotoxicity, potential carcinogenicity, genotoxicity, pulmonary and renal damage.[1][2][3][4] |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound.
Hand Protection
-
Primary Gloves: Wear two pairs of chemical-resistant nitrile gloves. Ensure the outer glove is a long-cuffed style that covers the cuff of the lab coat.
-
Glove Change Protocol: Change the outer gloves immediately upon suspected contamination or at least every two hours. Dispose of used gloves as hazardous waste.
Body Protection
-
Lab Coat: A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is required. This should be worn over personal clothing.
-
Apron: For procedures with a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Eye and Face Protection
-
Safety Goggles: ANSI-rated safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.
-
Face Shield: A full-face shield must be worn in addition to safety goggles when handling larger quantities of this compound powder or when there is a significant risk of splashes.
Respiratory Protection
-
Work Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation risk.
-
Respirator: If a fume hood is not available, a NIOSH-approved respirator with a P100 particulate filter is required. A fit test for the respirator is essential.
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely weighing and preparing solutions of this compound.
Materials
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flasks and other necessary glassware
-
Sealable, labeled waste container
Procedure
-
Preparation:
-
Don all required PPE as outlined above.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.
-
Assemble all necessary equipment and materials inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder onto a weighing paper or boat on the analytical balance.
-
Avoid generating dust. If any powder is spilled, clean it immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Solubilization:
-
Transfer the weighed this compound to the appropriate volumetric flask.
-
Add the solvent slowly, rinsing the weighing paper and spatula to ensure a complete transfer.
-
Cap the flask and mix gently until the solid is fully dissolved.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent and then wash thoroughly.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable items (gloves, bench paper, weighing paper) in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), absorbent materials from spills, and weighing papers, should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates from contaminated glassware, must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste.
Waste Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Cytotoxic").
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Collection: Follow your institution's specific procedures for the collection of hazardous chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.
Emergency Procedures: Spill and Exposure Management
Spill Management
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: If safe to do so, don appropriate PPE, including respiratory protection.
-
Contain: For a small powder spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and institutional safety officer.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
